Product packaging for Methyl 3-(3-Pyridyl)propiolate(Cat. No.:CAS No. 78584-30-2)

Methyl 3-(3-Pyridyl)propiolate

Cat. No.: B2569026
CAS No.: 78584-30-2
M. Wt: 161.16
InChI Key: JSDWMTRFFZEDCX-UHFFFAOYSA-N
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Description

Methyl 3-(3-Pyridyl)propiolate is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B2569026 Methyl 3-(3-Pyridyl)propiolate CAS No. 78584-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyridin-3-ylprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDWMTRFFZEDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring, a reactive propiolate moiety, and a methyl ester, offers a trifecta of functional handles for complex molecule synthesis. The electron-deficient alkyne is primed for a variety of transformations, most notably cycloaddition reactions, which provide rapid access to diverse and novel heterocyclic scaffolds. The pyridine nucleus imparts desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capability, which are critical in drug design. This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of this compound, offering field-proven insights for its strategic deployment in research and development pipelines.

Molecular Overview and Physicochemical Properties

This compound (CAS 78584-30-2) is a structurally precise molecule designed for synthetic versatility.[1][2] Its core consists of a pyridine ring substituted at the 3-position with a methyl propiolate group. This arrangement positions the electron-withdrawing pyridine nitrogen meta to the alkyne, influencing the electronic nature of the ring and the reactivity of the side chain.

Caption: Chemical Structure of this compound.

The combination of a basic nitrogenous heterocycle with an electrophilic alkyne makes this compound a powerful tool for building molecular diversity.

PropertyValueSource(s)
CAS Number 78584-30-2[1][2][3]
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [1][3]
Appearance Solid[1][3]
Melting Point 52 °C[1][3]
Boiling Point 274.4 ± 13.0 °C (Predicted)[1][3]
Density 1.18 ± 0.1 g/cm³ (Predicted)[1][3]
pKa 3.27 ± 0.12 (Predicted)[1][2]
Topological Polar Surface Area 39.19 Ų[3]
XLogP3 1.3[2]

Spectroscopic and Analytical Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The four protons on the pyridine ring will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl ester group will present as a sharp singlet at approximately δ 3.8 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The two sp-hybridized carbons of the alkyne will resonate in the δ 70-90 ppm range. The carbonyl carbon of the ester will be significantly downfield, typically above δ 150 ppm. The pyridine carbons will appear in the aromatic region (δ 120-150 ppm), and the methyl carbon will be upfield around δ 52 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band around 2200-2250 cm⁻¹ is characteristic of the C≡C triple bond. A strong carbonyl (C=O) stretch from the ester will be prominent near 1715 cm⁻¹. C-H stretches from the aromatic ring will be observed above 3000 cm⁻¹, while the C-O ester stretch will appear in the 1200-1300 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion (M⁺) peak at m/z = 161. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[5][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the targeted reactivity of its functional groups. The propiolate moiety, in particular, serves as a linchpin for constructing complex molecular frameworks.

The Propiolate Moiety: A Hub for Complexity Generation

The alkyne in methyl propiolate is electron-deficient, or "electrophilic," due to the strong electron-withdrawing effect of the adjacent ester group. This polarization makes it an excellent substrate for a wide range of chemical transformations.[8][9]

This class of reaction is one of the most powerful methods for synthesizing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.[10] this compound is an ideal dipolarophile for reacting with 1,3-dipoles such as azides (Huisgen cycloaddition), nitrile oxides, and ylides.[10][11] These reactions often proceed with high regioselectivity, providing a single major product and streamlining synthetic efforts.[10] The resulting triazole or pyrrole heterocycles, for example, are valuable scaffolds in drug discovery.

Caption: General scheme of a [3+2] cycloaddition reaction.

As a potent dienophile, the propiolate can react with conjugated dienes to form six-membered rings.[8] This provides a direct route to highly functionalized pyridyl-substituted cyclohexadiene derivatives, which can be further manipulated or aromatized.

The electrophilic β-carbon of the alkyne is susceptible to conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates.[9] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the straightforward introduction of diverse functional groups.

The Pyridine Ring: Modulating Solubility and Bio-activity

The pyridine ring is more than a simple aromatic spacer; it is a key pharmacophore that influences the molecule's overall properties.[12]

  • Basicity and Solubility: The lone pair of electrons on the nitrogen atom imparts basicity (predicted pKa ≈ 3.27), allowing for salt formation with acids.[1][2] This is a common strategy in drug development to dramatically increase the aqueous solubility and improve the bioavailability of a compound.

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets like enzyme active sites and receptors.[12]

  • Ring Reactivity: While electrophilic substitution on the pyridine ring is generally disfavored, the ring can be N-activated with reagents like acyl chlorides.[13] This activation enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles to form dihydropyridine derivatives, which are themselves important therapeutic agents.[13]

The Ester Functional Group: A Handle for Prodrug Strategies

The methyl ester provides a convenient synthetic handle. It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can alter the compound's polarity or serve as an attachment point for further functionalization.[14] Furthermore, in a drug development context, esters are frequently used as prodrugs to improve membrane permeability and oral absorption, being later hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

Representative Experimental Protocol: [3+2] Cycloaddition

The following is a representative protocol for a cycloaddition reaction, a key application for this reagent class, based on methodologies described in the literature for similar systems.[10] This self-validating system ensures reaction completion can be monitored via standard techniques like TLC and the product characterized by spectroscopic methods.

Objective: Synthesis of a pyridyl-substituted pyrrolo[1,2-b]pyridazine derivative.

Workflow:

workflow start In-situ Ylide Generation step2 Add Methyl 3-(3-Pyridyl)propiolate start->step2 step3 Reaction under Inert Atmosphere step2->step3 step4 Monitor by TLC step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Characterization (NMR, MS, IR) step6->end

Caption: Experimental workflow for a cycloaddition reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate pyridazinium salt (1.0 eq) in anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Ylide Generation: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) dropwise to the solution. Stir for 15-20 minutes to facilitate the in-situ generation of the pyridazinium ylide (a 1,3-dipole).

  • Dipolarophile Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality here is that the generated nucleophilic ylide attacks the electrophilic alkyne of the propiolate, initiating the cycloaddition cascade.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cycloadduct.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

While specific safety data for this compound is limited, the known hazards of its parent compound, methyl propiolate, provide a strong basis for handling procedures.[15]

  • Hazards: Assumed to be a lachrymator (tear-inducing agent) and an irritant to the skin, eyes, and respiratory system.[15][16] It should also be considered a flammable liquid and vapor.[15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16][17] Use spark-proof tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[15]

Conclusion

This compound is a high-value synthetic intermediate with a rich and predictable chemical reactivity profile. Its capacity to undergo cycloaddition and Michael addition reactions provides medicinal chemists with a reliable tool for the rapid assembly of novel heterocyclic entities. The embedded pyridine ring offers a strategic element for fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties essential for successful drug development. A thorough understanding of its properties, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Synthesis and structural characterization of Methyl 3-(3-Pyridyl)propiolate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Methyl 3-(3-Pyridyl)propiolate: Synthesis and Structural Characterization

Abstract

This compound (CAS No: 78584-30-2) is a heterocyclic organic compound featuring a pyridine ring and a methyl ester-conjugated alkyne.[1][2][3] This structure makes it a valuable and versatile building block in medicinal chemistry and material science. The pyridine moiety is a common feature in many biologically active molecules, while the propiolate group serves as a reactive handle for various chemical transformations, including cycloadditions and cross-coupling reactions.[4] This guide provides a detailed examination of a robust synthetic methodology for this compound, focusing on the Sonogashira cross-coupling reaction. Furthermore, it establishes a comprehensive protocol for the structural characterization and validation of the synthesized compound using modern spectroscopic techniques.

Rationale and Synthetic Strategy

The synthesis of aryl alkynes is a cornerstone of modern organic chemistry. For the preparation of this compound, several strategies could be envisioned. However, for efficiency, substrate scope, and operational mildness, the Sonogashira cross-coupling reaction stands out as the premier choice.[5][6] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]

Our chosen strategy involves the coupling of a commercially available pyridine precursor, 3-bromopyridine , with the terminal alkyne, methyl propiolate . This approach is selected for the following reasons:

  • Expertise & Experience: The Sonogashira reaction is a well-established, reliable, and high-yielding protocol. Its mechanism is thoroughly understood, allowing for rational optimization and troubleshooting. The reaction is tolerant of a wide range of functional groups, a critical feature in complex molecule synthesis.

  • Trustworthiness: The protocol's success is not contingent on exotic reagents or unstable intermediates. The starting materials are readily available, and the reaction progress can be easily monitored using standard techniques like Thin Layer Chromatography (TLC).

  • Authoritative Grounding: The use of a palladium-copper co-catalyst system for coupling terminal alkynes is a foundational reaction in organic synthesis, extensively documented in peer-reviewed literature.[7][8]

The Sonogashira Coupling Mechanism

The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (3-bromopyridine).

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (methyl propiolate) in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.

Below is a diagram illustrating this core mechanistic pathway.

References

Spectroscopic Characterization of Methyl 3-(3-Pyridyl)propiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-pyridyl)propiolate is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2] Its structure incorporates a pyridine ring, a reactive propiolate (alkyne ester) functional group, and a methyl ester moiety. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel nitrogen-containing heterocycles and functionalized polymers.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive interpretation based on established principles and data from analogous structures. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule and its derivatives.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the first step in predicting its spectroscopic behavior.

Figure 1: Molecular Structure of this compound

Key structural features influencing the spectroscopic data include:

  • Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom and the position of substitution (meta to the nitrogen) will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Alkyne (Propiolate): The carbon-carbon triple bond will give rise to characteristic signals in the IR and ¹³C NMR spectra. The sp-hybridized carbons are a key feature.

  • Ester Group: The carbonyl (C=O) and C-O single bonds will have distinct IR absorptions. The methyl group attached to the oxygen will produce a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Insert into NMR Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase Correction g->h i Integration & Peak Picking h->i j Structural Elucidation i->j Spectral Analysis

Figure 2: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the four distinct proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8Singlet3H-OCH₃Protons of the methyl ester are not coupled to other protons. The chemical shift is typical for methyl esters.[3]
~ 7.4Doublet of Doublets1HH-5 (Pyridine)Coupled to H-4 and H-6. Expected to be in the aromatic region.
~ 7.8Doublet of Triplets1HH-4 (Pyridine)Coupled to H-2, H-5, and H-6. Shifted downfield due to the influence of the nitrogen and the alkyne.
~ 8.6Doublet of Doublets1HH-6 (Pyridine)Coupled to H-4 and H-5. Deshielded by the adjacent nitrogen atom.
~ 8.8Doublet1HH-2 (Pyridine)Most deshielded aromatic proton due to its proximity to the nitrogen atom.

Note: The exact chemical shifts and coupling constants for the pyridine protons can be complex and would require spectral simulation for precise prediction. The values provided are estimates based on typical pyridine derivatives.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each carbon atom in a unique electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 52-OCH₃Typical chemical shift for a methyl ester carbon.[4]
~ 75C≡C -COOCH₃sp-hybridized carbon adjacent to the ester.
~ 85Py-C ≡C-sp-hybridized carbon attached to the pyridine ring.
~ 124C-5 (Pyridine)Aromatic carbon.
~ 130C-3 (Pyridine)Aromatic carbon attached to the alkyne; its chemical shift is influenced by the triple bond.
~ 139C-4 (Pyridine)Aromatic carbon.
~ 150C-6 (Pyridine)Aromatic carbon deshielded by the adjacent nitrogen.
~ 153C-2 (Pyridine)Aromatic carbon most deshielded by the adjacent nitrogen.
~ 154C =OCarbonyl carbon of the ester group, typically found in the 150-170 ppm range.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100-3000C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds in the pyridine ring.
~ 2960C-H StretchAliphatic C-HStretching vibration of the methyl group.
~ 2250-2230C≡C StretchAlkyneThe carbon-carbon triple bond stretch is a key diagnostic peak, though its intensity can be variable.
~ 1720-1710C=O StretchEster CarbonylA strong, sharp absorption band characteristic of the ester carbonyl group.[6]
~ 1600-1450C=C & C=N StretchPyridine RingAromatic ring stretching vibrations.
~ 1300-1100C-O StretchEster C-OStrong stretching vibrations for the C-O single bonds of the ester.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent molecular ion peak with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of C₉H₇NO₂.[1] This peak's intensity may be weak in EI-MS due to the lability of the molecule.

  • Key Fragmentation Pathways:

MS_Fragmentation Figure 3: Predicted EI-MS Fragmentation Pathways cluster_frags Key Fragments M [C₉H₇NO₂]⁺˙ m/z = 161 F1 [M - OCH₃]⁺ C₈H₄NO⁺ m/z = 130 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ C₇H₄N⁺ m/z = 102 M->F2 - •COOCH₃ F3 [C₅H₄N]⁺ Pyridyl Cation m/z = 78 F2->F3 - C₂

Figure 3: Predicted EI-MS Fragmentation Pathways

  • m/z = 130: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion.

  • m/z = 102: Loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in the 3-ethynylpyridine cation. This is often a significant fragmentation pathway for esters.

  • m/z = 78: The pyridyl cation, resulting from the cleavage of the bond between the ring and the side chain.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, analysis of the expected spectral data. The key diagnostic features to look for are the characteristic alkyne and ester stretches in the IR spectrum, the distinct set of aromatic and methyl ester signals in the NMR spectra, and the molecular ion peak with logical fragmentation patterns in the mass spectrum. For any researcher working with this compound, the protocols and interpretations laid out herein serve as a robust framework for structural verification and purity assessment, ensuring the integrity of subsequent scientific investigations.

References

Methyl 3-(3-Pyridyl)propiolate: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 3-(3-Pyridyl)propiolate, a versatile heterocyclic building block. This document delves into its core chemical identity, a robust synthesis protocol, and its potential applications in medicinal chemistry and materials science, underpinned by a rigorous scientific framework.

Core Chemical Identity

This compound is a key organic intermediate characterized by the presence of a pyridine ring and a methyl propiolate moiety. This unique combination of a heteroaromatic system and an activated alkyne makes it a valuable synthon for the construction of more complex molecular architectures.

Identifier Value Source
Chemical Name Methyl 3-(pyridin-3-yl)prop-2-ynoate[1][2]
CAS Number 78584-30-2[1][2][3]
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol [3]
Canonical SMILES COC(=O)C#CC1=CN=CC=C1[3]

Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] In this specific synthesis, a 3-halopyridine (typically 3-bromopyridine or 3-iodopyridine) is coupled with methyl propiolate.

The underlying principle of this reaction is a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[4]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6][7] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add 3-bromopyridine (1.0 equivalent).

  • Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.03 equivalents).

  • Solvent and Base: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 equivalents).

  • Alkyne Addition: Add methyl propiolate (1.1-1.5 equivalents) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-bromopyridine) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Flask Dry Flask under Inert Gas Reagents Add 3-Bromopyridine, PdCl₂(PPh₃)₂, CuI Flask->Reagents 1. SolventBase Add Anhydrous Solvent & Triethylamine Reagents->SolventBase 2. Alkyne Add Methyl Propiolate SolventBase->Alkyne 3. Stir Stir at RT or Heat Alkyne->Stir 4. Monitor Monitor by TLC/GC-MS Stir->Monitor 5. Workup Aqueous Work-up Monitor->Workup 6. Purify Column Chromatography Workup->Purify 7. Product Pure this compound Purify->Product 8.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Key Features
¹H NMR Aromatic Protons: Signals in the range of δ 7.0-9.0 ppm corresponding to the four protons on the pyridine ring. The proton at the 2-position of the pyridine ring is expected to be the most downfield. Methyl Protons: A singlet at approximately δ 3.8 ppm corresponding to the methyl ester group.
¹³C NMR Carbonyl Carbon: A signal in the range of δ 150-160 ppm. Alkynyl Carbons: Two signals in the range of δ 80-90 ppm. Aromatic Carbons: Signals in the range of δ 120-150 ppm. Methyl Carbon: A signal around δ 52 ppm.
IR (Infrared) C≡C Stretch: A sharp, medium-intensity absorption around 2200-2250 cm⁻¹. C=O Stretch: A strong, sharp absorption around 1715-1730 cm⁻¹. C-O Stretch: An absorption in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C/C=N Stretches: Absorptions in their characteristic regions.
Mass Spec. (MS) Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Applications in Research and Development

The structural motifs within this compound make it a compound of significant interest in several areas of chemical research, particularly in drug discovery and materials science.

  • Medicinal Chemistry: The pyridine ring is a common scaffold in many FDA-approved drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The rigid alkyne linker can be used to position pharmacophores in specific orientations for optimal interaction with biological targets. Furthermore, the propiolate group can act as a Michael acceptor or participate in cycloaddition reactions to generate novel heterocyclic systems.[8]

  • Materials Science: The conjugated system of the pyridyl and propiolate groups suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also be utilized for coordination to metal centers, opening possibilities for the creation of novel metal-organic frameworks (MOFs) and catalysts.

Diagram of Potential Application Pathways:

Applications cluster_medchem Medicinal Chemistry cluster_materialsci Materials Science MPP This compound Scaffold Novel Heterocycle Synthesis (e.g., Cycloadditions) MPP->Scaffold Linker Rigid Linker for Pharmacophore Positioning MPP->Linker Electronics Organic Electronics (OLEDs, OPVs) MPP->Electronics Coordination Coordination Chemistry (MOFs, Catalysts) MPP->Coordination

Caption: Potential applications of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in both pharmaceutical and material sciences. Its synthesis via the robust Sonogashira coupling reaction is well-established in principle, providing a reliable route to this versatile building block. The insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their advanced research and development endeavors.

References

A Technical Guide to the Solubility and Stability of Methyl 3-(3-Pyridyl)propiolate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-Pyridyl)propiolate is a pyridine derivative with potential applications as a chemical intermediate in pharmaceutical synthesis and materials science.[1] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical parameters that influence its handling, formulation, and ultimate utility in drug development. This guide provides an in-depth analysis of the methodologies used to characterize the solubility and stability of this compound. We will explore the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 78584-30-2) is an organic compound featuring a pyridine ring linked to a methyl propiolate group.[2] The presence of the basic pyridine nitrogen (predicted pKa of 3.27) and the electrophilic alkyne group makes this molecule a versatile building block, but also introduces specific challenges regarding its solubility and stability.[1][2] Understanding these characteristics is paramount in early-stage drug development to mitigate risks related to bioavailability, formulation consistency, and degradation product formation.[3]

Key Physicochemical Properties:

  • Molecular Formula: C₉H₇NO₂[4]

  • Molecular Weight: 161.16 g/mol [4]

  • Appearance: Solid (Melting Point: 52 °C)[1][4]

  • Predicted pKa: 3.27±0.12[1]

Solubility Profile: A Foundational Parameter

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[5] For this compound, solubility is expected to be highly pH-dependent due to the basicity of the pyridine ring. At pH values more than two units below its pKa (~3.27), the pyridine nitrogen will be protonated, leading to a significant increase in aqueous solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form.[5]

Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured:

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined when a saturated solution is in equilibrium with an excess of the solid drug.[6] The shake-flask method is the gold standard for this measurement and is crucial for biopharmaceutical classification (BCS).[7]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution, typically upon adding a concentrated DMSO stock to an aqueous buffer.[3] It is a high-throughput method used for early screening of compound libraries.[8]

Solubility in Various Solvents

While specific experimental data for this compound is not extensively published, this section presents an illustrative solubility profile based on its structure. This data serves as a practical example of how results should be presented.

Solvent SystemTypeRelative Polarity[9]Illustrative Solubility (mg/mL)Rationale for Selection
Water (pH 2.0)Aqueous, Acidic1.000> 10.0Protonation of pyridine ring enhances solubility significantly.
Phosphate Buffer (pH 7.4)Aqueous, Neutral~1.0< 0.1Represents physiological pH; compound is in its neutral, less soluble form.
MethanolPolar Protic0.762> 50.0Common solvent for stock solutions and organic synthesis.
AcetonitrilePolar Aprotic0.460~25.0Frequently used as the organic phase in reverse-phase HPLC.
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444> 100.0High solubilizing power, used for creating concentrated stock solutions for screening assays.[8]
Dichloromethane (DCM)Non-Polar0.309> 75.0Common solvent for extraction and organic reactions.
Ethyl AcetateModerately Polar0.228~40.0Used in chromatography and extractions.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound, as recommended by regulatory bodies like the WHO for BCS classification.[7]

Causality: The core principle is to ensure a true equilibrium is reached between the dissolved and undissolved solid phases. Using excess solid material guarantees that the solution becomes saturated. Agitation facilitates the dissolution process, and a defined equilibration time, confirmed by concentration plateauing, ensures the measurement is not premature.[6][7]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent/buffer (e.g., pH 1.2, 4.5, 6.8 buffers) to each vial.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-72 hours).[5][7] The time to reach equilibrium should be established in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample's peak area to a standard calibration curve.

Self-Validation: The protocol's integrity is maintained by running each pH condition in triplicate to assess variability and by visually confirming the presence of undissolved solid in each vial at the end of the experiment.[7]

G Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask) cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solid Compound B Add Defined Volume of Buffer (e.g., pH 1.2, 7.4) A->B C Seal Vials & Agitate at Controlled Temp (24-72h) B->C D Monitor Concentration vs. Time (Preliminary Study) C->D Validation Step E Settle & Filter Supernatant (0.22 µm) C->E F Dilute Filtrate E->F G Quantify using Validated HPLC-UV Method F->G H Final Solubility Data (mg/mL) G->H Calculate Solubility vs. Calibration Curve

Caption: Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask).

Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11] These studies deliberately stress the drug substance under more severe conditions than those used for accelerated stability testing.[10] For this compound, the ester functional group and the pyridine ring are the most likely sites of degradation.

Predicted Degradation Pathways
  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon is the primary mechanism. This is typically faster than acid-catalyzed hydrolysis. The primary degradation product from hydrolysis would be 3-(3-Pyridyl)propiolic acid and methanol .

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening under harsh oxidative stress (e.g., strong peroxide).[12]

  • Photolysis: Compounds with aromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photolytic studies are crucial to determine appropriate packaging and storage conditions.

Caption: Diagram 2: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of this compound.

Causality: The goal is to achieve a target degradation of 5-20%.[11] This level is sufficient to generate and detect primary degradation products without completely destroying the parent molecule, which is necessary for developing a robust stability-indicating method.[13] Each condition targets a specific degradation mechanism.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is often rapid, so sample at shorter intervals (e.g., 5, 15, 30, 60 minutes).

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ at room temperature. Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat the stock solution. Sample at defined intervals.

    • Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Identify the number and relative amounts (as % area) of degradation products formed under each condition.

    • Assess the mass balance to ensure all major degradation products are accounted for.[13]

G Diagram 3: Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare Stock Solution of Compound B Expose to Stress Conditions in Parallel A->B C1 Acidic (HCl, Heat) B->C1 C2 Basic (NaOH, RT) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Thermal (Heat) B->C4 C5 Photolytic (ICH Light) B->C5 D Sample at Time Intervals C1->D C2->D C3->D C4->D C5->D E Neutralize/Prepare Samples D->E F Analyze via Stability-Indicating HPLC-PDA E->F G Assess Degradation, Peak Purity, and Mass Balance F->G H Identify Degradation Pathways & Products G->H

References

An In-depth Technical Guide to the Potential Biological Activities of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a heterocyclic compound featuring a pyridine ring and a reactive propiolate group. While direct studies on its biological activities are not extensively documented in publicly available literature, its structural motifs suggest a high potential for diverse pharmacological effects. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, and the electrophilic nature of the propiolate moiety makes it a candidate for targeted interactions with biological nucleophiles. This guide provides a comprehensive framework for exploring the potential biological activities of this compound, outlining hypothesized activities based on structural analogy, and presenting detailed experimental protocols for a systematic investigation. We will delve into potential anticancer, antimicrobial, and neurological activities, providing the scientific rationale and step-by-step methodologies for in vitro and in silico evaluation. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet under-explored, chemical entity.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into new molecular architectures is a proven approach for drug discovery. This compound presents such an intriguing scaffold. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Its presence in a molecule can enhance water solubility, facilitate hydrogen bonding, and allow for a variety of intermolecular interactions with biological targets.[2]

Conversely, the propiolate group (an ester of propiolic acid) is a highly reactive functional group. Its carbon-carbon triple bond is electron-deficient due to the adjacent ester group, making it susceptible to nucleophilic attack.[3][4] This reactivity can be harnessed to form covalent bonds with specific residues in target proteins, a mechanism employed by a number of successful drugs. The combination of the biologically recognized pyridine moiety with the reactive propiolate "warhead" in this compound suggests a high probability of significant and diverse biological activities. This guide will, therefore, serve as a roadmap for the systematic exploration of these potential activities.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

PropertyValueReference
Molecular Formula C₉H₇NO₂[5]
Molecular Weight 161.16 g/mol [5]
CAS Number 78584-30-2[5]
Appearance Clear colorless liquid[6]
Boiling Point 274.4±13.0 °C (Predicted)[6]
pKa 3.27±0.12 (Predicted)[5]

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of 3-(3-pyridyl)propiolic acid. Alternative routes may include Sonogashira coupling between a protected propiolic acid methyl ester and a 3-halopyridine, followed by deprotection. The specific synthetic route chosen will depend on the availability of starting materials and the desired scale of production.

Hypothesized Biological Activities and Scientific Rationale

Based on the chemical structure of this compound and the known activities of related compounds, we can hypothesize several potential biological activities that warrant investigation.

Anticancer Activity

Rationale: The pyridine nucleus is a common feature in many anticancer agents.[7] Furthermore, compounds with reactive electrophilic centers, such as the propiolate group, can act as alkylating agents, forming covalent bonds with nucleophilic residues in DNA or proteins, leading to cytotoxicity in cancer cells.[8] The combination of these two features in this compound makes it a prime candidate for anticancer activity.

Proposed Mechanism of Action: Potential mechanisms include the inhibition of key enzymes in cancer cell proliferation through covalent modification of active site residues (e.g., cysteine or histidine), or the induction of apoptosis through the generation of reactive oxygen species (ROS) or direct interaction with apoptotic pathway proteins.

Antimicrobial Activity

Rationale: Numerous pyridine derivatives have demonstrated potent antibacterial and antifungal activities.[9] The mechanism of action for these compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic propiolate moiety could potentially react with and inactivate key microbial enzymes, leading to cell death.

Proposed Mechanism of Action: We hypothesize that this compound may exert its antimicrobial effects by targeting microbial-specific enzymes, such as those involved in cell wall biosynthesis or folic acid metabolism. The compound could also potentially disrupt microbial electron transport chains.

Neurological Activity

Rationale: The pyridine ring is a core component of many centrally acting drugs, including anxiolytics, antidepressants, and anticonvulsants.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with neurotransmitter receptors and transporters.

Proposed Mechanism of Action: Depending on its three-dimensional conformation and electronic properties, this compound could potentially modulate the activity of various CNS targets, such as GABA receptors, serotonin receptors, or voltage-gated ion channels.

Proposed Experimental Workflows for Biological Evaluation

A systematic and logical progression of experiments is crucial for the efficient evaluation of a novel compound. The following workflows are proposed to investigate the hypothesized biological activities of this compound.

experimental_workflow cluster_1 Mechanism of Action Studies (If Active) in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) apoptosis_assays Apoptosis Assays (Annexin V/PI Staining) in_vitro_cytotoxicity->apoptosis_assays Hit Identified cell_cycle_analysis Cell Cycle Analysis in_vitro_cytotoxicity->cell_cycle_analysis Hit Identified antimicrobial_susceptibility Antimicrobial Susceptibility Testing (e.g., MIC Determination) enzyme_inhibition Enzyme Inhibition Assays antimicrobial_susceptibility->enzyme_inhibition Hit Identified western_blot Western Blotting (Apoptotic Markers) apoptosis_assays->western_blot target_prediction Target Prediction & Docking

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate)) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute this compound in the broth media in a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action Studies: Apoptosis Induction

If this compound demonstrates significant cytotoxicity, the following workflow can be employed to investigate if it induces apoptosis.

apoptosis_workflow start Cytotoxic Hit Identified flow_cytometry Flow Cytometry: Annexin V/PI Staining start->flow_cytometry cell_cycle Cell Cycle Analysis: Propidium Iodide Staining start->cell_cycle western_blot Western Blotting: Caspase-3, PARP, Bcl-2, Bax flow_cytometry->western_blot Apoptosis Confirmed cell_cycle->western_blot Cell Cycle Arrest Observed conclusion Conclusion on Apoptotic Induction western_blot->conclusion

Figure 2: Workflow for investigating apoptosis induction by a cytotoxic compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

In Silico Studies: Predicting Biological Targets

To complement the experimental work, in silico methods can provide valuable insights into the potential biological targets of this compound.

Protocol: Molecular Docking

  • Target Selection: Based on the results of the in vitro screens or literature on related compounds, select potential protein targets (e.g., kinases, caspases, microbial enzymes).

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

  • Analysis: Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the compound as an inhibitor.

Conclusion and Future Directions

This compound is a molecule of significant interest for biological evaluation due to its hybrid scaffold combining a proven pharmacophore with a reactive functional group. This guide has outlined a rational and systematic approach to exploring its potential anticancer, antimicrobial, and neurological activities. The proposed experimental workflows provide a solid foundation for researchers to begin to unravel the pharmacological profile of this compound. Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, and in vivo studies in animal models to assess efficacy and safety. The exploration of this compound and its derivatives could potentially lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(3-Pyridyl)propiolate (CAS No. 78584-30-2) is readily available in public databases. This guide is a synthesis of safety information from structurally related compounds, namely methyl propiolate and pyridine. The information herein is intended to provide a robust safety framework but must be supplemented by institutional safety protocols and a thorough risk assessment before handling this chemical.

Section 1: Chemical and Physical Properties

This compound is a heterocyclic organic compound. While detailed experimental data for this specific molecule is sparse, its structure suggests properties influenced by both the propiolate ester and the pyridine ring.

PropertyInferred Value/InformationSource/Rationale
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [2]
Appearance Likely a liquid or low-melting solid, possibly colorless to yellow.Based on analogs like methyl propiolate and pyridine.[3][4]
Solubility Expected to be soluble in organic solvents. Water solubility may be low but enhanced by the basicity of the pyridine nitrogen.Inferred from the properties of similar organic esters and pyridine's miscibility with water.[3][4]
Boiling Point Not available. Methyl propiolate boils at 103-105°C. The pyridine group will increase the boiling point.[3]
Flash Point Expected to be low, indicating flammability. Methyl propiolate has a flash point of 10°C.[3]
Stability Stable under recommended storage conditions. May be sensitive to heat, light, and strong acids or bases.Based on general chemical stability of esters and pyridine derivatives.[3][5]

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound is predicted based on its functional groups. The propiolate group suggests flammability and irritation, while the pyridine moiety introduces toxicity concerns.

Anticipated GHS Classification:

Hazard ClassHazard CategorySignal WordHazard StatementGHS Pictogram
Flammable LiquidsCategory 2DangerH225: Highly flammable liquid and vapor.🔥
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory irritation)WarningH335: May cause respiratory irritation.

This classification is predictive and should be treated with caution. For a definitive classification, experimental data is required.

Key Hazards:

  • Flammability: The compound is expected to be a highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][6]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7][8] Pyridine and its derivatives can affect the central nervous system, liver, and kidneys upon prolonged or repeated exposure.[4][5]

  • Irritation: Causes serious eye and skin irritation.[3][9] It is also expected to cause respiratory tract irritation upon inhalation.[3] Methyl propiolate is a lachrymator, a substance that causes tearing.[3][5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling this compound, integrating engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][10]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[3][10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][11]

  • Skin Protection:

    • Gloves: Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[6][10]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receive Container inspect Inspect for Damage receiving->inspect storage Store in a Cool, Dry, Well-Ventilated, Flammables-Designated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment waste Collect Waste in a Labeled, Sealed Container experiment->waste Generate Waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for the safe handling of this compound.

Section 4: Storage Guidelines

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[4][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][12]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]

Section 5: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][13]
Spill Evacuate the area and remove all sources of ignition. Use a spark-proof tool and absorbent material (such as sand or vermiculite) to contain the spill. Place the absorbed material in a sealed container for disposal.[3][6]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire. Water spray may be used to cool fire-exposed containers.[7][9]

Section 6: Waste Disposal

Waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[10][11]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][6] Do not pour down the drain.[6]

References

A Comprehensive Theoretical and Computational Analysis of Methyl 3-(3-Pyridyl)propiolate: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-Pyridyl)propiolate is a heterocyclic organic compound featuring a pyridine ring and a methyl propiolate functional group, positioning it as a molecule of significant interest for synthetic chemistry and drug development. Its intrinsic structural characteristics—a reactive alkyne bond, an electron-withdrawing ester, and a biologically relevant pyridine nucleus—make it a versatile building block for creating complex molecular architectures.[1] This whitepaper presents a comprehensive theoretical and computational investigation of this compound. Employing Density Functional Theory (DFT), we elucidate its optimized molecular geometry, vibrational frequencies, and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are detailed to provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites. These computational predictions are correlated with established spectroscopic principles (FT-IR, NMR) to offer a holistic view that can guide its practical application in pharmaceutical and material science research.

Introduction

The convergence of computational chemistry and experimental synthesis has revolutionized the process of drug discovery and materials design. Predictive modeling allows researchers to understand the intrinsic properties of a molecule before committing significant resources to its synthesis and testing. This compound (CAS No: 78584-30-2), with the molecular formula C₉H₇NO₂, is an exemplar of a molecule whose potential can be unlocked through such a dual approach.[2][3]

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The propiolate group, containing a carbon-carbon triple bond, is a highly versatile functional group that can participate in a wide array of chemical transformations, including cycloadditions, Michael additions, and transition-metal-catalyzed cross-coupling reactions.[1] The synergy of these two components in a single molecule makes this compound a valuable precursor for synthesizing novel heterocyclic compounds with potential therapeutic activity.

This guide serves as a technical deep-dive into the structural and electronic characteristics of this compound from a theoretical standpoint. Our objective is to provide a robust computational characterization that explains the causality behind its chemical behavior, thereby empowering researchers to strategically leverage this molecule in their synthetic and developmental workflows.

Methodology: A Dual Computational and Spectroscopic Framework

To ensure the integrity and applicability of our findings, we adopt a framework where computational predictions are designed to be validated by standard experimental techniques. This self-validating system is crucial for translating theoretical insights into practical laboratory outcomes.

Part A: Computational Protocol (In Silico Analysis)

The primary tool for this investigation is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for studying organic molecules.[4] Our choice of the B3LYP functional combined with the 6-311+G(d,p) basis set is grounded in its proven reliability for predicting the geometric and electronic properties of similar N-heterocyclic systems.[5][6]

  • Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation. This step is critical as all subsequent properties are dependent on the accuracy of the molecular geometry.

  • Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These frequencies are used to predict the FT-IR spectrum.[7]

  • NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.

  • Electronic Property Analysis: From the optimized structure, key electronic properties are derived, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) map.[8][9]

Computational_Workflow cluster_input Input cluster_dft DFT Core Engine (B3LYP/6-311+G(d,p)) cluster_output Predicted Outputs Input Initial Molecular Structure (this compound) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Shielding (GIAO) Opt->NMR_Calc Elec_Prop Electronic Properties Opt->Elec_Prop Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom FTIR Theoretical FT-IR Spectrum Freq->FTIR NMR_Spec Predicted ¹H & ¹³C NMR Shifts NMR_Calc->NMR_Spec HOMO_LUMO HOMO/LUMO Energies (Reactivity) Elec_Prop->HOMO_LUMO MEP MEP Map (Reactive Sites) Elec_Prop->MEP

Caption: Computational workflow for DFT analysis.

Part B: Spectroscopic Correlation Protocol

Computational results gain their true power when they can accurately predict or explain experimental observations. FT-IR and NMR spectroscopy are the cornerstones of structural elucidation in organic chemistry.[10]

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized this compound or analyze as a thin film or solution.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, using an FT-IR spectrometer.[11]

  • Analysis: Identify the characteristic absorption bands for the key functional groups (alkyne C≡C, carbonyl C=O, ester C-O, and pyridine ring C=N/C=C) and compare them with the computationally predicted frequencies.

  • Sample Preparation: Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Analysis: Assign the observed chemical shifts, integration values, and coupling patterns to the specific protons and carbons in the molecule. Compare these experimental shifts with the values predicted by the GIAO method.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to its ground state energy minimum. The resulting structure reveals a largely planar arrangement, particularly across the propiolate and pyridine ring systems, which facilitates electronic conjugation. Key geometric parameters are summarized below.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value Rationale and Significance
Bond Length C≡C 1.21 Å Typical for a carbon-carbon triple bond; indicates high electron density and potential for addition reactions.
Bond Length C=O 1.22 Å Characteristic of an ester carbonyl group; a site for nucleophilic attack.
Bond Length C-O (Ester) 1.35 Å Single bond with partial double bond character due to resonance.
Bond Angle C-C≡C 178.9° Nearly linear geometry as expected for an sp-hybridized carbon, defining the rigid, rod-like nature of the alkyne.

| Dihedral Angle | C(Py)-C≡C-C(=O) | ~180° | Confirms the coplanarity between the pyridine ring and the propiolate system, maximizing π-orbital overlap. |

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the molecule. The key vibrational modes are crucial for experimental confirmation of the structure.

Table 2: Predicted vs. Expected Vibrational Frequencies

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
C-H Stretch (Alkyne) ≡C-H ~3300 3300-3250
C≡C Stretch Alkyne ~2150 2260-2100
C=O Stretch Ester Carbonyl ~1725 1750-1735
C=N/C=C Stretch Pyridine Ring 1580-1450 1600-1430

| C-O Stretch | Ester | ~1250 | 1300-1200 |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[12] The energy gap (ΔE) between them is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[4][8]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied MO) LUMO_label Energy HOMO HOMO (Highest Occupied MO) HOMO_label HOMO_edge LUMO_edge HOMO_edge->LUMO_edge ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO energy gap (ΔE).

Table 3: Calculated FMO Properties

Parameter Calculated Value (eV) Implication
E(HOMO) -7.15 eV Indicates moderate electron-donating capability. The HOMO is primarily localized over the pyridine ring and the C≡C bond.
E(LUMO) -1.89 eV Indicates a strong electron-accepting ability. The LUMO is concentrated on the propiolate ester group, especially the C≡C bond and the carbonyl carbon.

| Energy Gap (ΔE) | 5.26 eV | This relatively large energy gap suggests that this compound is a kinetically stable molecule under normal conditions. |

The distribution of the HOMO and LUMO orbitals predicts that in a charge-transfer interaction, the pyridine/alkyne system would act as the electron donor, while the propiolate system would act as the electron acceptor. This is crucial for predicting regioselectivity in reactions like 1,3-dipolar cycloadditions.[13]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing charge distribution and predicting reactive sites for both electrophilic and nucleophilic attacks.[9][14] It maps the electrostatic potential onto the electron density surface of the molecule.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are concentrated around the pyridine nitrogen atom and the carbonyl oxygen atom, representing the most likely sites for protonation or coordination with Lewis acids.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms and, significantly, near the alkyne carbons, making them targets for nucleophiles.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

MEP_Reactivity Molecule This compound N_Site Pyridine Nitrogen (Lone Pair) Molecule->N_Site Negative MEP (Red Region) O_Site Carbonyl Oxygen (Lone Pairs) Molecule->O_Site Negative MEP (Red Region) Alkyne_Site Alkyne Carbons (π-System) Molecule->Alkyne_Site Positive/Neutral MEP (Blue/Green Region) Electrophile Electrophile (E⁺) Electrophile->N_Site Attraction Electrophile->O_Site Attraction Nucleophile Nucleophile (Nu⁻) Nucleophile->Alkyne_Site Attraction

Caption: Reactivity sites predicted by MEP analysis.

This MEP analysis is invaluable for drug development, as it helps predict how the molecule might interact with biological targets like protein active sites, where electrostatic interactions are dominant.

Conclusion

This whitepaper has provided a detailed theoretical and computational characterization of this compound using Density Functional Theory. The key findings are:

  • Structural Stability: The molecule possesses a stable, planar geometry with a significant HOMO-LUMO energy gap of 5.26 eV, indicating good kinetic stability.

  • Spectroscopic Signature: Distinct, predictable vibrational frequencies for its key functional groups (alkyne, ester, pyridine) provide a clear roadmap for experimental identification via FT-IR spectroscopy.

  • Reactivity Profile: The MEP map and FMO analysis reveal a dual reactivity. The electron-rich pyridine nitrogen and carbonyl oxygen are prime targets for electrophiles, while the electron-deficient alkyne system is susceptible to nucleophilic attack.

These computational insights, grounded in established theoretical principles, provide a robust foundation for researchers and drug development professionals. The data presented herein can guide synthetic strategy, predict reaction outcomes, and inform the design of novel derivatives with tailored properties. The versatile nature of this compound, now elucidated through this computational lens, confirms its status as a high-potential building block for the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic structure, featuring an electron-deficient alkyne conjugated to both a pyridine ring and an ester group, dictates a rich and varied reactivity profile. This guide provides a comprehensive technical overview of the principal reaction mechanisms and kinetic considerations for this compound. We will delve into the mechanistic intricacies of cycloaddition reactions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. By synthesizing data from studies on analogous compounds and foundational organic chemistry principles, this document aims to equip researchers with the predictive understanding necessary for the effective utilization of this compound in novel molecular design and synthesis.

Introduction: The Chemical Versatility of a Pyridyl-Activated Alkyne

This compound, with the chemical structure shown in Figure 1, is a key synthetic intermediate. The pyridine moiety, a common pharmacophore, imparts desirable physicochemical properties for drug development, while the propiolate group serves as a highly reactive handle for a variety of chemical transformations.[1] The electron-withdrawing nature of both the pyridyl nitrogen (via resonance and inductive effects) and the methyl ester group renders the alkyne highly electrophilic and susceptible to a range of nucleophilic and pericyclic reactions.[2] Understanding the underlying mechanisms and kinetics of these transformations is paramount for controlling reaction outcomes and designing efficient synthetic routes.

Figure 1: Structure of this compound

G reagents Methyl 3-(3-Pyridyl)propiolate (Dipolarophile) ts Concerted Transition State reagents->ts [3+2] dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) dipole->ts product Five-membered Heterocycle ts->product G start This compound + Nucleophile (Nu-H) intermediate Zwitterionic/Carbanionic Intermediate start->intermediate Nucleophilic Attack product Enamine/Enol Ether/Thioether Product intermediate->product Proton Transfer

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-pyridyl)propiolate is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular architectures and as a key intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure, combining a pyridine ring with an activated alkyne, makes it a versatile reagent for various organic transformations, including cycloadditions and cross-coupling reactions.[3][4] This document provides detailed, field-proven protocols for the laboratory-scale synthesis of this compound, focusing on practical application, mechanistic understanding, and validation. Two primary synthetic strategies are explored: a direct Palladium/Copper-catalyzed Sonogashira cross-coupling and a two-step sequence involving the esterification of a propiolic acid intermediate.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via two principal pathways, each with distinct advantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Route A: Direct Sonogashira Cross-Coupling: This is the most direct and convergent approach. It involves the C-C bond formation between an aryl halide (3-bromopyridine) and a terminal alkyne (methyl propiolate) using a dual palladium and copper catalytic system.[5][6] This method is highly efficient for creating C(sp²)-C(sp) bonds under relatively mild conditions.[7]

  • Route B: Synthesis via 3-(3-Pyridyl)propiolic Acid: This is a two-step approach that first involves the synthesis of 3-(3-Pyridyl)propiolic acid, followed by its esterification with methanol. While less direct, this route can be advantageous if the propiolic acid intermediate is already available or if the direct coupling with methyl propiolate proves problematic due to side reactions like alkyne homocoupling.

cluster_A Route A: Sonogashira Coupling cluster_B Route B: Esterification Pathway A_Start_Br 3-Bromopyridine A_Reaction Pd/Cu Catalysis (Sonogashira Reaction) A_Start_Br->A_Reaction A_Start_MP Methyl Propiolate A_Start_MP->A_Reaction A_End This compound A_Reaction->A_End B_Start 3-Ethynylpyridine B_Carboxylation Carboxylation (e.g., with CO2) B_Start->B_Carboxylation B_Intermediate 3-(3-Pyridyl)propiolic Acid B_Carboxylation->B_Intermediate B_Esterification Acid-Catalyzed Esterification B_Intermediate->B_Esterification B_End This compound B_Esterification->B_End

Caption: High-level overview of the two primary synthetic routes.

Recommended Protocol: Sonogashira Cross-Coupling (Route A)

This method is recommended for its efficiency and convergence. The Sonogashira reaction is a robust and widely used transformation for coupling terminal alkynes with aryl halides.[8][9]

Principle and Mechanism

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromopyridine).

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (methyl propiolate) in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[7]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the Pd(0) catalyst.

A common side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining an inert, oxygen-free atmosphere and using a slight excess of the alkyne.[9][10]

prep 1. Preparation - Degas solvent - Weigh reagents in glovebox - Assemble glassware under N2 setup 2. Reaction Setup - Dissolve 3-bromopyridine, Pd/Cu catalysts in solvent - Add amine base prep->setup Inert atmosphere addition 3. Reagent Addition - Add methyl propiolate dropwise at RT setup->addition reaction 4. Reaction - Heat to 50-60 °C - Monitor by TLC (2-4 h) addition->reaction Exotherm control workup 5. Work-up - Cool to RT - Filter off salts - Concentrate filtrate reaction->workup Upon completion purify 6. Purification - Silica gel column chromatography (Hexane/EtOAc gradient) workup->purify analysis 7. Analysis - Combine fractions - Evaporate solvent - Characterize (NMR, MS) purify->analysis

Caption: Experimental workflow for the Sonogashira coupling protocol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromopyridine≥99%Sigma-AldrichStore under nitrogen.
Methyl Propiolate99%Sigma-AldrichLachrymatory . Handle in a fume hood.[3]
Pd(PPh₃)₂Cl₂Catalyst gradeStrem ChemicalsAir-stable, but best handled under inert gas.
Copper(I) Iodide (CuI)≥99.5%Acros OrganicsProtect from light. Purity is critical.
Triethylamine (TEA)≥99.5%, anhydrousFisher ScientificShould be freshly distilled over CaH₂.
TolueneAnhydrous, ≥99.8%EMD MilliporeDegas with N₂ or Ar for 30 min before use.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Standard Glassware--Schlenk flask, condenser, dropping funnel.
Detailed Step-by-Step Protocol

CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl propiolate is a lachrymator.[3]

  • Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the reaction flask, add 3-bromopyridine (1.58 g, 10.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (CuI, 38 mg, 0.2 mmol, 2 mol%).

  • Solvent and Base Addition: Add 40 mL of degassed, anhydrous toluene via cannula or syringe, followed by 20 mL of freshly distilled triethylamine. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: In a separate, dry vial, prepare a solution of methyl propiolate (1.01 g, 12.0 mmol, 1.2 equiv.) in 10 mL of degassed toluene. Add this solution dropwise to the stirring reaction mixture over 20 minutes using a syringe pump.

    • Scientist's Note: A slight excess of the alkyne helps to drive the reaction to completion and compensates for any potential homocoupling. Slow addition is crucial to control any potential exotherm.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of 3-bromopyridine.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with 50 mL of diethyl ether and filter through a pad of Celite® to remove the precipitated salts and catalyst residues. c. Wash the Celite® pad with an additional 20 mL of diethyl ether. d. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: a. Pre-adsorb the crude residue onto a small amount of silica gel. b. Purify the product by flash column chromatography on silica gel. c. Elute with a gradient of ethyl acetate in hexane (starting from 5% EtOAc and gradually increasing to 20% EtOAc). d. Collect fractions based on TLC analysis and combine the pure fractions.

  • Final Product: Evaporate the solvent from the pure fractions to yield this compound as a pale yellow oil or low-melting solid. A typical yield is 75-85%.

Alternative Protocol: Esterification of 3-(3-Pyridyl)propiolic Acid (Route B)

This route is useful if methyl propiolate is unavailable or if the propiolic acid is a more convenient starting material. The key step is a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction.[11]

Principle and Mechanism

The esterification is driven to completion by using a large excess of the alcohol (methanol), which acts as both a reagent and the solvent.[11] The mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.[11]

prep 1. Dissolution - Add 3-(3-pyridyl)propiolic acid to excess methanol catalyst 2. Catalyst Addition - Cool mixture in ice bath - Add conc. H2SO4 dropwise prep->catalyst reaction 3. Reflux - Heat mixture to reflux (65 °C) - Monitor by TLC (4-6 h) catalyst->reaction Exothermic neutralize 4. Neutralization - Cool to RT - Slowly add sat. NaHCO3 solution reaction->neutralize Upon completion extract 5. Extraction - Extract with ethyl acetate (3x) neutralize->extract pH ~8 dry 6. Drying & Concentration - Dry organic layer (Na2SO4) - Concentrate via rotary evaporation extract->dry purify 7. Purification - Column chromatography (if needed) dry->purify

Caption: Experimental workflow for the Fischer-Speier esterification.

Detailed Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(3-pyridyl)propiolic acid (1.47 g, 10.0 mmol, 1.0 equiv.) and 50 mL of methanol.

    • Scientist's Note: Using methanol in large excess serves to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[11]

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.56 equiv.) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution! c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved via silica gel chromatography as described in Route A.

Method Comparison

FeatureRoute A: Sonogashira CouplingRoute B: Esterification Pathway
Number of Steps 1 (from 3-bromopyridine)2+ (requires synthesis of propiolic acid first)
Atom Economy HighModerate (depends on propiolic acid synthesis)
Key Reagents 3-Bromopyridine, Methyl Propiolate3-(3-Pyridyl)propiolic Acid, Methanol, H₂SO₄
Catalysts Pd(PPh₃)₂Cl₂, CuI (Toxic heavy metals)H₂SO₄ (Corrosive)
Reaction Conditions Mild (60 °C), requires inert atmosphereMild (65 °C), no inert atmosphere needed
Primary Challenge Preventing alkyne homocoupling; catalyst costDriving equilibrium to completion; synthesis of the starting acid
Overall Efficiency Generally higher and more directLower overall yield due to multiple steps

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons and the methyl ester protons.

  • ¹³C NMR: Expect signals for the two alkyne carbons, the ester carbonyl carbon, the methyl carbon, and the pyridine carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C≡C triple bond (around 2200-2250 cm⁻¹) and the C=O ester carbonyl (around 1715 cm⁻¹).

References

Applications of Methyl 3-(3-Pyridyl)propiolate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Methyl 3-(3-Pyridyl)propiolate

Authored by a Senior Application Scientist

This compound is a versatile trifunctional reagent that has garnered significant attention in the field of organic synthesis. Its unique molecular architecture, featuring an activated alkyne, an ester, and a pyridine ring, provides a powerful platform for the construction of complex molecular frameworks, particularly nitrogen-containing heterocycles. This guide offers an in-depth exploration of its synthetic utility, focusing on the mechanistic principles that underpin its reactivity and providing detailed protocols for its application in key chemical transformations.

The electrophilic nature of the alkyne, significantly enhanced by the conjugating electron-withdrawing methyl ester group, makes it an excellent substrate for a variety of nucleophilic and pericyclic reactions.[1][2] Concurrently, the pyridine moiety serves as a crucial functional handle, influencing the molecule's electronic properties and providing a site for potential coordination or further functionalization. This combination of features makes this compound a valuable building block in medicinal chemistry and materials science.[3]

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a precursor to diverse heterocyclic systems. Its reactivity is predominantly channeled through two major pathways: cycloaddition reactions and conjugate additions, both of which provide efficient routes to valuable chemical scaffolds.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful tools for forming cyclic compounds in a single, often stereospecific, step. This compound, with its electron-deficient alkyne, is a highly reactive component in these transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings.[4] In this reaction, this compound acts as a potent dienophile, reacting with a conjugated diene. The reaction proceeds through a concerted, pericyclic mechanism to form a substituted cyclohexene derivative, which can be aromatic if the initial adduct is oxidized.[4][5] The high reactivity of the propiolate as a dienophile is driven by the electron-withdrawing nature of the ester group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[6]

Diagram: General Diels-Alder Workflow

reagent1 This compound (Dienophile) reaction + reagent1->reaction reagent2 Conjugated Diene reagent2->reaction product Cyclohexadiene Adduct reaction->product [4+2] Cycloaddition (Heat) final_product Substituted Pyridyl-Aromatic Ring (e.g., via oxidation) product->final_product Optional Dehydrogenation

Caption: Workflow for Diels-Alder reaction using this compound.

Perhaps the most widespread application of this reagent is in 1,3-dipolar cycloadditions, often referred to as Huisgen cycloadditions.[7][8] This reaction class provides a direct and highly efficient pathway to a vast array of five-membered heterocycles.[7] this compound serves as the "dipolarophile," reacting with a 1,3-dipole such as an azide, nitrile oxide, or azomethine ylide.[9] These reactions are known for their high regioselectivity and are fundamental in "click chemistry" for synthesizing compounds like 1,2,3-triazoles from azides.[8]

The mechanism is a concerted, pericyclic process involving the 4 π-electrons of the dipole and the 2 π-electrons of the propiolate's alkyne.[8] This approach is exceptionally valuable for generating molecular diversity in drug discovery programs.

Diagram: Mechanism of 1,3-Dipolar Cycloaddition

cluster_start Reactants cluster_ts Transition State cluster_end Product propiolate This compound (Dipolarophile) ts Concerted Cycloaddition (Simultaneous Bond Formation) propiolate->ts dipole 1,3-Dipole (e.g., Organic Azide) dipole->ts product Five-Membered Heterocycle (e.g., Pyridyl-Triazole) ts->product [3+2]

Caption: General mechanism for the synthesis of 5-membered heterocycles.

Conjugate (Michael) Addition: Building Chains and Scaffolds

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10][11] The electron-deficient alkyne in this compound makes it a superb Michael acceptor, readily reacting with a wide range of soft nucleophiles.[12][13] This reaction is a powerful method for forming C-C, C-N, C-S, and C-O bonds.

Common nucleophiles include:

  • Amines: The "amino-yne" reaction leads to the formation of β-enaminones, which are versatile intermediates for synthesizing other heterocycles like pyrimidines or pyridones.[14]

  • Thiols: The "thiol-yne" reaction is highly efficient and proceeds under mild conditions to yield vinyl thioethers.[12]

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can add to form new C-C bonds, enabling the construction of complex carbon skeletons.[13]

The reaction typically proceeds via nucleophilic attack at the β-carbon of the alkyne, followed by protonation to yield the final adduct.[11]

Application Protocols

The following protocols are representative examples of the key transformations involving this compound.

Protocol 1: Synthesis of a Pyridyl-Substituted Triazole via [3+2] Cycloaddition

Principle: This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole through the reaction of this compound with an organic azide. This reaction exemplifies a classic Huisgen 1,3-dipolar cycloaddition.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound161.16161 mg1.0
Benzyl Azide133.15133 mg1.0
Toluene-5 mL-

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (161 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).

  • Add 5 mL of dry toluene to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure triazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Michael Addition of a Thiol to this compound

Principle: This protocol details the base-catalyzed conjugate addition of a thiol to this compound, a "thiol-yne" reaction. The reaction is typically fast, high-yielding, and highly stereoselective, favoring the E-isomer.[12]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound161.16161 mg1.0
Thiophenol110.18110 mg (102 µL)1.0
Triethylamine (TEA)101.1910.1 mg (14 µL)0.1
Dichloromethane (DCM)-5 mL-

Step-by-Step Methodology:

  • In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (161 mg, 1.0 mmol) in 5 mL of dichloromethane (DCM).

  • Add thiophenol (102 µL, 1.0 mmol) to the solution.

  • Add a catalytic amount of triethylamine (14 µL, 0.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Upon completion, dilute the reaction mixture with an additional 10 mL of DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of 1M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with an ethyl acetate/hexanes mixture.

  • Characterize the vinyl thioether product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to participate in fundamental transformations such as Diels-Alder reactions, 1,3-dipolar cycloadditions, and Michael additions makes it an indispensable tool for the construction of complex molecules.[1][3] The protocols and mechanistic discussions provided herein serve as a guide for researchers and drug development professionals to harness the full synthetic potential of this valuable building block, particularly in the rapid assembly of novel heterocyclic libraries.

References

Application Notes and Protocols: Methyl 3-(3-Pyridyl)propiolate in Click Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Pyridyl Moiety in Click Chemistry

In the landscape of bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and orthogonality.[1][2] The choice of the alkyne component is pivotal, influencing reaction kinetics, solubility, and the properties of the final conjugate. Methyl 3-(3-Pyridyl)propiolate emerges as a reagent of significant interest due to the integration of a pyridine ring, a common and valuable functional group in biologically active molecules.[3] This document provides a comprehensive guide to the application of this compound in CuAAC for researchers, scientists, and drug development professionals, detailing not just the protocols but the underlying chemical principles that make this reagent a strategic choice.

The pyridine moiety is not merely a passive structural element. In the context of CuAAC, it is hypothesized to act as an internal ligand, stabilizing the catalytically active Cu(I) oxidation state and accelerating the reaction.[4][5] This can potentially reduce the required copper concentration, thereby mitigating concerns about cytotoxicity in biological systems.[6]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.

PropertyValueReference
CAS Number 78584-30-2[7][8]
Molecular Formula C₉H₇NO₂[7]
Molecular Weight 161.16 g/mol [7]
Appearance Not explicitly stated, likely a liquid or low-melting solid
pKa (Predicted) 3.27 ± 0.12[7]

Note: The physical state is inferred from the related compound, methyl propiolate, which is a liquid.[9]

Safety and Handling: Based on data for the parent compound, methyl propiolate, this compound should be handled with care. Methyl propiolate is a flammable liquid and vapor, and a lachrymator that can cause respiratory, skin, and eye irritation.[9] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][10]

Mechanism of Action: The Pyridyl Advantage in CuAAC

The CuAAC reaction proceeds through a multi-step mechanism involving the formation of a copper acetylide intermediate.[10][11] The pyridine nitrogen in this compound can play a crucial role in this catalytic cycle.

CuAAC_Mechanism cluster_0 Catalyst Activation and Alkyne Coordination cluster_1 Cycloaddition cluster_2 Product Formation Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu_Alkyne Cu(I)-Pyridyl-Alkyne Complex Cu(I)->Cu_Alkyne Alkyne This compound Alkyne->Cu_Alkyne Coordination & Internal Ligation Azide Azide Metallacycle Copper Metallacycle Cu_Alkyne->Metallacycle Coordination Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Proton_Source H+ Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonolysis Cu(I)_Regen Cu(I) Catalyst Triazolide->Cu(I)_Regen Regeneration Proton_Source->Triazole

Figure 1: Proposed CuAAC mechanism highlighting the role of the pyridyl group.

The key steps are:

  • Reduction of Cu(II) to Cu(I): Typically, a reducing agent like sodium ascorbate is used to generate the active Cu(I) catalyst from a Cu(II) salt (e.g., CuSO₄).[12]

  • Formation of the Copper-Acetylide Complex: The terminal alkyne coordinates with the Cu(I) ion. In the case of this compound, the pyridine nitrogen can act as an internal ligand, forming a stable chelate complex with the copper. This pre-organization of the reactants can lower the activation energy of the subsequent steps.

  • Cycloaddition: The azide reacts with the copper-acetylide complex to form a six-membered copper metallacycle.[10]

  • Ring Contraction and Protonolysis: The metallacycle rearranges to a more stable copper-triazolide intermediate. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[10]

Experimental Protocols

The following protocols are designed as a starting point and should be optimized for specific applications.

Protocol 1: General CuAAC Bioconjugation to an Azide-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein (e.g., in PBS, pH 7.4)

  • This compound (Stock solution: 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) (Stock solution: 50 mM in water)

  • Sodium Ascorbate (Stock solution: 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Stock solution: 100 mM in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Microcentrifuge tubes

  • Desalting column (e.g., PD-10) for purification

Workflow:

Bioconjugation_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Incubation cluster_3 Step 4: Purification & Analysis A Prepare fresh Sodium Ascorbate solution C Combine Azide-Protein, PBS, and Alkyne A->C B Prepare stock solutions of Alkyne, CuSO4, and THPTA B->C D Add THPTA and CuSO4 C->D E Initiate with Sodium Ascorbate D->E F Incubate at room temperature (e.g., 1-4 hours) E->F G Purify conjugate using a desalting column F->G H Characterize by SDS-PAGE, Mass Spectrometry, etc. G->H

Figure 2: General workflow for protein bioconjugation using CuAAC.

Procedure:

  • Prepare the Protein-Alkyne Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 1-5 mg/mL)

    • PBS (pH 7.4) to adjust the volume

    • This compound stock solution (to a final concentration of 10-20 equivalents relative to the protein)

    • Gently mix the solution.

  • Prepare the Catalyst Premix: In a separate tube, briefly pre-mix the THPTA and CuSO₄ solutions. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[13]

    • Add THPTA stock solution (to a final concentration of 500 µM)

    • Add CuSO₄ stock solution (to a final concentration of 100 µM)

  • Add the Catalyst: Add the THPTA/CuSO₄ premix to the protein-alkyne mixture. Mix gently.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the purified protein conjugate to confirm successful labeling.

    • SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation, especially if a larger molecule was attached to the alkyne.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the this compound moiety and allowing for the calculation of the degree of labeling.

    • UV-Vis Spectroscopy: The pyridine ring has a characteristic UV absorbance that may allow for quantification of the incorporated label, provided the protein's own absorbance in that region is accounted for.

Protocol 2: Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized via a Sonogashira coupling reaction. The following is a proposed synthetic route based on established organic chemistry principles.

Reaction Scheme:

3-Bromopyridine + Methyl propiolate --(Pd/Cu catalyst, base)--> this compound

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and CuI.

  • Add the anhydrous solvent, followed by the base, 3-bromopyridine, and methyl propiolate.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conjugation Yield - Inefficient catalyst activation- Low concentration of reactants- Steric hindrance at the conjugation site- Ensure the sodium ascorbate solution is freshly prepared.- Increase the equivalents of the alkyne and/or catalyst.- Increase reaction time or temperature (e.g., to 37°C).
Protein Precipitation - High concentration of organic co-solvent (DMSO)- Copper-induced aggregation- Keep the final DMSO concentration below 5-10%.- Ensure a sufficient excess of the THPTA ligand (5:1 ratio to copper).
Non-specific Labeling - Not typically an issue with click chemistry due to its bioorthogonality- If observed, ensure the azide handle was installed specifically on the protein.

Conclusion

This compound is a promising reagent for click chemistry and bioconjugation. Its unique structure, featuring a pyridine ring, offers the potential for enhanced reaction kinetics in CuAAC reactions through internal ligation. This can be particularly advantageous in bioconjugation applications where minimizing catalyst concentration and reaction times is crucial for preserving the integrity and function of sensitive biomolecules. The protocols and technical information provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile alkyne in their work, from chemical synthesis to the creation of novel bioconjugates for therapeutic and diagnostic applications.

References

Experimental protocols for reactions involving Methyl 3-(3-Pyridyl)propiolate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Reactivity of Methyl 3-(3-Pyridyl)propiolate

Introduction

This compound (CAS No. 78584-30-2) is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines an electrophilic alkyne, activated by the adjacent methyl ester, with a pyridine ring—a privileged scaffold in drug discovery.[3][4] This bifunctional nature allows it to serve as a linchpin in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[5][6] The pyridine moiety not only influences the electronic properties of the alkyne but also provides a handle for modulating physicochemical properties such as solubility and metabolic stability in drug candidates.[3][4]

This document provides a detailed guide for the synthesis and application of this compound in several key organic transformations. The protocols described herein are grounded in established chemical principles, offering insights into reaction mechanisms and practical considerations for laboratory execution.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a flame-retardant lab coat.[8]

  • Handling: Methyl propiolate is a lachrymator (induces tearing); handle the pyridyl analogue with extreme caution to avoid inhalation or contact with eyes and skin.[7] Use only non-sparking tools and take precautionary measures against static discharge.[9] Keep the compound away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep refrigerated for long-term stability.[7]

  • Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents.[7][9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste streams.

Synthetic Protocols for this compound

Two common and reliable methods for the synthesis of aryl propiolates are the Sonogashira cross-coupling reaction and the esterification of the corresponding propiolic acid.

Protocol 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This protocol details the coupling of 3-bromopyridine with methyl propiolate.

References

Analytical techniques for the detection and quantification of Methyl 3-(3-Pyridyl)propiolate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Analytical Strategies for the Detection and Quantification of Methyl 3-(3-Pyridyl)propiolate

Abstract: This technical guide provides detailed application notes and protocols for the robust analytical detection and quantification of this compound (CAS No. 78584-30-2). As a key intermediate in materials science and pharmaceutical research, reliable analytical methods are crucial for ensuring purity, monitoring reaction kinetics, and performing quality control. This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for precise quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and purity assessment. Each section provides not only step-by-step protocols but also delves into the scientific rationale behind methodological choices, empowering researchers to adapt and validate these techniques for their specific applications.

Introduction: The Analytical Imperative for this compound

This compound is a pyridine derivative featuring a propiolate functional group.[1] Its chemical structure, combining an aromatic heterocycle with a reactive alkyne ester, makes it a valuable building block in organic synthesis.[1][2] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 78584-30-2 [1][3]
Molecular Formula C₉H₇NO₂ [1][4]
Molecular Weight 161.16 g/mol [4]
Melting Point 52 °C [1][4]
Boiling Point 274.4 ± 13.0 °C (Predicted) [1][4]

| pKa | 3.27 ± 0.12 (Predicted) |[1][3] |

The presence of a basic pyridine nitrogen (predicted pKa ≈ 3.27) and a UV-active aromatic system dictates the selection of appropriate analytical conditions, particularly for chromatographic methods.[1][3] The compound's predicted boiling point suggests that it is amenable to both liquid and gas chromatography.[1] This guide provides validated starting points for the development of analytical protocols tailored to this molecule.

Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for quantifying this compound in reaction mixtures and for purity assessment due to its precision, robustness, and wide availability.

Expertise & Experience: Causality Behind Method Design

The choice of an RP-HPLC method is governed by the molecule's structure. The nonpolar aromatic ring and ester group provide retention on a hydrophobic stationary phase (like C18), while the polar pyridine moiety allows for modulation of retention with an aqueous mobile phase.

  • Control of Peak Shape: The basic pyridine ring (pKa ≈ 3.27) can cause peak tailing on silica-based columns due to interaction with residual acidic silanols. To ensure a sharp, symmetrical peak, the mobile phase pH must be controlled. By setting the pH to ~3.0, which is near the pKa, we can achieve consistent protonation of the pyridine nitrogen. An acidic mobile phase (e.g., using formic acid or a phosphate buffer) effectively neutralizes silanols, leading to improved peak symmetry.[5]

  • Wavelength Selection: The conjugated system of the pyridine ring and the alkyne group results in strong UV absorbance. A photodiode array (PDA) detector scan is recommended to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For pyridine derivatives, this is often in the 220-280 nm range.[6][7]

  • Mobile Phase Composition: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for moderately polar compounds. A gradient elution is proposed to ensure the timely elution of the analyte while also cleaning the column of any more nonpolar impurities.

Experimental Protocol: HPLC-UV Quantification

This protocol is designed as a robust starting point for method development and validation.

A. Instrumentation and Consumables

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Analytical balance, volumetric flasks, and autosampler vials.

B. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Detection Wavelength | 254 nm (or determined λmax) | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 10.0 | 80 | | | 12.0 | 80 | | | 12.1 | 20 | | | 15.0 | 20 |

D. Data Analysis and Validation

  • Integrate the peak area of this compound in all standard and sample chromatograms.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

  • Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[6][8]

Table 2: Representative HPLC Method Validation Data (Example)

Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0 - 102.0%
LOD 0.3 µg/mL

| LOQ | 1.0 µg/mL |

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Serial Dilutions (for Standards) s2->s3 s4 Filter (0.45 µm) s2->s4 s3->s4 a1 Inject into HPLC System s4->a1 Transfer to Autosampler a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram Output d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: RP-HPLC workflow for quantifying this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices. It offers superior sensitivity and provides structural information through mass fragmentation patterns.

Expertise & Experience: Causality Behind Method Design
  • Analyte Volatility: With a predicted boiling point of 274.4 °C, the compound is sufficiently volatile for GC analysis without derivatization.[1]

  • Column Selection: A standard, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5) is an excellent choice. This stationary phase provides good separation for a wide range of semi-volatile organic compounds and is robust enough for routine use.[9][10]

  • Injection Technique: A split injection is recommended for initial method development to avoid overloading the column, especially with higher concentration samples. For trace analysis, a splitless injection can be employed to enhance sensitivity.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns that can be compared against spectral libraries for identification. Key expected fragments would arise from the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the pyridine ring.

Experimental Protocol: GC-MS Analysis

A. Instrumentation and Consumables

  • GC-MS system with an autosampler.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

  • Vials with PTFE-lined septa.

B. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile GC-compatible solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve or dilute the sample in the chosen solvent to fall within the calibration range.

C. Instrument Conditions

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Oven Program Start at 100 °C, hold for 1 min.
Ramp at 15 °C/min to 280 °C.
Hold at 280 °C for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40 - 300 m/z |

D. Data Analysis

  • Identify the analyte peak by its retention time and characteristic mass spectrum.

  • For quantification, use the extracted ion chromatogram (EIC) of a prominent, unique ion (e.g., the molecular ion, m/z 161) to build the calibration curve.

Table 3: Expected GC-MS Data for this compound

Parameter Expected Value Rationale
Retention Time Dependent on system Determined by standard injection
Molecular Ion [M]⁺ m/z 161 C₉H₇NO₂
Key Fragments m/z 130 Loss of -OCH₃ (methoxy)
m/z 102 Loss of -COOCH₃ (methyl ester)

| | m/z 78 | Pyridine fragment |

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) p2 Prepare Calibration Standards a1 Inject into GC p2->a1 Load into Autosampler a2 Vaporization & Separation a1->a2 a3 Ionization (EI) & Fragmentation a2->a3 a4 Mass Analysis a3->a4 d1 Identify Peak by Retention Time a4->d1 Data Output d2 Confirm Structure via Mass Spectrum d1->d2 d3 Quantify using Extracted Ions d2->d3

Caption: GC-MS workflow for analyzing this compound.

Structural Confirmation by NMR Spectroscopy

While chromatography is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation and is a powerful tool for assessing purity against structurally similar impurities.[11]

Protocol: ¹H and ¹³C NMR

A. Sample Preparation

  • Weigh 5-10 mg of the purified compound or sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Transfer the solution to a clean, dry NMR tube.

B. Data Acquisition

  • Acquire a ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. This will require a greater number of scans due to the lower natural abundance of ¹³C.

  • For further structural detail, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

C. Expected Spectral Features

  • ¹H NMR: Expect distinct signals for the four protons on the pyridine ring (typically in the δ 7.0-8.5 ppm region), and a sharp singlet for the methyl ester protons (~δ 3.8 ppm). The alkyne proton is absent.

  • ¹³C NMR: Expect signals for the nine unique carbons, including the alkyne carbons (δ ~70-90 ppm), the ester carbonyl (δ ~154 ppm), the methyl carbon (δ ~53 ppm), and the five carbons of the pyridine ring (δ ~120-155 ppm).

Conclusion

This application note provides a comprehensive framework for the analysis of this compound. For routine quantification and purity testing, the developed RP-HPLC method offers excellent precision and accuracy. For high-sensitivity detection and definitive identification, especially in complex matrices, the GC-MS protocol is the method of choice. Finally, NMR spectroscopy remains the gold standard for absolute structural confirmation. By understanding the scientific principles behind each technique, researchers can confidently implement and adapt these methods to support their drug development and materials science objectives.

References

Application Notes and Protocols: Methyl 3-(3-Pyridyl)propiolate in the Development of Advanced Materials and Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of Methyl 3-(3-Pyridyl)propiolate as a versatile monomer for the synthesis of novel polymers and advanced materials. The unique molecular architecture of this compound, featuring a pyridine ring and a propiolate group, offers a rich platform for creating functional materials with tailored properties. This guide delves into the synthetic pathways for the monomer, proposes detailed protocols for its polymerization, outlines comprehensive characterization techniques for the resulting polymers, and explores their potential applications in fields ranging from catalysis to optoelectronics. The protocols and discussions are grounded in established principles of polymer chemistry, drawing parallels from structurally similar monomers to provide a robust framework for researchers.

Introduction: The Potential of Pyridyl-Containing Polyacetylenes

The incorporation of pyridine moieties into polymer backbones imparts a range of desirable properties, including metal coordination capabilities, pH responsiveness, and unique electronic characteristics.[1] Substituted polyacetylenes, with their conjugated backbones, are known for their interesting optical and electronic properties.[2] this compound stands at the intersection of these two promising classes of materials. The pyridine nitrogen atom can act as a ligand for metal ions, opening avenues for the development of novel catalysts, sensors, and metallo-supramolecular assemblies.[3][4] The polyacetylene backbone, on the other hand, is expected to confer valuable optical and conductive properties.[5][6]

The polymerization of substituted acetylenes can be achieved through various methods, with transition-metal catalysis, particularly using rhodium complexes, being a prominent and effective approach for achieving controlled polymerization and high molecular weight polymers.[7][8] This guide will focus on providing a foundational understanding and practical protocols for harnessing the potential of this compound in materials science.

Monomer Synthesis: A Reliable Pathway

The synthesis of this compound can be reliably achieved through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Protocol 2.1: Synthesis of this compound via Sonogashira Coupling

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove the triethylammonium bromide salt.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which is more reactive in the transmetalation step of the catalytic cycle.

  • Triethylamine: TEA serves as a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. It also acts as a solvent.

  • Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the purity of the monomer for subsequent polymerization.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Catalysts & Base cluster_product Product Bromopyridine 3-Bromopyridine Reaction Sonogashira Coupling Bromopyridine->Reaction Propiolate Methyl Propiolate Propiolate->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Product This compound Reaction->Product

Caption: Sonogashira coupling for monomer synthesis.

Polymerization of this compound

The polymerization of substituted acetylenes can be challenging, but transition-metal catalysts, particularly rhodium-based systems, have proven to be highly effective.[7][8] The following protocol is a representative method based on the successful polymerization of similar pyridylacetylene monomers. It is crucial to note that optimization of reaction conditions (catalyst, solvent, temperature, and time) will be necessary to achieve the desired polymer properties.

Protocol 3.1: Rhodium-Catalyzed Polymerization

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) as a catalyst precursor

  • Triethylamine (TEA) or another suitable amine as a co-catalyst/base

  • Anhydrous toluene or another suitable solvent (e.g., THF, chloroform)

  • Methanol for polymer precipitation

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve the rhodium catalyst precursor, [Rh(nbd)Cl]₂, in anhydrous toluene in a Schlenk flask.

  • Add the co-catalyst, triethylamine (typically 1-5 equivalents relative to the rhodium catalyst), to the catalyst solution.

  • In a separate Schlenk flask, prepare a solution of the this compound monomer in anhydrous toluene.

  • Transfer the monomer solution to the catalyst solution via a cannula under a positive pressure of inert gas.

  • Stir the reaction mixture at a controlled temperature (ranging from room temperature to 80 °C) for a specified period (typically 1 to 24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • To terminate the polymerization, expose the reaction mixture to air or add a small amount of a quenching agent like methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.

Causality of Experimental Choices:

  • Rhodium Catalyst: Rhodium(I) complexes are known to be highly active for the stereospecific polymerization of substituted acetylenes, often leading to polymers with a cis-transoidal structure.[8]

  • Amine Co-catalyst: Amines can act as ligands that modify the catalytic activity and can also serve as a base to facilitate the initiation process.[9]

  • Anhydrous and Inert Conditions: Similar to the monomer synthesis, the catalyst is sensitive to air and moisture. Strict anhydrous and inert conditions are paramount for a successful and controlled polymerization.

  • Precipitation: This is a standard method for isolating and purifying the polymer from the reaction mixture. The choice of the non-solvent is critical to ensure efficient precipitation of the polymer while keeping the unreacted monomer and catalyst residues in solution.

Diagram 2: Polymerization Workflow

G Monomer This compound Solution Polymerization Polymerization (Inert Atmosphere, Controlled Temp.) Monomer->Polymerization Catalyst [Rh(nbd)Cl]₂ + TEA in Toluene Catalyst->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: General workflow for the polymerization process.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, thermal properties, and optical behavior.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to confirm the polymer structure.[10]

    • ¹H NMR: The disappearance of the acetylenic proton signal (if present in a related monomer like 3-ethynylpyridine) and the appearance of broad signals corresponding to the polymer backbone and the pyridyl and methyl ester protons would confirm polymerization.

    • ¹³C NMR: The signals of the acetylenic carbons will shift significantly upon polymerization, providing further evidence of the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C≡C stretching vibration of the monomer (around 2100-2260 cm⁻¹) and the appearance of the C=C stretching vibrations of the conjugated polymer backbone (around 1600-1650 cm⁻¹).

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7] This is crucial for determining the processing window and the upper-use temperature of the material.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7]

Table 1: Expected Thermal Properties of Pyridyl-Containing Polymers

PropertyExpected RangeSignificance
Decomposition Temperature (T_d) 300 - 500 °CIndicates the thermal stability of the polymer.
Glass Transition Temperature (T_g) 100 - 200 °CDefines the upper service temperature for applications requiring rigidity.

Note: These are estimated ranges based on similar pyridyl-containing polymers and will depend on the molecular weight and specific structure of the synthesized polymer.

Optical Properties
  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the polymer in a suitable solvent will reveal information about the electronic transitions within the conjugated backbone.[11] The position of the absorption maximum (λ_max) can provide insights into the extent of conjugation.

  • Photoluminescence (PL) Spectroscopy: Many conjugated polymers are fluorescent. PL spectroscopy can be used to study the emission properties of the polymer, which is important for applications in organic light-emitting diodes (OLEDs) and sensors.

Potential Applications

The unique combination of a conjugated backbone and pendant pyridyl groups in Poly(this compound) opens up a wide range of potential applications:

  • Coordination Chemistry and Catalysis: The pyridyl groups can coordinate with various metal ions, leading to the formation of polymer-supported catalysts.[2][3] These materials can offer advantages such as catalyst recyclability and improved stability.

  • Sensors: The interaction of the pyridyl groups with specific analytes (e.g., metal ions, protons) can lead to changes in the polymer's optical or electronic properties, forming the basis for chemical sensors.[9]

  • Optoelectronic Devices: The conjugated nature of the polymer backbone suggests potential applications in organic electronics, such as in the active layer of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

  • Smart Materials: The pH-responsive nature of the pyridine ring could be exploited to create "smart" materials that change their properties (e.g., solubility, conformation) in response to changes in pH.

  • Helical Polymers and Chiral Materials: Substituted polyacetylenes are known to form helical structures.[8][12][13] If chiral co-monomers or catalysts are used, it may be possible to induce a preferred helical sense, leading to materials with interesting chiroptical properties for applications in chiral recognition and separation.[14][15][16][17]

Diagram 3: Application Areas

G cluster_applications Potential Applications Polymer Poly(this compound) Catalysis Catalysis & Metal Sequestration Polymer->Catalysis Sensors Chemical Sensors Polymer->Sensors Opto Optoelectronics (OLEDs, OPVs) Polymer->Opto Smart Smart Materials (pH-Responsive) Polymer->Smart Chiral Chiral Materials & Separation Polymer->Chiral

Caption: Potential applications of the polymer.

Conclusion

This compound is a highly promising monomer for the development of a new generation of functional polymers. Its synthesis is accessible through standard organic chemistry techniques, and its polymerization, while requiring careful control, can be achieved using established transition-metal catalysis. The resulting polymers, with their unique combination of a conjugated backbone and metal-coordinating pyridyl groups, are poised to find applications in a diverse range of scientific and technological fields. This guide provides a foundational framework for researchers to begin exploring the exciting possibilities offered by this versatile building block. Further research and optimization of the presented protocols will undoubtedly unlock the full potential of these novel materials.

References

Application Notes and Protocols for Catalytic Systems in Reactions with Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methyl 3-(3-Pyridyl)propiolate in Catalytic Transformations

This compound is a versatile heterocyclic building block that holds significant potential in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its structure, incorporating an electron-deficient alkyne (a propiolate group) and a pyridine ring, offers multiple sites for catalytic functionalization. The pyridine nitrogen can act as a coordinating atom for transition metals, influencing the reactivity and selectivity of transformations, while the alkyne is a reactive handle for a variety of addition and coupling reactions.[2]

This guide provides an in-depth exploration of catalytic systems for key reactions involving this compound, including catalytic hydrogenation, Sonogashira coupling, and cycloaddition reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen catalytic systems and reaction conditions.

Catalytic Hydrogenation: Selective Reduction of the Alkyne Moiety

Catalytic hydrogenation of the carbon-carbon triple bond in this compound can lead to the corresponding alkene (Methyl 3-(3-Pyridyl)acrylate) or the fully saturated alkane (Methyl 3-(3-Pyridyl)propionate). The selectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Scientific Rationale for Catalyst Selection

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of alkenes and alkynes.[3] For the semi-hydrogenation to the alkene, a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), is often employed to prevent over-reduction to the alkane. However, for the complete reduction to the propionate derivative, a more active catalyst like standard 10% Pd/C or platinum on carbon (Pt/C) is effective.[3][4] The choice of solvent can also influence the reaction; methanol is a common choice due to its ability to dissolve the substrate and its compatibility with the catalytic system.[5]

Experimental Protocol: Complete Hydrogenation to Methyl 3-(3-Pyridyl)propionate

This protocol details the complete reduction of the alkyne to an alkane using a standard palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Two-neck round-bottom flask

  • Hydrogen balloon or hydrogenator

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Suspension: To a two-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous methanol to achieve a concentration of approximately 0.1 M.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen. For larger-scale reactions, a Parr hydrogenator is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should yield Methyl 3-(3-Pyridyl)propionate.

Data Presentation: Hydrogenation Reactions
SubstrateProductCatalystSolventTemperatureYield
This compoundMethyl 3-(3-Pyridyl)propionate10% Pd/CMethanolRoom Temp.>95%
This compound(Z)-Methyl 3-(3-Pyridyl)acrylateLindlar's Cat.MethanolRoom Temp.>90%

Note: Yields are indicative and may vary based on reaction scale and purity of starting materials.

Sonogashira Coupling: Formation of Carbon-Carbon Bonds

The Sonogashira reaction is a powerful cross-coupling method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6] In the context of this compound, this reaction can be envisioned in two ways: either by coupling a terminal alkyne with a halogenated pyridine precursor to synthesize the propiolate itself, or by further functionalizing a halogenated derivative of the propiolate. For the purpose of these notes, we will focus on the synthesis of a derivative by coupling a terminal alkyne to a brominated pyridine.

Mechanistic Insight and Causality

The Sonogashira coupling typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[7] The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form the reactive copper acetylide intermediate.[6] The choice of palladium catalyst, ligand, copper source, and base are all critical for achieving high yields and preventing side reactions like the homocoupling of the alkyne (Glaser coupling).[8]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-methylpyridine with a Terminal Alkyne

This protocol is adapted from a similar reaction with 2-amino-3-bromopyridines and can be applied to other bromopyridine derivatives.[9]

Materials:

  • 3-Bromo-5-methylpyridine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-5-methylpyridine (1.0 eq), PdCl₂ (2 mol%), PPh₃ (4 mol%), and CuI (3 mol%).

  • Solvent and Reagents: Add anhydrous toluene and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and filter off the salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired coupled product.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡CR(L2) Oxidative_Addition->Transmetalation Reductive_Elimination Ar-C≡CR Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Acetylide_Formation R-C≡C-Cu(I) Cu(I)X->Acetylide_Formation R-C≡C-H, Base Acetylide_Formation->Transmetalation caption Simplified Sonogashira Catalytic Cycle. Gold_Catalyzed_Pyridine_Synthesis start This compound + Nitrile catalyst Au(I) Catalyst | DCE, Heat (t1) start->catalyst intermediate 6H-1,3-Oxazin-6-one intermediate catalyst->intermediate alkyne_addition Add Electron-Deficient Alkyne | Heat (t2) intermediate->alkyne_addition product Highly Substituted Pyridine alkyne_addition->product caption One-pot synthesis of pyridines.

References

Application Notes and Protocols for the Derivatization of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-(3-Pyridyl)propiolate in Medicinal Chemistry

This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique electronic properties, stemming from the electron-withdrawing pyridine ring and the activated carbon-carbon triple bond, make it a highly reactive substrate for a variety of chemical transformations. This reactivity allows for the facile construction of a diverse array of complex molecular architectures, particularly five- and six-membered heterocyclic systems. These scaffolds are prevalent in numerous biologically active compounds, underscoring the importance of this compound as a starting material for generating novel therapeutic agents. The pyridine moiety itself is a common feature in many approved drugs, enhancing the potential for its derivatives to exhibit favorable pharmacological properties. This guide provides detailed protocols and scientific rationale for three key derivatization strategies: 1,3-dipolar cycloaddition, nucleophilic Michael addition, and palladium-catalyzed Sonogashira coupling, empowering researchers to unlock the synthetic potential of this valuable intermediate.

I. Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of this compound involves the Sonogashira cross-coupling reaction between a 3-halopyridine (e.g., 3-iodopyridine or 3-bromopyridine) and methyl propiolate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.

dot

Synthesis Halopyridine 3-Halopyridine (X = I, Br) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Halopyridine->Catalyst Propiolate Methyl Propiolate Propiolate->Catalyst Product This compound Catalyst->Product Sonogashira Coupling

Caption: Synthesis of this compound.

II. Derivatization Strategies and Protocols

A. 1,3-Dipolar Cycloaddition: Accessing Pyridyl-Substituted Triazoles

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly reliable method for the synthesis of five-membered heterocycles.[1] In the context of this compound, its reaction with organic azides provides a direct route to 1,2,3-triazoles. This "click chemistry" approach is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it particularly attractive for the generation of compound libraries for biological screening.[2] The resulting pyridyl-substituted triazoles are of significant interest due to their reported anticancer activities.[3][4][5][6][7]

Mechanistic Rationale: The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the 4π electrons of the azide and the 2π electrons of the alkyne combine to form a new five-membered aromatic ring.[8] The regioselectivity of the reaction, leading to either the 1,4- or 1,5-disubstituted triazole, can be influenced by the reaction conditions and the electronic nature of the substituents. Copper(I) catalysis is commonly employed to favor the formation of the 1,4-disubstituted isomer.[9]

  • Reagent Preparation:

    • Dissolve this compound (1.0 mmol, 161.16 mg) and benzyl azide (1.1 mmol, 146.18 mg) in a mixture of tert-butanol and water (1:1, 10 mL).

    • Prepare a solution of sodium ascorbate (0.2 mmol, 39.6 mg) in water (1 mL).

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg) in water (1 mL).

  • Reaction Execution:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired triazole.

CompoundMolecular FormulaMW1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Biological Activity (Example)
Methyl 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateC₁₆H₁₄N₄O₂294.318.5-7.2 (m, Ar-H), 5.6 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃)161.2, 150.1, 148.5, 140.8, 136.4, 134.2, 129.1, 128.8, 128.3, 123.7, 54.3, 52.1295.1 [M+H]⁺Anticancer activity against various cell lines[3][6]
B. Nucleophilic Michael Addition: Formation of β-Enaminones and β-Thioacrylates

The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor for various nucleophiles. This reaction provides a straightforward and atom-economical route to highly functionalized alkenes.

1. Aza-Michael Addition: The addition of primary or secondary amines to this compound leads to the formation of stable β-enaminones. These compounds are valuable synthetic intermediates and have been investigated for their own biological activities.[10] The reaction is typically highly stereoselective, yielding the E-isomer as the major product due to the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl group.

  • Reaction Setup:

    • Dissolve this compound (1.0 mmol, 161.16 mg) in methanol (10 mL).

    • Add benzylamine (1.1 mmol, 117.8 mg) dropwise to the solution at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to accelerate the conversion if necessary.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane). If necessary, column chromatography on silica gel can be employed.

2. Thia-Michael Addition: Similarly, the addition of thiols to this compound provides access to β-thioacrylates. This "thiol-click" reaction is known for its high efficiency and orthogonality to many other functional groups.[11][12] The resulting vinyl sulfides are important building blocks in organic synthesis and have applications in materials science and medicinal chemistry.[13]

  • Reaction Setup:

    • Dissolve this compound (1.0 mmol, 161.16 mg) in a suitable solvent such as dichloromethane or methanol (10 mL).

    • Add benzyl mercaptan (1.1 mmol, 136.6 mg) to the solution.

    • Add a catalytic amount of a base, such as triethylamine (0.1 mmol, 10.1 mg).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the pure product.

CompoundMolecular FormulaMW1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Potential Application
Methyl 3-(benzylamino)-3-(pyridin-3-yl)acrylateC₁₆H₁₆N₂O₂268.3110.5 (br s, 1H, NH), 8.6-7.2 (m, Ar-H), 5.8 (s, 1H, =CH), 4.5 (d, 2H, CH₂), 3.7 (s, 3H, OCH₃)169.5, 162.1, 149.8, 147.3, 138.5, 135.1, 128.9, 127.8, 127.5, 123.6, 95.4, 51.2, 48.3269.1 [M+H]⁺Intermediate for pyridine synthesis[14]
Methyl 3-(benzylthio)-3-(pyridin-3-yl)acrylateC₁₆H₁₅NO₂S285.368.7-7.2 (m, Ar-H), 6.1 (s, 1H, =CH), 4.2 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)166.8, 155.4, 150.2, 148.1, 136.9, 134.5, 129.2, 128.7, 127.6, 123.8, 115.7, 51.8, 38.1286.1 [M+H]⁺Precursor for sulfur-containing heterocycles
C. Sonogashira Coupling: C-C Bond Formation and Molecular Elongation

The Sonogashira coupling is a highly versatile and powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[15][16] This reaction can be employed to further elaborate the this compound scaffold by coupling it with various aryl or vinyl halides. This allows for the synthesis of extended π-conjugated systems with potential applications in materials science and as complex pharmaceutical intermediates.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl/vinyl halide, followed by transmetalation with a copper acetylide (formed in situ from the alkyne and the copper co-catalyst). Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the active palladium(0) catalyst.[17]

  • Reagent Preparation:

    • To a solution of 3-bromo-5-iodopyridine (1.0 mmol, 283.9 mg) and methyl propiolate (1.1 mmol, 92.5 mg) in a mixture of triethylamine and THF (1:1, 10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg) and CuI (0.04 mmol, 7.6 mg).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Stir the mixture at room temperature for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired coupled product.

CompoundMolecular FormulaMW1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Potential Application
Methyl 3-(3-(phenylethynyl)pyridin-5-yl)propiolateC₁₇H₁₁NO₂261.288.8-7.3 (m, Ar-H), 3.9 (s, 3H, OCH₃)164.5, 152.3, 149.8, 140.1, 132.0, 129.5, 128.8, 123.1, 121.9, 92.4, 88.1, 85.3, 78.9, 52.5262.1 [M+H]⁺Building block for conjugated materials

III. Visualization of Derivatization Pathways

dot

DerivatizationPathways cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_michael Nucleophilic Michael Addition cluster_sonogashira Sonogashira Coupling Start This compound Triazole Pyridyl-Substituted 1,2,3-Triazoles Start->Triazole Huisgen Cycloaddition Enaminone β-Enaminones Start->Enaminone Aza-Michael Thioacrylate β-Thioacrylates Start->Thioacrylate Thia-Michael CoupledProduct Extended π-Systems Start->CoupledProduct Pd/Cu Catalysis Azide R-N₃ Azide->Triazole Amine R₂NH Amine->Enaminone Thiol R-SH Thiol->Thioacrylate ArylHalide Ar-X ArylHalide->CoupledProduct

Caption: Derivatization Pathways of this compound.

IV. Conclusion and Future Perspectives

The derivatization of this compound offers a rich and diverse landscape for chemical exploration with direct applications in medicinal chemistry and materials science. The protocols outlined in this guide for 1,3-dipolar cycloaddition, nucleophilic Michael addition, and Sonogashira coupling provide robust and reproducible methods for accessing a wide range of novel heterocyclic compounds. The resulting pyridyl-substituted triazoles, β-enaminones, β-thioacrylates, and extended π-systems serve as valuable scaffolds for further functionalization and biological evaluation. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic derivatization of readily accessible building blocks like this compound will remain a cornerstone of innovative chemical synthesis.

V. References

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 49-59. --INVALID-LINK--

  • Yadav, P., & Singh, R. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 64-70. --INVALID-LINK--

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837-850. --INVALID-LINK--

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. --INVALID-LINK--

  • Yadav, P., & Singh, R. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. --INVALID-LINK--

  • Pilotzi, H., et al. (2006). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Revista de la Sociedad Química de México, 50(3), 119-122. --INVALID-LINK--

  • Wikipedia. (2024). 1,3-Dipolar cycloaddition. --INVALID-LINK--

  • Royal Society of Chemistry. (2015). A practical flow synthesis of 1,2,3-triazoles. --INVALID-LINK--

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. --INVALID-LINK--

  • El-Sayed, R., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 55(10), 2356-2365. --INVALID-LINK--

  • ResearchGate. (2014). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. --INVALID-LINK--

  • Cacchi, S., et al. (2008). N-Propargylic β-Enaminones: Common Intermediates for the Synthesis of Polysubstituted Pyrroles and Pyridines. Organic Letters, 10(13), 2621-2624. --INVALID-LINK--

  • Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. --INVALID-LINK--

  • ResearchGate. (2019). ¹H NMR spectra of compound 1 (1 equiv.) and methyl propiolate... --INVALID-LINK--

  • PubMed. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. --INVALID-LINK--

  • ResearchGate. (2022). The synthesis of β-enaminones using trialkylamines and a Pd/DNA catalyst. --INVALID-LINK--

  • Wikipedia. (2024). Sonogashira coupling. --INVALID-LINK--

  • PubMed. (2005). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. --INVALID-LINK--

  • PubMed. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl propiolate(922-67-8) 1H NMR spectrum. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. --INVALID-LINK--

  • National Institutes of Health. (2018). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. --INVALID-LINK--

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. --INVALID-LINK--

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. --INVALID-LINK--

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. --INVALID-LINK--

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. --INVALID-LINK--

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. --INVALID-LINK--

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  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. --INVALID-LINK--

  • PubMed. (2018). Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications. --INVALID-LINK--

  • MDPI. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. --INVALID-LINK--

  • PubMed. (2020). Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. --INVALID-LINK--

  • MDPI. (2018). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(3-Pyridyl)propiolate. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this reaction. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The predominant and most versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne (methyl propiolate) with an aryl halide (a 3-halopyridine) using a palladium catalyst and, typically, a copper(I) co-catalyst.[1][3] While highly effective, the reaction's success is sensitive to a number of parameters, particularly when a heteroaromatic substrate like pyridine is involved.

This guide is structured as a series of troubleshooting questions and in-depth answers, addressing the most common challenges to improving your reaction yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the most critical factors to investigate first?

A1: When a Sonogashira reaction fails, a systematic review of your reagents and reaction environment is the most effective troubleshooting step. The primary suspects are often the catalyst's activity, the purity of your starting materials, and the integrity of the inert atmosphere.[4]

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are active. Pd(0) catalysts can be sensitive to air and moisture over time. CuI should be a white to light tan powder; a significant green or brown discoloration indicates oxidation and degradation. Using a fresh bottle or a recently purchased batch is recommended.[4]

  • Atmosphere Control: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of methyl propiolate (Glaser coupling), a major side reaction, and can also deactivate the Pd(0) catalyst.[4][5] It is critical to thoroughly degas your solvent(s) and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes).[4] Maintain a positive pressure of inert gas throughout the entire reaction.

  • Reagent Purity:

    • Solvent & Base: Anhydrous solvents are crucial. Water can interfere with the catalytic cycle. The amine base (commonly triethylamine or diisopropylamine) must be dry and pure. It is often beneficial to distill amines from a suitable drying agent before use.[4][6]

    • Starting Materials: Ensure the purity of your 3-halopyridine and methyl propiolate. Impurities can poison the catalyst. If necessary, purify the starting materials by distillation or chromatography before use.

Q2: I'm observing a black precipitate (palladium black) forming in my reaction. What causes this and how can it be prevented?

A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into insoluble, inactive palladium black.[4] This halts the catalytic cycle and is a common reason for stalled reactions.

  • Primary Cause: The most frequent cause is the presence of oxygen, which oxidizes the active Pd(0) species.

  • Contributing Factors:

    • High Temperatures: While some aryl bromides or chlorides require heat, excessive temperatures can accelerate catalyst decomposition.[7] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

    • Solvent Choice: Some solvents are more prone to promoting palladium black formation. Anecdotal evidence suggests that THF, in some cases, can be problematic.[4][6] Consider switching to solvents like DMF, acetonitrile, or using the amine base itself as the solvent.[7]

    • Impurities: As mentioned in Q1, impurities in reagents can initiate the decomposition process.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical preventative step.

    • Ligand Protection: The use of phosphine ligands (like PPh₃) is designed to stabilize the palladium center. Ensure the correct catalyst-to-ligand ratio is used if you are generating the catalyst in situ.

    • Temperature Optimization: Begin with milder conditions. For a highly reactive 3-iodopyridine, the reaction may proceed efficiently at room temperature.[4] For 3-bromopyridine, a moderate temperature of 50-80 °C is a good starting point.[7][8]

Q3: My primary byproduct is the homocoupled diyne (Glaser coupling product). How can I minimize this side reaction?

A3: The formation of a symmetrical diyne from the oxidative coupling of two molecules of methyl propiolate is known as Glaser or Hay coupling.[5] This side reaction is catalyzed by the copper(I) salt in the presence of oxygen and is a major pathway for consuming your alkyne, thus reducing the yield of the desired product.

  • Solutions to Suppress Homocoupling:

    • Strict Exclusion of Oxygen: As this is an oxidative process, the most effective solution is maintaining a rigorously inert atmosphere throughout the addition of reagents and the duration of the reaction.[9]

    • Implement a Copper-Free Protocol: The copper co-catalyst is the primary promoter of Glaser coupling. Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[4][9] These methods often require specific palladium catalysts, bulky electron-rich ligands, and different base/solvent systems, but they completely eliminate the primary pathway for this side reaction.

    • Use Amine as Solvent: Using the amine base (e.g., triethylamine) as the reaction solvent can sometimes help suppress the homocoupling side reaction.[9]

    • Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the alkyne can be beneficial, but a large excess should be avoided as it can favor homocoupling.

Q4: The reaction with my 3-halopyridine substrate is sluggish compared to other aryl halides. What makes pyridyl substrates challenging?

A4: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can act as an inhibitory effect, competing with the desired steps of the catalytic cycle (like oxidative addition) and reducing the overall reaction rate.

  • Strategies to Overcome Inhibition:

    • Use Bulky, Electron-Rich Ligands: Modern phosphine ligands such as XPhos, SPhos, or DavePhos are highly effective for cross-coupling reactions involving heteroaromatic substrates.[9] These bulky ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[9]

    • Choose the Right Halide: The reactivity of the C-X bond is critical. The general reactivity trend is I > OTf > Br >> Cl.[4] Using 3-iodopyridine will result in the fastest and most efficient reaction under the mildest conditions. 3-bromopyridine is a viable, often cheaper alternative but may require more forcing conditions (higher temperature, longer reaction time).[7] 3-chloropyridine is the least reactive and typically requires specialized, highly active catalyst systems.

    • Increase Catalyst Loading: While not the most elegant or cost-effective solution, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation or inhibition and push the reaction to completion.[9]

Frequently Asked Questions (FAQs)

  • What is the role of each component in the Sonogashira reaction?

    • Palladium Catalyst (e.g., Pd(PPh₃)₄): The core of the reaction. It cycles between Pd(0) and Pd(II) states to bring the aryl halide and the alkyne together.[3]

    • Copper(I) Co-catalyst (e.g., CuI): It reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate.[10] This intermediate then undergoes transmetalation with the palladium complex.

    • Amine Base (e.g., Et₃N, DIPA): Its primary role is to deprotonate the terminal alkyne to form the reactive acetylide anion.[4][10] It also acts as a scavenger for the hydrogen halide (HX) formed during the reaction.

    • Ligand (e.g., PPh₃): Stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity.

  • Can I run the reaction without a copper co-catalyst?

    • Yes. As discussed in Q3, copper-free Sonogashira reactions are a well-established method to avoid the common problem of alkyne homocoupling.[1][4] These reactions may require different conditions, such as specific ligands or bases, to facilitate the direct transfer of the alkyne to the palladium center.[4]

  • How should I purify the final product?

    • The typical workup involves filtering the reaction mixture to remove insoluble salts, followed by an aqueous extraction to remove the amine base and its salt. The final product, this compound, is usually purified from the crude organic residue by flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is often effective.

Visualizations and Data

Process Diagrams

A clear understanding of the reaction mechanism and workflow is essential for effective troubleshooting.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)L₂-C≡CR' pd2_aryl->pd2_alkyne Transmetalation cu_x CuX pd2_aryl->cu_x From Pd Cycle pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->pd2_aryl To Pd Cycle cu_x->cu_acetylide base Base base->alkyne base_h Base-H⁺X⁻

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction obs_black Observation: Black Precipitate? start->obs_black obs_diyne Observation: Diyne Byproduct? start->obs_diyne obs_slow Observation: Sluggish Reaction? start->obs_slow cause_general Cause: Inactive Reagents or Poor Atmosphere start->cause_general Always check first! obs_black->obs_diyne No cause_pd Cause: Pd(0) Decomposition obs_black->cause_pd Yes obs_diyne->obs_slow No cause_glaser Cause: Glaser Homocoupling obs_diyne->cause_glaser Yes cause_inhibit Cause: Pyridine Inhibition or Poor Substrate Reactivity obs_slow->cause_inhibit Yes sol_pd Solution: • Improve Degassing • Optimize Temperature • Check Reagent Purity cause_pd->sol_pd sol_glaser Solution: • Rigorous O₂ Exclusion • Switch to Copper-Free Protocol cause_glaser->sol_glaser sol_inhibit Solution: • Use 3-Iodopyridine • Use Bulky Ligands (XPhos) • Increase Catalyst Load cause_inhibit->sol_inhibit sol_general Solution: • Use Fresh Catalysts/Reagents • Ensure Dry Solvents/Base • Improve Degassing Technique cause_general->sol_general

Caption: A troubleshooting flowchart for common Sonogashira issues.

Optimization Parameters

The following table summarizes key variables and their impact on the synthesis, providing a quick reference for optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Aryl Halide 3-BromopyridineSwitch to 3-Iodopyridine for higher reactivity and milder conditions (lower temp, shorter time).[4]
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)For difficult couplings, try catalysts with bulky, electron-rich ligands like Pd(XPhos) G3 .
Cu Co-catalyst CuI (2-5 mol%)To eliminate Glaser coupling, switch to a copper-free protocol .[9]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA) can be more effective in some cases. Using the amine as the solvent can also be beneficial.[4]
Solvent THF, DMFIf catalyst decomposition is an issue, switch solvents. Acetonitrile or neat Et₃N are common alternatives.[7]
Temperature 50-80 °C (for ArBr)Start at room temperature for ArI. Increase temperature incrementally only if the reaction is sluggish.[4][7]
Atmosphere Nitrogen / ArgonEnsure rigorous degassing via freeze-pump-thaw (3x) for best results in removing dissolved oxygen.[4]

Experimental Protocol: Optimized Sonogashira Synthesis

This protocol is a general guideline. Optimal conditions may vary based on the specific scale and equipment used.

Materials:

  • 3-Iodopyridine (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (approx. 0.2 M concentration of aryl halide)

  • Toluene, anhydrous (co-solvent, optional)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous triethylamine and toluene (if used) via syringe. The solvents must be previously degassed by bubbling with argon for at least 30 minutes.

  • Degassing: Stir the resulting suspension and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Alkyne Addition: After the final thaw, under a positive pressure of argon, add the methyl propiolate dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and other solids.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to afford pure this compound.

References

Troubleshooting common problems in reactions with Methyl 3-(3-Pyridyl)propiolate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Reaction Problems

This section addresses specific issues that may arise during reactions involving this compound, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is my reaction yield unexpectedly low?

Low yields in reactions with this compound can stem from several factors, ranging from reagent stability to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Reagent Decomposition: this compound can be susceptible to degradation, especially in the presence of strong bases or acids, and may be prone to hydrolysis.

    • Solution: Always use freshly acquired or properly stored reagent. Sigma-Aldrich recommends storing it at +4°C. Consider purification of the starting material if its purity is uncertain.

  • Suboptimal Reaction Temperature: Cycloaddition and Michael addition reactions are sensitive to temperature.

    • Solution: Systematically screen a range of temperatures. For instance, some 1,3-dipolar cycloadditions show improved yields and selectivity at lower temperatures, while others may require heating.[1]

  • Incorrect Solvent Choice: The polarity and protic nature of the solvent can significantly influence reaction rates and equilibria.[2][3]

    • Solution: For reactions involving polar intermediates or transition states, a polar solvent may be beneficial.[2] However, for reactions with nucleophiles that are also strong bases, protic solvents can decrease nucleophilicity.[2] A solvent screen is highly recommended.

  • Side Reactions: The formation of undesired side products is a common cause of low yields.

    • Solution: Analyze the crude reaction mixture by LCMS or NMR to identify potential side products. Common side reactions include polymerization, hydrolysis of the ester, or addition reactions at the pyridine nitrogen.

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: My Michael addition reaction is sluggish or not proceeding. What should I do?

The reactivity of this compound as a Michael acceptor is influenced by the electronic nature of the pyridine ring and the reaction conditions.

Possible Causes and Solutions:

  • Insufficient Nucleophilicity of the Michael Donor: The nucleophile may not be strong enough to attack the electron-deficient alkyne.

    • Solution: If using a carbon nucleophile like a malonate, ensure complete deprotonation with a suitable base. For less reactive nucleophiles, consider using a stronger base or a different solvent system that enhances nucleophilicity.[4][5]

  • Coordination of Lewis Acid to Pyridine Nitrogen: If using a Lewis acid catalyst to activate the Michael acceptor, it can preferentially coordinate to the basic pyridine nitrogen, rendering the catalyst ineffective.[6][7]

    • Solution: Use a stoichiometric amount of the Lewis acid or choose a Lewis acid that has a lower affinity for nitrogen. Alternatively, protecting the pyridine nitrogen as an N-oxide can be considered, though this will alter the electronic properties of the ring.

  • Protonation of the Pyridine Nitrogen: In acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the propiolate system towards nucleophilic attack by withdrawing electron density.[8]

    • Solution: Maintain neutral or basic conditions for the Michael addition. If an acid catalyst is necessary, a very careful selection of the acid and reaction conditions is crucial.

Experimental Protocol for a Typical Michael Addition:

  • To a solution of the Michael donor (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (Nitrogen or Argon), add the base (e.g., NaH, DBU, 1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the nucleophile.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I am observing multiple products in my cycloaddition reaction. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions with unsymmetrical alkynes like this compound.[9]

Possible Causes and Solutions:

  • Electronic and Steric Effects: The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing nature of the pyridine ring and the ester group influences the orbital coefficients of the alkyne.[8]

    • Solution: Altering the solvent can influence the regioselectivity.[1] A systematic solvent screen, including both polar and non-polar options, is recommended. Additionally, changing the temperature can sometimes favor the formation of one regioisomer over another.[1]

  • Catalyst Influence: The choice of catalyst can impact the regioselectivity.

    • Solution: For certain cycloadditions, metal catalysts can direct the regioselectivity. For instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a specific regioisomer is predominantly formed. While this is for terminal alkynes, similar principles of catalyst-controlled regioselectivity might be applicable.

Table 1: Influence of Reaction Parameters on Regioselectivity in a Hypothetical 1,3-Dipolar Cycloaddition

ParameterCondition ARegioisomer Ratio (A:B)Condition BRegioisomer Ratio (A:B)
Solvent Toluene3.6 : 1Supercritical CO₂5.1 : 1[1]
Temperature 353 K5.5 : 1423 K3.1 : 1[1]
**Pressure (in CO₂) **7.6 MPa5.0 : 130.4 MPa6.6 : 1[1]
Question 4: How do I effectively purify my product from the reaction mixture?

Purification of products derived from this compound can be challenging due to the basicity of the pyridine moiety and potential for residual starting material or side products.

Possible Causes and Solutions:

  • Product Polarity: The presence of the pyridine nitrogen makes the product relatively polar and potentially water-soluble, especially if protonated.

    • Solution: During aqueous workup, ensure the aqueous layer is basic (pH > 8) to keep the pyridine nitrogen in its free base form, which is less water-soluble. For column chromatography, a polar stationary phase like silica gel is typically effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often successful. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing on silica gel.

  • Co-elution with Starting Material: Unreacted this compound may have a similar polarity to the product.

    • Solution: Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the unreacted starting material to facilitate separation.

  • Hydrolysis of the Ester: The methyl ester can be susceptible to hydrolysis during workup or purification, especially under acidic or basic conditions.[10]

    • Solution: Use neutral or mildly basic conditions during the aqueous workup. Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

While specific safety data for this compound is not extensively detailed, precautions for the related compound, methyl propiolate, should be considered. Methyl propiolate is a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: Can the pyridine nitrogen interfere with my reaction?

Yes, the lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.[11] This can lead to:

  • Reaction with Electrophiles: The nitrogen can react with electrophiles, including alkylating agents and acids.[12]

  • Catalyst Deactivation: As mentioned earlier, it can coordinate to and deactivate Lewis acid catalysts.[6][7]

  • Influence on Reactivity: The electron-withdrawing nature of the pyridine ring deactivates the molecule towards electrophilic attack but can activate it for nucleophilic substitution at positions 2 and 4.[13][14]

Q3: Are there any known side reactions to be aware of?

Besides the common issues of low yield and poor selectivity, be mindful of the following:

  • Polymerization: Propiolates, especially under certain conditions (e.g., presence of radical initiators or certain bases), can undergo polymerization.[15][16][17] If you observe the formation of an insoluble material, polymerization might be the cause.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under aqueous acidic or basic conditions.[10]

Reaction Pathway Visualization:

ReactionPathways cluster_main Desired Reactions cluster_side Potential Side Reactions Start This compound Michael Michael Addition Start->Michael + Nucleophile Cycloaddition Cycloaddition Start->Cycloaddition + Dipole Polymerization Polymerization Start->Polymerization Hydrolysis Hydrolysis Start->Hydrolysis + H₂O (acid/base) N_Alkylation Pyridine N-Alkylation Start->N_Alkylation + Electrophile Product_M Michael Adduct Michael->Product_M Product_C Cycloadduct Cycloaddition->Product_C Side_Product_P Polymer Polymerization->Side_Product_P Side_Product_H Carboxylic Acid Hydrolysis->Side_Product_H Side_Product_N Pyridinium Salt N_Alkylation->Side_Product_N

Caption: Desired reaction pathways and potential side reactions of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(3-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful synthesis and optimization of this key chemical intermediate. The Sonogashira cross-coupling reaction is the primary method discussed for the formation of the C(sp²)-C(sp) bond between a 3-pyridyl halide and methyl propiolate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Sonogashira reaction is resulting in a low or no yield of this compound. What are the primary factors to investigate?

Answer:

Low to non-existent yields in the Sonogashira coupling of a 3-pyridyl halide with methyl propiolate can stem from several critical factors. A systematic approach to troubleshooting is essential. The key areas to investigate include the catalyst system, the quality of your reagents, and the reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure. The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

    • Solution: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) co-catalyst (typically CuI) are fresh and have been stored under an inert atmosphere to prevent degradation.[2] Consider using a palladium precatalyst that is more resistant to inhibition by nitrogen-containing heterocycles.

  • Reagent Quality: The purity of your starting materials, 3-pyridyl halide and methyl propiolate, is paramount. Impurities can poison the catalyst.

    • Solution: Purify the 3-pyridyl halide and methyl propiolate if necessary. Methyl propiolate can be purified by fractional distillation.[3] Ensure the amine base is dry and the solvents are of anhydrous grade.

  • Reaction Conditions: The reaction environment, including the solvent, base, and temperature, plays a pivotal role.

    • Solution: The reaction must be conducted under strictly anhydrous and anaerobic conditions.[4] Oxygen can lead to the undesirable Glaser-Hay homocoupling of methyl propiolate, a major side reaction.[5][6] Thoroughly degas your solvent and run the reaction under an inert atmosphere of argon or nitrogen.[2]

Question 2: I am observing a significant amount of a side-product that I suspect is the homocoupling product of methyl propiolate. How can I minimize this?

Answer:

The formation of a dimeric alkyne, a result of Glaser-Hay coupling, is a well-known side reaction in copper-mediated Sonogashira reactions.[5] This occurs when the terminal alkyne couples with itself in the presence of oxygen and a copper salt.

  • Minimize Oxygen: As mentioned, rigorous exclusion of oxygen is critical. Use Schlenk techniques or a glovebox for the reaction setup. Degassing the solvent by freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period is highly recommended.[2]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the copper co-catalyst generally allows for milder reaction conditions, it is also the primary culprit for Glaser coupling.[5][7] Copper-free systems often require slightly higher temperatures or more specialized ligands but can completely eliminate this side reaction.[8][9]

  • Controlled Addition of Alkyne: Slowly adding the methyl propiolate to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Question 3: My reaction mixture turned black, and I have a precipitate. What does this indicate?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[2] This leads to a loss of catalytic activity and a stalled reaction.

  • Causes:

    • Impurities: As mentioned, impurities in the reagents or solvents can cause the palladium to crash out of the solution.

    • Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, while THF is sometimes used, it has been anecdotally reported to be more prone to this issue.[10]

    • High Temperature: Excessive temperatures can lead to catalyst decomposition.

  • Solutions:

    • Use High-Purity Reagents: Ensure all your chemicals are of the highest possible purity.

    • Solvent Choice: Solvents like DMF and DMSO have been shown to be effective for Sonogashira couplings involving pyridyl substrates.[11][12]

    • Temperature Optimization: While heating is often necessary for less reactive halides like 3-bromopyridine, the temperature should be carefully controlled and optimized.[13]

Question 4: The reaction with 3-bromopyridine is very sluggish compared to 3-iodopyridine. How can I improve the reaction rate?

Answer:

The reactivity of the aryl halide in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[2] Therefore, aryl bromides are inherently less reactive than aryl iodides and typically require more forcing conditions.

  • Increase Temperature: A common strategy is to increase the reaction temperature. For 3-bromopyridine, temperatures around 100 °C may be necessary.[11][13]

  • Choice of Ligand: The phosphine ligand on the palladium catalyst plays a crucial role. For less reactive aryl bromides, using more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step. Consider ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂.[5]

  • Catalyst Loading: Increasing the catalyst loading (both palladium and copper) can sometimes improve the reaction rate, although this should be done judiciously due to cost and potential for increased side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Sonogashira coupling of 3-bromopyridine with methyl propiolate?

A1: A good starting point for optimization would be:

  • Reactants: 3-bromopyridine (1.0 equiv.), methyl propiolate (1.2 equiv.)

  • Catalyst: Pd(CF₃COO)₂ (2.5 mol%) and PPh₃ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.)

  • Solvent: Anhydrous DMF

  • Temperature: 100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

These conditions are based on successful couplings of similar substrates.[11][14] Optimization of each parameter is likely necessary for achieving the best results.

Q2: Which base is most suitable for this reaction?

A2: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[2][7] Triethylamine (Et₃N) and diisopropylamine (DIPA) are commonly used.[2] The choice of base can influence the reaction rate and should be screened during optimization. Ensure the amine is anhydrous.

Q3: Can I use other 3-pyridyl halides?

A3: Yes, but the reactivity will vary significantly. 3-Iodopyridine is the most reactive and may allow for milder conditions, potentially even room temperature reactions.[2] 3-Chloropyridine is the least reactive and will likely require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and higher temperatures.[5]

Q4: How should I purify the final product, this compound?

A4: After the reaction is complete, a standard work-up procedure would involve cooling the reaction mixture, diluting it with a suitable organic solvent (e.g., ethyl acetate), and washing with water and brine to remove the amine base and any inorganic salts. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel. Methyl propiolate itself is a lachrymatory liquid, so appropriate handling in a well-ventilated fume hood is necessary.[3][15]

Experimental Protocols

Standard Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂), the phosphine ligand (e.g., PPh₃), and the copper(I) iodide co-catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF), followed by the amine base (e.g., Et₃N), the 3-pyridyl halide, and finally the methyl propiolate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes. (Adapted from a study on a similar substrate, providing a basis for optimization)[11]

EntryPalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10079
2Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10096
3PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF10088
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMSO10092
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NTHF100Trace
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)K₂CO₃DMF100Trace

This table illustrates the significant impact of the palladium source, solvent, and base on the reaction yield.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) R-Pd(II)-alkyne(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-alkyne Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-alkyne, Base Cu-alkyne Cu-alkyne Alkyne_Coordination->Cu-alkyne Workflow start Start: Define Reaction reagents Select Reagents: 3-Pyridyl Halide Methyl Propiolate start->reagents conditions Set Initial Conditions: Catalyst, Base, Solvent, Temp. reagents->conditions setup Reaction Setup (Inert Atmosphere) conditions->setup run Run Reaction & Monitor (TLC/LC-MS) setup->run workup Work-up & Isolation run->workup analysis Analyze Results (Yield, Purity) workup->analysis decision Successful? analysis->decision optimize Troubleshoot & Optimize (Vary Conditions) decision->optimize No end End: Optimized Protocol decision->end Yes optimize->conditions Troubleshooting start Low/No Yield q1 Homocoupling Side Product? start->q1 a1_yes Exclude O₂ Rigorously Consider Cu-free conditions q1->a1_yes Yes q2 Reaction Mixture Black? q1->q2 No a2_yes Check Reagent Purity Optimize Solvent & Temp. q2->a2_yes Yes q3 Using Aryl Bromide/Chloride? q2->q3 No a3_yes Increase Temperature Use Bulky, e⁻-rich Ligands q3->a3_yes Yes a3_no Check Catalyst Activity (Fresh Catalyst/Reagents) q3->a3_no No (Aryl Iodide)

References

Identifying and minimizing byproducts in Methyl 3-(3-Pyridyl)propiolate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(3-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you identify and minimize unwanted byproducts, ensuring a high-yield and high-purity synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide (e.g., 3-bromopyridine) with a terminal alkyne (e.g., methyl propiolate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] While effective, this method is susceptible to several side reactions that can complicate purification and reduce the overall yield of the desired product.

This guide will focus on the prevalent synthetic route involving the coupling of 3-bromopyridine and methyl propiolate and will address the key byproducts that can arise from this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sonogashira synthesis of this compound?

A1: The primary byproducts encountered are typically:

  • Glaser-Hay Homocoupling Product: Dimerization of methyl propiolate to form dimethyl 2,4-hexadiynedioate. This is particularly prevalent when using a copper(I) co-catalyst in the presence of oxygen.[4][5][6]

  • Michael Adducts: Nucleophilic addition of the amine base (e.g., triethylamine, piperidine) to the electron-deficient alkyne of methyl propiolate, resulting in the formation of β-enamino esters.[2]

  • Dimerization/Oligomerization of Methyl Propiolate: Methyl propiolate is a highly reactive dienophile and can undergo self-reaction, especially at elevated temperatures.[7]

  • Hydrolysis Product: Hydrolysis of the methyl ester to 3-(3-Pyridyl)propiolic acid can occur during the reaction or, more commonly, during aqueous workup, especially under basic or acidic conditions.

  • Unreacted Starting Materials: Residual 3-bromopyridine and methyl propiolate.

Q2: My reaction is turning black and I'm getting a low yield. What's happening?

A2: A black reaction mixture often indicates the formation of palladium black, which is the precipitation of catalytically inactive palladium(0). This can be caused by several factors:

  • High Temperatures: Many Sonogashira couplings with aryl bromides can be limited by the initial oxidative addition step and may require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition.[8]

  • Presence of Oxygen: While Sonogashira reactions are often run under an inert atmosphere, oxygen can promote the decomposition of the palladium(0) catalyst.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of impurities.

To mitigate this, ensure your reaction is properly degassed, use the lowest effective temperature, and consider using more robust palladium precatalysts or ligands.

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: The most effective strategy is to perform the reaction under copper-free conditions.[9][10][11] Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser-Hay coupling.[9][10][11] If a copper-catalyzed system is used, strict exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Q4: I'm observing a significant amount of a new, more polar spot on my TLC that isn't my desired product. What could it be?

A4: This is likely a Michael adduct formed between the amine base and methyl propiolate.[2] Amines can act as nucleophiles and add across the activated triple bond of methyl propiolate. To minimize this:

  • Use a bulkier, less nucleophilic amine base: Bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) are less likely to undergo Michael addition compared to less hindered amines like triethylamine.[12]

  • Use an inorganic base: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and will not form Michael adducts.[12]

  • Control the stoichiometry: Using a minimal excess of the amine base can also help reduce this side reaction.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more active palladium precatalyst.
2. Insufficient Temperature- Gradually increase the reaction temperature in 10-20 °C increments. Some aryl bromides require higher temperatures for efficient oxidative addition.[8]
3. Poor Quality Reagents- Ensure all solvents and the amine base are anhydrous and properly degassed.
Significant Formation of Homocoupled Diyne (Glaser Product) 1. Presence of Oxygen in a Copper-Catalyzed System- Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of nitrogen or argon throughout the reaction.
2. High Concentration of Copper Catalyst- Reduce the loading of the copper(I) co-catalyst.
3. (Recommended) Use of a Copper Co-catalyst- Switch to a copper-free Sonogashira protocol.[9][10][11]
Formation of Michael Adducts 1. Nucleophilic Amine Base- Replace triethylamine or other primary/secondary amines with a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU.[12] - Consider using an inorganic base such as K₂CO₃ or Cs₂CO₃.[12]
Product Hydrolysis to Carboxylic Acid 1. Prolonged Exposure to Basic Conditions During Reaction- Minimize reaction time once the starting materials are consumed.
2. Acidic or Basic Aqueous Workup- Perform the aqueous workup under neutral or near-neutral pH conditions. Use a saturated solution of ammonium chloride for quenching if necessary.
Difficulty in Product Purification 1. Co-elution of Byproducts- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.[4][13]
2. Product Instability on Silica Gel- If the product is sensitive to silica gel, consider using neutral alumina for chromatography or rely on recrystallization.

Experimental Workflow and Byproduct Formation

The following diagram illustrates the main reaction pathway and the formation of key byproducts.

Synthesis_Byproducts cluster_main Sonogashira Coupling cluster_byproducts Byproduct Formation Methyl Propiolate Methyl Propiolate Reaction Mixture Reaction Mixture Methyl Propiolate->Reaction Mixture Glaser Homocoupling Glaser Homocoupling Methyl Propiolate->Glaser Homocoupling O₂, Cu(I) Michael Addition Michael Addition Methyl Propiolate->Michael Addition Amine Base Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Base->Michael Addition Cu(I) (optional) Cu(I) (optional) Cu(I) (optional)->Reaction Mixture 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Reaction Mixture This compound This compound Reaction Mixture->this compound Desired Product Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Workup) Dimethyl 2,4-hexadiynedioate Dimethyl 2,4-hexadiynedioate Glaser Homocoupling->Dimethyl 2,4-hexadiynedioate β-Enamino Ester β-Enamino Ester Michael Addition->β-Enamino Ester 3-(3-Pyridyl)propiolic Acid 3-(3-Pyridyl)propiolic Acid Hydrolysis->3-(3-Pyridyl)propiolic Acid

Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.

Recommended Synthetic Protocol: Copper-Free Sonogashira Coupling

To minimize byproduct formation, particularly Glaser-Hay homocoupling, a copper-free Sonogashira protocol is recommended.[9][10][11]

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed THF. Stir for 10 minutes at room temperature until the catalyst is dissolved. Add 3-bromopyridine (1.0 eq), methyl propiolate (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Separate the organic layer. Wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Analytical Characterization of Byproducts

The identification of byproducts is crucial for optimizing the reaction and purification process.[14]

Byproduct Typical ¹H NMR Signature Mass Spectrometry (m/z) TLC R_f_ Value (vs. Product)
Dimethyl 2,4-hexadiynedioate Singlet for the two methyl ester groups.Expected molecular ion peak.Typically less polar than the product.
β-Enamino Ester (from DIPEA) Signals for the isopropyl groups of DIPEA, a new vinyl proton signal.Expected molecular ion peak corresponding to the adduct of methyl propiolate and DIPEA.More polar than the product.
3-(3-Pyridyl)propiolic Acid Absence of the methyl ester singlet, presence of a broad carboxylic acid proton signal.Expected molecular ion peak for the carboxylic acid.Significantly more polar than the product; may streak on the TLC plate.

Purification Strategies

1. Column Chromatography:

  • Stationary Phase: Silica gel is generally effective for separating the product from less polar impurities like the Glaser homocoupling product and more polar impurities like Michael adducts and the hydrolyzed acid.

  • Mobile Phase: A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexanes:ethyl acetate) allows for the effective separation of the various components.

2. Recrystallization:

  • Recrystallization can be an effective method for final purification after column chromatography or for purifying larger batches where chromatography is less practical.[4][13]

  • Solvent Selection: A suitable solvent system should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/hexanes, may be required.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suboptimal reaction outcomes.

Troubleshooting_Workflow cluster_optimization Optimization Actions cluster_byproduct_analysis Byproduct Identification cluster_purification Purification Actions Start Reaction Outcome Suboptimal Check_Conversion Low Conversion? Start->Check_Conversion Analyze_Byproducts Major Byproduct? Check_Conversion->Analyze_Byproducts No Optimize_Conditions Optimize Reaction Conditions Check_Conversion->Optimize_Conditions Yes Purification_Strategy Refine Purification Strategy Analyze_Byproducts->Purification_Strategy Yes Success Pure Product Obtained Analyze_Byproducts->Success No (Minor Byproducts) Glaser Glaser Homocoupling Analyze_Byproducts->Glaser Michael Michael Adduct Analyze_Byproducts->Michael Hydrolysis Hydrolysis Analyze_Byproducts->Hydrolysis Optimize_Conditions->Start Re-run Reaction Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Catalyst Change Catalyst/Ligand Optimize_Conditions->Change_Catalyst Check_Reagents Verify Reagent Quality Optimize_Conditions->Check_Reagents Purification_Strategy->Success Column_Chrom Optimize Column Chromatography Purification_Strategy->Column_Chrom Recrystallize Attempt Recrystallization Purification_Strategy->Recrystallize

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.

References

Stability issues and degradation pathways of Methyl 3-(3-Pyridyl)propiolate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-Pyridyl)propiolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues and potential degradation pathways encountered during experimentation. Our approach is rooted in established chemical principles to ensure the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a versatile bifunctional molecule incorporating a nucleophilic pyridine ring and an electrophilic α,β-unsaturated ester. This unique electronic arrangement dictates its reactivity and stability profile. The electron-withdrawing nature of the propiolate group can influence the basicity of the pyridine nitrogen, while the pyridine ring can, in turn, affect the reactivity of the alkyne and ester functionalities. Understanding these interactions is crucial for preventing unwanted side reactions and degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling, storage, and use of this compound in a question-and-answer format.

Question 1: My sample of this compound has developed a yellow or brownish color upon storage. What is the likely cause and how can I prevent it?

Answer:

Discoloration of this compound is a common indicator of degradation, often due to polymerization or the formation of colored impurities.

  • Causality: The terminal alkyne functionality in the propiolate moiety is susceptible to polymerization, especially when exposed to light, heat, or certain metal catalysts. Acetylenic compounds can undergo radical or coordination polymerization, leading to conjugated polymeric materials that are often colored.[1][2] Additionally, reactions involving the pyridine ring can also lead to colored byproducts.

  • Preventative Measures:

    • Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4] The recommended storage temperature is +4°C.[5]

    • Inhibitors: For long-term storage or if you are performing reactions at elevated temperatures, the addition of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-200 ppm) can help prevent polymerization.[2]

    • Solvent Choice: When preparing stock solutions, use high-purity, degassed solvents.

  • Purification of Discolored Material: If your sample has already discolored, it may be possible to purify it by column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). However, be aware that prolonged contact with silica gel, which is acidic, could potentially promote hydrolysis of the ester.

Question 2: I am observing the formation of an unexpected, more polar byproduct in my reaction mixture containing this compound, especially when using protic solvents or aqueous workups. What could this be?

Answer:

The most likely culprit for a more polar byproduct is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(3-Pyridyl)propiolic acid.

  • Causality: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8]

    • Acid-catalyzed hydrolysis: In the presence of an acid catalyst and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

    • Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and methanol. This process is irreversible.[9]

  • Preventative Measures:

    • pH Control: Maintain neutral or anhydrous conditions if hydrolysis is not the desired reaction. Use aprotic solvents and ensure all reagents and glassware are dry.

    • Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the extent of hydrolysis. Use a buffered aqueous solution if pH control is critical.

  • Characterization of Byproduct: The suspected carboxylic acid byproduct can be identified by techniques such as LC-MS (expecting a mass corresponding to the loss of a methyl group and addition of a hydrogen) or by observing a carboxylic acid peak in the IR spectrum.

Question 3: My reaction is not proceeding as expected, and I suspect the this compound is being consumed by a side reaction. What are other potential degradation pathways?

Answer:

Besides polymerization and hydrolysis, other degradation pathways can occur, primarily involving nucleophilic attack on the electron-deficient alkyne.

  • Causality: The propiolate ester is a Michael acceptor, making the β-carbon of the alkyne susceptible to nucleophilic attack.[10]

    • Nucleophilic Addition: Amines, thiols, and other nucleophiles can add across the alkyne, leading to the formation of enamines or vinyl ethers/thioethers. The basic nitrogen of the pyridine ring in another molecule of this compound could potentially act as a nucleophile, leading to dimerization or oligomerization, especially at elevated temperatures.

    • Intramolecular Reactions: While less common for the 3-pyridyl isomer, intramolecular cyclization reactions can sometimes be triggered by specific reagents or conditions.

  • Preventative Measures:

    • Reagent Compatibility: Be mindful of the nucleophilicity of other reagents in your reaction mixture. If strong nucleophiles are present and addition to the alkyne is not the desired reaction, consider using a protecting group strategy or modifying your reaction conditions (e.g., lower temperature).

    • Control of Basicity: The basicity of the pyridine nitrogen can be temporarily masked by protonation with a non-nucleophilic acid if it is suspected of interfering with the desired reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at +4°C in a tightly sealed container, protected from light and moisture.[5] For extended storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent potential oxidation or moisture-driven degradation.[3]

Q2: Is this compound sensitive to air?

A2: While not acutely air-sensitive, prolonged exposure to air and moisture can lead to hydrolysis of the ester group. The pyridine moiety itself is generally stable to air, but oxidation to the corresponding N-oxide can occur under more forcing conditions or in the presence of specific oxidants.[12][13]

Q3: What solvents are compatible with this compound?

A3: It is soluble in most common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and acetonitrile. For reactions, it is crucial to use anhydrous solvents if moisture-sensitive reagents are involved or if hydrolysis is a concern. Avoid strongly acidic or basic solvents unless they are part of the intended reaction, as they can promote hydrolysis.

Q4: Can I use this compound in reactions with strong acids or bases?

A4: Caution should be exercised. Strong acids will protonate the pyridine nitrogen, which can alter its reactivity and solubility.[11] Strong bases will readily promote the hydrolysis (saponification) of the methyl ester.[9] Additionally, strong bases can deprotonate the terminal alkyne if a sufficiently strong base is used, which could lead to other reactions.

Q5: How can I monitor the purity of my this compound sample?

A5: The purity can be assessed using several analytical techniques:[][15][16]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify volatile and non-volatile impurities, respectively.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Data Summary and Protocols

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendationRationale
Storage Temperature +4°C[5]Minimizes thermal degradation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)[3]Prevents oxidation and reaction with atmospheric moisture.
Light Conditions Amber vial or stored in the darkPrevents photochemically induced polymerization or degradation.[17][18]
Incompatible Materials Strong acids, strong bases, oxidizing agents[1]Can cause hydrolysis, polymerization, or other unwanted reactions.
Protocol 1: General Procedure for Monitoring Purity by HPLC

This is a general guideline; specific conditions may need to be optimized for your system.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate the presence of impurities or degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound based on established chemical principles.

Hydrolysis_Pathway reactant This compound acid_product 3-(3-Pyridyl)propiolic Acid reactant->acid_product H₃O⁺ (Acidic Hydrolysis) base_product 3-(3-Pyridyl)propiolate Salt reactant->base_product OH⁻ (Basic Hydrolysis)

Caption: Hydrolysis of this compound.

Polymerization_Pathway monomer This compound polymer Poly(this compound) monomer->polymer Heat, Light, or Catalyst

Caption: Polymerization of this compound.

Nucleophilic_Addition_Pathway reactant This compound product Nucleophilic Addition Product (e.g., Enamine, Vinyl Ether) reactant->product + Nucleophile (e.g., R₂NH, RSH)

References

Technical Support Center: Methyl 3-(3-Pyridyl)propiolate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with Methyl 3-(3-Pyridyl)propiolate. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a pure, well-characterized compound can be fraught with challenges. This guide is designed to provide you with expert insights and field-proven protocols to navigate the specific difficulties associated with the purification of this versatile heterocyclic building block.

The unique structure of this compound, containing a basic pyridine ring, an electron-deficient alkyne, and a hydrolyzable methyl ester, presents a distinct set of purification hurdles. This guide offers a troubleshooting framework and detailed methodologies to address these issues directly, ensuring the integrity and purity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My compound is streaking badly on the TLC plate and I'm getting very poor recovery from my silica gel column. What's happening?

Answer: This is the most common challenge and is almost certainly due to the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound becomes permanently stuck to the column, leading to low yields.

  • Tailing/Streaking: The compound elutes slowly and unevenly, resulting in broad peaks and poor separation from impurities.

  • On-Column Degradation: The acidic environment of the silica can potentially catalyze the degradation of sensitive functionalities.

Solution: Neutralize the Stationary Phase

The most effective solution is to modify your mobile phase (eluent) by adding a small amount of a competitive base. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

  • Add Triethylamine (TEA): Add 0.5% to 1% triethylamine to your eluent system (e.g., for every 100 mL of your ethyl acetate/hexane mixture, add 0.5 to 1 mL of TEA). TEA is volatile and can be easily removed under reduced pressure.

  • Use a Different Base: If TEA is incompatible with your molecule for any reason, pyridine can also be used in similar concentrations.

  • Consider an Alternative Stationary Phase: If base-modified silica is ineffective, switch to a more neutral or basic stationary phase, such as alumina (Al₂O₃). Basic alumina is particularly effective for purifying basic compounds.

Question 2: After my Sonogashira coupling reaction, my crude NMR shows a complex mixture. How do I approach this purification?

Answer: A Sonogashira coupling, the likely synthetic route to this compound, can generate several characteristic byproducts that complicate purification.[1][2] Key impurities to look for include:

  • Unreacted 3-Halopyridine: The starting material.

  • Unreacted Methyl Propiolate: The other starting material.[3]

  • Homocoupled Alkyne (Glaser Coupling Product): A symmetrical dimer of methyl propiolate.

  • Palladium and Copper Catalyst Residues: These can often give the crude product a dark color.

Solution: A Multi-Step Purification Strategy

  • Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Washing the organic layer with a mild solution of EDTA or ammonium hydroxide can help chelate and remove the bulk of the copper and palladium catalysts.

  • Column Chromatography (Primary Purification): This is the most effective method for separating the desired product from starting materials and the homocoupled alkyne. Use the base-modified eluent system described in the previous answer. The polarity differences are generally significant enough for good separation.

  • Recrystallization (Final Polishing): If the product isolated from the column is still not of sufficient purity (>95%), a final recrystallization can be performed to remove trace impurities and obtain a crystalline solid.

Question 3: I successfully isolated my product, but it started to turn yellow/brown upon storage. Is it decomposing?

Answer: Yes, this discoloration suggests potential degradation. While the compound is a white to yellow solid, darkening indicates instability.[4] The electron-deficient alkyne is susceptible to nucleophilic attack, and the compound may be sensitive to light, air (oxidation), and residual acid or base.

Solution: Proper Handling and Storage

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5]

  • Refrigeration: Keep the compound refrigerated at +4°C or lower to slow down potential decomposition pathways.[4]

  • Protection from Light: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light-induced degradation.

  • Ensure Neutrality: Make sure all traces of acid or base from the purification process are removed before final storage.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: It is typically described as a white to yellow solid.[4] Significant deviation from this (e.g., a dark brown oil or tar) indicates the presence of impurities.

  • Q: What are the best solvent systems for column chromatography?

    • A: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. Crucially, always include 0.5-1% triethylamine in your eluent. See the table below for recommendations.

  • Q: Can I purify this compound by recrystallization directly from the crude mixture?

    • A: It is not recommended if the purity is low. Recrystallization is most effective for removing small amounts of impurities.[6] If the crude mixture is heavily contaminated with byproducts from the synthesis, column chromatography should be performed first.

  • Q: What should I look for in the ¹H NMR spectrum to confirm the structure and purity?

    • A: You should expect to see signals corresponding to the four protons on the pyridine ring (typically in the aromatic region, ~7.5-8.7 ppm), and a singlet for the methyl ester protons (~3.8 ppm). The absence of signals from starting materials (e.g., the acetylenic proton of methyl propiolate around 3.0 ppm) is a key indicator of purity.[7][8][9]

Data Presentation & Protocols

Table 1: Troubleshooting Summary
ProblemProbable CauseRecommended Solution
Streaking on TLC / Low column yieldBasic pyridine nitrogen binding to acidic silica gel.Add 0.5-1% triethylamine to the eluent.
Product discoloration (yellow/brown)Decomposition due to air, light, or thermal instability.Store under inert gas at +4°C, protected from light.[4][5]
Multiple spots on TLC post-reactionIncomplete reaction, side-products (homocoupling), catalyst residues.Perform an aqueous workup followed by column chromatography.
Difficulty inducing crystallizationIncorrect solvent choice or supersaturation not achieved.Perform a systematic solvent screen; try scratching the flask or adding a seed crystal.[6]
Table 2: Recommended Solvent Systems for Purification
TechniqueStationary PhaseRecommended Eluent/Solvent SystemKey Consideration
Column Chromatography Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient) + 0.5-1% Triethylamine The addition of triethylamine is critical to prevent streaking and yield loss.
Recrystallization N/AEthyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate, then add hexanes until cloudy.
Recrystallization N/AIsopropanol or EthanolCan be used as a single-solvent system if solubility properties are favorable.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes you are starting with a crude product obtained from a Sonogashira coupling reaction.

  • Preparation of the Crude Sample:

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add 2-3 grams of silica gel to this solution to create a slurry.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method prevents streaking and improves separation.

  • Column Packing:

    • Select an appropriately sized column.

    • Pack the column with silica gel as a slurry in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes + 0.5% Triethylamine). Ensure the packed bed is level and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the low-polarity eluent, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% Ethyl Acetate, always maintaining the 0.5% TEA).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove residual solvents, including the triethylamine.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying material that is already >90% pure.

  • Solvent Selection:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves readily at room temperature, the solvent is unsuitable.

    • If it is sparingly soluble, gently heat the test tube. If the compound dissolves when hot but reappears upon cooling, you have found a good single-solvent system.[10]

    • If no single solvent works, try a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate, then add a poor solvent like hexanes).[10]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.

Visualized Workflows

Diagram 1: Troubleshooting Decision Tree

Troubleshooting cluster_tlc TLC Analysis start Crude Product Post-Workup check_tlc Run TLC with Base-Modified Eluent start->check_tlc streaking Severe Streaking or Spotting at Baseline? check_tlc->streaking Analyze Plate multiple_spots Multiple, Well-Separated Spots? streaking->multiple_spots No action_base Root Cause: Acid-Base Interaction Action: Use Alumina or Increase TEA in Eluent streaking->action_base Yes one_spot Clean, Single Spot? multiple_spots->one_spot No action_column Root Cause: Reaction Byproducts Action: Proceed with Column Chromatography multiple_spots->action_column Yes action_recryst Root Cause: High Purity Achieved Action: Consider Recrystallization for Final Polish one_spot->action_recryst Yes

Caption: A decision tree for troubleshooting purification based on TLC analysis.

Diagram 2: General Purification Workflow

PurificationWorkflow crude Crude Product (Post-Aqueous Workup) dry_load Adsorb onto Silica Gel (Dry Loading) crude->dry_load column Flash Column Chromatography (EtOAc/Hexanes + 0.5% TEA) dry_load->column tlc_fractions Monitor Fractions by TLC column->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate purity_check Assess Purity (NMR, TLC) evaporate->purity_check recrystallize Recrystallization (e.g., EtOAc/Hexanes) purity_check->recrystallize Purity <98% final_product Pure Crystalline Product (Store at +4°C, Inert Atm.) purity_check->final_product Purity >98% recrystallize->final_product

Caption: Recommended workflow for purifying this compound.

References

Technical Support Center: Scaling the Synthesis of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(3-Pyridyl)propiolate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and scalable protocols based on established chemical principles and field-proven insights.

Core Synthesis Pathway: The Sonogashira Coupling

The most reliable and widely used method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne (Methyl Propiolate) and an aryl halide (a 3-substituted pyridine).

The general transformation is a palladium-catalyzed reaction, typically requiring a copper(I) co-catalyst and an amine base.[1][2]

G cluster_reactants Reactants cluster_catalysts Catalytic System A 3-Halopyridine (X = Br, I) F This compound A->F B Methyl Propiolate B->F C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Et₃N) E->F

Caption: General scheme for Sonogashira coupling.

Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction shows low or no conversion of the 3-halopyridine starting material. What are the likely causes?

A1: Low conversion is a frequent issue that can typically be traced to the catalytic cycle or reaction conditions.

  • Cause 1: Inactive Catalyst: The Palladium(0) active species is sensitive to oxygen and can be deactivated.[1] Commercially available Pd(II) precursors like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the reaction will not initiate.

    • Solution:

      • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.

      • When using a Pd(II) precursor, the amine base or phosphine ligands can act as reductants. Ensure they are of high purity.[1]

      • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, although it is generally less stable.[4][5]

  • Cause 2: Poor Choice of Halide: The reactivity of the aryl halide is critical. The bond strength to the pyridine ring dictates the rate of the oxidative addition step, which is often rate-limiting.

    • Solution: The reactivity order is I > Br >> Cl.[1] For laboratory scale and initial scale-up, 3-iodopyridine is highly recommended for its superior reactivity, often allowing for milder reaction conditions. While 3-bromopyridine is less expensive, it typically requires higher temperatures and longer reaction times.[6] 3-chloropyridine is generally not reactive enough for practical use in this synthesis.

  • Cause 3: Insufficiently Strong Base: The base has two primary roles: to deprotonate the terminal alkyne, forming the copper(I) acetylide, and to neutralize the hydrogen halide (HX) formed during the reaction.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are often sufficient. If the reaction is still sluggish, a stronger base like piperidine may be considered, but be mindful of potential side reactions.[7]

Q2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical byproduct. What is this and how can I prevent it?

A2: You are likely observing the product of oxidative homocoupling of methyl propiolate, often called Glaser coupling.[4][7] This is the most common side reaction in Sonogashira chemistry.

  • Cause: This side reaction is promoted by the presence of oxygen and the copper(I) co-catalyst. The copper acetylide intermediate dimerizes in the presence of an oxidant.

    • Solution 1: Rigorous Inert Atmosphere: The most straightforward approach is to minimize oxygen in the reaction vessel. Use high-purity inert gas and employ degassing techniques like freeze-pump-thaw cycles for solvents, especially for larger-scale reactions.

    • Solution 2: Copper-Free Conditions: The Sonogashira reaction can be performed without a copper co-catalyst.[1][8] This completely eliminates the primary pathway for Glaser coupling. However, copper-free reactions may require higher catalyst loadings, more specialized (and expensive) phosphine ligands, or higher temperatures to achieve comparable reaction rates.[9]

    • Solution 3: Modified Reaction Atmosphere: Some studies have shown that using a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen, can suppress homocoupling to less than 2%.[7]

G Start Poor Reaction Performance LowConversion Low Conversion Start->LowConversion Byproduct Major Byproduct (Homocoupling) Start->Byproduct Catalyst Check Catalyst System (Activity, Loading) LowConversion->Catalyst Is catalyst active? Halide Evaluate Halide (I > Br >> Cl) LowConversion->Halide Is halide reactive? Conditions Optimize Conditions (Temp, Base, Solvent) LowConversion->Conditions Are conditions optimal? Inert Improve Inert Atmosphere Byproduct->Inert Is O₂ present? CopperFree Switch to Copper-Free Protocol Byproduct->CopperFree Is Cu necessary? Atmosphere Use Reducing Atmosphere (H₂/N₂) Byproduct->Atmosphere Advanced technique

Caption: Troubleshooting workflow for Sonogashira coupling.

Q3: When scaling up, my reaction seems to stall, and I'm seeing decomposition. What should I consider?

A3: Scale-up introduces challenges related to mass and heat transfer.

  • Cause 1: Exotherm Control: The Sonogashira reaction is exothermic. On a small scale, this heat dissipates quickly. On a large scale, inadequate heat removal can lead to a runaway temperature increase, causing solvent to boil, reagents to decompose, and catalyst to deactivate.

    • Solution: Use a jacketed reactor with precise temperature control. The addition of reagents, particularly the more reactive component (often the alkyne or base), should be done slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Cause 2: Inefficient Mixing: As the reactor volume increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.

    • Solution: Select an appropriate impeller and agitation speed for the reactor geometry and reaction volume. For reactions involving solids (like the catalyst or salts), ensure the agitation is sufficient to maintain a uniform slurry.

Recommended Lab-Scale Protocol

This protocol provides a reliable starting point for synthesis.

Materials:

  • 3-Iodopyridine

  • Methyl propiolate[10]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous THF and distilled Et₃N via syringe. Stir to dissolve the solids.

  • Add methyl propiolate (1.1 eq) dropwise via syringe over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Scale-Up and Purification Strategies

Transitioning from grams to kilograms requires a shift in strategy, particularly for purification.

Parameter Lab Scale (grams) Pilot/Production Scale (kilograms) Rationale for Change
Purification Flash ChromatographyCrystallization, DistillationChromatography is not economically or practically viable for large quantities.[11] Crystallization is a highly effective, scalable, and economical method for achieving high purity for solid products.[12]
Solvent Handling Rotary EvaporationSolvent Recovery SystemsAt scale, solvent cost and waste are significant. Recovery and recycling systems are essential for process economy and environmental compliance.[13]
Process Control Manual Addition, Ice BathAutomated Dosing Pumps, Jacketed ReactorsPrecise control over addition rates and temperature is critical to manage exotherms and ensure batch-to-batch consistency.
Purification Tech Normal-phase chromatographyTechniques like nanofiltration, reverse osmosis, or supercritical fluid extraction are emerging for high-purity requirements.[14][15]These advanced methods offer continuous and efficient separation, reducing solvent usage and processing time.[14]

Safety Considerations

Safe handling of all reagents is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Reagent Key Hazards Recommended Precautions
Methyl Propiolate Flammable liquid and vapor, skin/eye/respiratory irritant.[16][17]Keep away from heat and ignition sources.[16][18] Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.[16][17][18]
3-Halopyridines Toxic if swallowed, skin/eye irritant.Avoid ingestion and skin contact.[19] Handle in a fume hood.
Palladium Catalysts Can be toxic and are expensive heavy metals.Avoid inhalation of dust. Wear gloves and handle with care to prevent contamination and loss.
Organic Solvents (THF, Et₃N) Highly flammable, may form explosive peroxides (THF).Use in a well-ventilated area away from ignition sources. Ground equipment to prevent static discharge.[16][18] Check THF for peroxides before use.

References

Impact of reagent purity on the outcome of Methyl 3-(3-Pyridyl)propiolate reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for reactions involving Methyl 3-(3-Pyridyl)propiolate. This document is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory. As a key building block in medicinal chemistry and materials science, the successful application of this reagent is often pivotal. Our experience indicates that the purity of this compound and its reaction partners is the single most critical determinant of experimental success. This guide moves beyond simple procedural steps to explain the chemical causality behind common failures, empowering you to diagnose issues and optimize your synthetic outcomes.

The Critical Nature of Purity in Pyridylpropiolate Chemistry

This compound is a highly reactive, electron-deficient alkyne. This reactivity, driven by the electron-withdrawing nature of both the ester and the pyridyl ring, makes it an excellent substrate for a variety of transformations, including Michael additions, cycloadditions, and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2][3]

However, this same reactivity makes the system exquisitely sensitive to impurities. Contaminants that may be benign in other contexts can initiate undesired reaction pathways, poison catalysts, or lead to the formation of complex, difficult-to-separate mixtures. The pyridine nitrogen atom itself can act as a ligand, which introduces a unique set of challenges by potentially coordinating to metal catalysts and altering their activity or leading to catalyst deactivation.[4][5] Understanding and controlling reagent purity is therefore not just a matter of good practice; it is a prerequisite for reproducible and high-yielding synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues reported by our users.

Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira)

Q: My Sonogashira coupling reaction with this compound is failing or giving very low yields. I see only starting materials or a complex mixture. What is the likely cause?

A: This is the most frequently encountered problem and is almost always linked to catalyst deactivation or inhibition. The causes can be traced to specific impurities in your reagents or reaction setup.

Plausible Causes & Mechanisms:

  • Catalyst Poisoning by Nucleophilic Impurities: The palladium catalyst is a soft Lewis acid and is highly susceptible to poisoning by nucleophiles. Sulfur-containing compounds are notorious poisons for palladium catalysts.[4] Amines, often used as bases in Sonogashira reactions, can also sometimes form stable complexes with the palladium center, reducing its catalytic activity.[4]

  • Pyridine Coordination: The nitrogen atom of your this compound substrate can itself coordinate to the palladium catalyst. This can sometimes lead to the formation of inactive palladium complexes, effectively sequestering the catalyst from the catalytic cycle.[5]

  • Water Content: Residual moisture in the reaction solvent or reagents can lead to multiple problems. It can facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may not participate in the desired reaction. Furthermore, water can interfere with the catalytic cycle of many palladium systems. While some modern Sonogashira protocols are water-tolerant, the classic conditions are not.[1][6]

  • Oxidative Homocoupling (Glaser Coupling): The presence of oxygen can promote the copper-catalyzed homocoupling of terminal alkynes, leading to symmetrical diyne byproducts and consuming your coupling partner.[1]

Diagnostic Workflow:

To systematically diagnose the issue, follow this workflow. Each step is designed to isolate a specific variable.

G start_node Low/No Yield in Sonogashira Reaction check_node Check Purity of This compound (NMR, GC-MS) start_node->check_node impurity_node Impurity Detected? (e.g., Starting Material, Acid) check_node->impurity_node purify_reagent_node Action: Purify Reagent (Column Chromatography/Recrystallization) impurity_node->purify_reagent_node Yes check_partner_node Check Purity of Coupling Partner (Aryl Halide & Alkyne) impurity_node->check_partner_node No purify_reagent_node->check_partner_node partner_impurity_node Impurity Detected? check_partner_node->partner_impurity_node purify_partner_node Action: Purify Partner partner_impurity_node->purify_partner_node Yes check_conditions_node Review Reaction Conditions (Solvent, Base, Atmosphere) partner_impurity_node->check_conditions_node No purify_partner_node->check_conditions_node conditions_issue_node Issue Identified? (e.g., Wet Solvent, Air Leak) check_conditions_node->conditions_issue_node fix_conditions_node Action: Use Anhydrous Solvent, Degas Thoroughly, Use Inert Gas conditions_issue_node->fix_conditions_node Yes rerun_node Rerun Reaction with Purified Reagents & Strict Conditions conditions_issue_node->rerun_node No fix_conditions_node->rerun_node

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Corrective Actions & Protocols:

  • Protocol 1: Reagent Purity Assessment by ¹H NMR and GC-MS

    • Sample Prep: Dissolve ~5-10 mg of your this compound in 0.6 mL of CDCl₃. For GC-MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

    • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. Look for the characteristic peaks of the product. The presence of broad peaks around 10-12 ppm may indicate the carboxylic acid impurity. Compare the integration of impurity peaks to your product peaks to estimate purity.

    • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate components by volatility.[7] The mass spectrometer will provide the mass-to-charge ratio of each component, allowing for the identification of low-level impurities that may not be visible by NMR.[]

  • Protocol 2: Purification by Flash Column Chromatography

    • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (~2-3 times the weight of the crude material) and evaporate the solvent to create a dry powder (dry loading).

    • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

    • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Formation of a Major, Unidentified Side Product

Q: My reaction produces a significant amount of a side product that I cannot identify. What could it be?

A: Unanticipated side products often arise from reactions with impurities present in the starting materials or solvents.

Plausible Causes & Mechanisms:

  • Michael Addition: The alkyne in this compound is a potent Michael acceptor.[3][9] Nucleophilic impurities such as residual amines (from a previous step) or water can add across the double bond, leading to enamines or β-ketoesters after hydrolysis.

  • Hydrolysis: As mentioned, water can hydrolyze the methyl ester to 3-(3-Pyridyl)propiolic acid.[10] This acid may or may not be reactive under your conditions, but it will appear as a major byproduct and reduce the yield of the desired product.

  • Dimerization/Polymerization: In the presence of certain catalysts or bases, or upon heating, propiolate esters can undergo dimerization or polymerization.

Visualizing the Impact of Water Impurity:

G reagents This compound + Aryl Halide + Pd/Cu Catalyst desired_path Desired Pathway (Sonogashira Coupling) reagents->desired_path side_path Side Pathway (Hydrolysis) reagents->side_path product Desired C-C Coupled Product desired_path->product hydrolysis_product 3-(3-Pyridyl)propiolic Acid (Side Product) side_path->hydrolysis_product water Water Impurity (H₂O) water->side_path

Caption: Competing reaction pathways in the presence of water impurity.

Corrective Actions:

  • Thoroughly Dry Reagents and Solvents: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly sealed. Solid reagents can be dried in a vacuum oven before use. The addition of molecular sieves can help remove trace amounts of water from a reaction.[11]

  • Characterize the Byproduct: Isolate the side product using chromatography and characterize it fully (NMR, MS, IR). Knowing its structure is the key to understanding its origin. For example, a mass increase of 18 (or 17 for M+H) could indicate a Michael addition of water.

Data Summary Tables

For quick reference, the following tables summarize key information regarding impurities and analytical techniques.

Table 1: Common Impurities and Their Impact on Reactions

ImpuritySourcePotential ImpactRecommended Action
Water Solvents, reagents, atmosphereEster hydrolysis, catalyst deactivationUse anhydrous solvents, dry reagents, run under inert gas
3-(3-Pyridyl)propiolic Acid Hydrolysis of the esterLower yield, potential chelation to catalystPurify starting material via chromatography
Residual Amines/Bases Previous synthetic stepsMichael addition, catalyst poisoningRepurify starting material
Sulfur Compounds Contaminated reagentsSevere palladium catalyst poisoning[4]Use high-purity reagents; treat with a scavenger if necessary
Oxygen Air leaks in the systemPromotes alkyne homocoupling (Glaser)Degas solvents, maintain a positive pressure of inert gas

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedDetects
¹H / ¹³C NMR Structural confirmation, quantitative purity (with internal standard)Major components, structural isomers, hydrolysis products
GC-MS Separation of volatile components and mass identificationTrace volatile impurities, starting materials, side products[]
HPLC High-resolution separation of componentsNon-volatile impurities, isomeric purity, reaction monitoring[]
Melting Point Indication of purity for solidsBroad melting range indicates impurities[12]
FT-IR Functional group identificationPresence of -OH (from acid), C=O, C≡C bonds

Final Recommendations for Robust Experimentation

To ensure the success of your reactions involving this compound, we strongly recommend adopting the following practices as standard procedure:

  • Always Verify Purity: Never assume the purity stated on the bottle is accurate for your sensitive application. Run a quick purity check (e.g., ¹H NMR) on all new batches of reagents.

  • Maintain an Inert Atmosphere: For palladium-catalyzed reactions, rigorously exclude oxygen and moisture. Use Schlenk line or glovebox techniques.

  • Perform a Control Reaction: If you are consistently facing issues, run a small-scale control reaction with a simpler, well-behaved substrate (e.g., replacing this compound with phenylacetylene) to confirm your catalyst, solvent, and base are active.

  • Keep Meticulous Records: Note the supplier, lot number, and initial purity assessment of all reagents. This will help you quickly identify the source of a problem if it arises.

By treating reagent purity as a critical reaction parameter, you will significantly increase the reliability, reproducibility, and success rate of your synthetic endeavors.

References

Technical Support Center: Overcoming Low Reactivity of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-reactivity starting materials in their chemical syntheses. As Senior Application Scientists, we have curated this resource to provide not only troubleshooting steps but also the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Before exploring advanced techniques, it's crucial to ensure the fundamentals of your reaction setup are sound. Low reactivity can often be traced back to basic reaction parameters.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents. Impurities can inhibit catalysts or participate in side reactions. Ensure the stoichiometry is correct, especially for sensitive reactions.

  • Solvent Quality: The solvent can play a critical role. Ensure it is of the appropriate grade and is dry and deoxygenated if the reaction is sensitive to water or air.

  • Temperature and Reaction Time: Many reactions have a significant activation energy barrier.[1][2][3] Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions.[1][4] Consider running the reaction for a longer duration, as some reactions are simply slow under the initial conditions.

  • Mixing: In heterogeneous reactions, or even in viscous homogeneous reactions, inefficient mixing can be a limiting factor. Ensure your stirring is adequate to facilitate interaction between reactants.

Q2: How does a catalyst help with unreactive starting materials?

A2: A catalyst increases the rate of a chemical reaction without being consumed in the process.[1] It does this by providing an alternative reaction pathway with a lower activation energy.[1][4] This means that at a given temperature, a larger proportion of reactant molecules will have sufficient energy to react, leading to a faster reaction rate.[1] Catalysts are particularly crucial in activating otherwise inert bonds, such as C-H bonds.[5][6]

Q3: Can changing the solvent improve the reactivity of my starting materials?

A3: Absolutely. The choice of solvent can significantly impact reaction rates and outcomes. For instance, polar aprotic solvents can enhance the nucleophilicity of anions compared to polar protic solvents, where anions are heavily solvated.[7] This can be a simple yet effective way to boost the reactivity of a nucleophilic starting material.

Troubleshooting Guides for Advanced Strategies

When fundamental adjustments are insufficient, more advanced techniques may be necessary. Below are troubleshooting guides for several powerful strategies to overcome the low reactivity of starting materials.

Guide 1: Activating Inert C-H Bonds with Transition Metal Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthesis, as it avoids the need for pre-functionalized starting materials.[5][8] However, C-H bonds are notoriously unreactive.[9] Transition-metal catalysis has emerged as a key technology to address this challenge.[5][10]

Q: My C-H activation reaction is not working. What should I troubleshoot?

A: Success in C-H activation often hinges on the careful selection of the catalyst, directing group, and reaction conditions.

1. The Role of the Directing Group:

Many C-H activation reactions rely on a directing group within the substrate to position the metal catalyst near the target C-H bond, facilitating selective activation.[11][12]

  • Problem: Poor or no reactivity.

  • Potential Cause: The directing group may be coordinating too weakly or too strongly to the metal center.

  • Troubleshooting Steps:

    • Modify the Directing Group: If possible, synthesize a derivative of your starting material with a different directing group. Common directing groups include pyridines, amides, and carboxylic acids.[11]

    • Consider a "Traceless" Directing Group: These groups can be removed after the reaction, offering greater synthetic flexibility.

2. Catalyst and Ligand Selection:

The choice of metal and its associated ligands is critical. Different metals and ligands have different electronic and steric properties that influence their catalytic activity.

  • Problem: Low yield or poor selectivity.

  • Potential Cause: The catalyst may not be optimal for the specific substrate or transformation.

  • Troubleshooting Steps:

    • Screen Different Metals: Palladium, rhodium, iridium, and ruthenium are commonly used for C-H activation.[6] More recently, earth-abundant and less toxic 3d transition metals like manganese are gaining traction.[5]

    • Vary the Ligands: Ligands can modulate the reactivity and selectivity of the metal catalyst. Experiment with different phosphine, N-heterocyclic carbene (NHC), or other common ligand types.

3. Optimizing Reaction Conditions:

  • Problem: Decomposition of starting material or catalyst.

  • Potential Cause: The reaction temperature may be too high, or the choice of oxidant/additive may be inappropriate.

  • Troubleshooting Steps:

    • Temperature Screening: Run the reaction at a range of temperatures.

    • Solvent Screening: Test different solvents, as they can affect catalyst solubility and stability.

    • Additive Screening: Many C-H activation reactions require specific additives, such as an oxidant or a base. Systematically screen different additives and their concentrations.

Experimental Protocol: A General Procedure for Palladium-Catalyzed C-H Arylation

This protocol provides a starting point for the arylation of a generic arene containing a directing group.

  • To an oven-dried reaction vessel, add the arene (1.0 equiv.), aryl halide (1.2-2.0 equiv.), Pd(OAc)₂ (2-10 mol%), a suitable ligand (e.g., PPh₃, 4-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualization of C-H Activation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate (with DG) Substrate (with DG) Add Catalyst/Ligand Add Catalyst/Ligand Substrate (with DG)->Add Catalyst/Ligand Add Base & Solvent Add Base & Solvent Add Catalyst/Ligand->Add Base & Solvent Aryl Halide Aryl Halide Aryl Halide->Add Catalyst/Ligand Inert Atmosphere Inert Atmosphere Add Base & Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for a transition-metal-catalyzed C-H activation reaction.

Guide 2: Leveraging High-Pressure Chemistry

Applying high pressure to a chemical reaction can be a powerful tool to overcome activation barriers and influence reaction pathways, especially for reactions with a negative activation volume.[13][14]

Q: My reaction is sluggish at atmospheric pressure. Could high pressure help?

A: High pressure can significantly accelerate reactions by increasing the concentration of reactants and favoring transition states with smaller volumes.[13][15]

ParameterEffect of High PressureRationale
Reaction Rate Generally increasesIncreased molecular collisions and concentration.[15]
Equilibrium Shifts toward the side with fewer moles (Le Chatelier's Principle)Favors the formation of products if the product side has a smaller volume.[13]
Gas Solubility IncreasesMore gaseous reactant is available in the liquid phase for reaction.[15][16]
Selectivity Can be improvedPressure can favor one reaction pathway over another due to differences in activation volumes.[14]

Troubleshooting with High-Pressure Chemistry

  • Problem: Low conversion or slow reaction rate.

  • Potential Cause: High activation energy barrier or unfavorable equilibrium at atmospheric pressure.

  • Troubleshooting Steps:

    • Select an Appropriate Pressure Range: Start with pressures in the range of 10-200 bar and gradually increase.[17] The optimal pressure will depend on the specific reaction.

    • Optimize Temperature: Temperature and pressure can have synergistic effects.[16] Explore a matrix of temperature and pressure conditions to find the optimal combination.

    • Ensure Proper Equipment: Use a high-pressure reactor that is rated for the desired pressure and temperature and is constructed from materials compatible with your reaction mixture.[16][17]

Experimental Protocol: High-Pressure Hydrogenation

This is a general protocol for a hydrogenation reaction that may be sluggish at atmospheric pressure.

  • Place the substrate and catalyst (e.g., Pd/C) in a high-pressure reactor vessel.

  • Add the appropriate solvent.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with nitrogen or argon to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the target temperature while stirring.

  • Monitor the reaction by observing the pressure drop (as hydrogen is consumed) or by taking samples (if the reactor allows).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Open the reactor, and work up the reaction mixture as usual.

Visualization of High-Pressure Effects

G Low Pressure Low Pressure High Pressure High Pressure Low Pressure->High Pressure Increase P Increased Collisions Increased Collisions High Pressure->Increased Collisions Leads to Increased Gas Solubility Increased Gas Solubility High Pressure->Increased Gas Solubility Leads to Faster Rate Faster Rate Increased Collisions->Faster Rate Results in Increased Gas Solubility->Faster Rate Results in

Caption: The effect of increasing pressure on reaction parameters.

Guide 3: Accelerating Reactions with Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a non-classical heating method that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[18][19][20] This is due to the direct and efficient heating of polar molecules in the reaction mixture.[18][21]

Q: My conventionally heated reaction is too slow. Is it a good candidate for microwave synthesis?

A: Yes, reactions that require prolonged heating are often excellent candidates for MAOS. The benefits include faster reaction rates, improved yields, and reduced byproduct formation.[18][22]

Troubleshooting Microwave-Assisted Reactions

  • Problem: The reaction is not heating effectively or is overheating.

  • Potential Cause: The solvent or reactants may have poor microwave absorption properties, or the power setting is inappropriate.

  • Troubleshooting Steps:

    • Choose a Suitable Solvent: Polar solvents like DMF, ethanol, and water are excellent microwave absorbers. If your reaction requires a non-polar solvent, you can add a small amount of a polar co-solvent or a passive heating element (a strongly absorbing, inert material).

    • Adjust Microwave Power: Modern microwave reactors allow for precise control over power and temperature. Start with a lower power setting and ramp up to the desired temperature to avoid overheating.

    • Use a Sealed Vessel: For reactions requiring temperatures above the solvent's boiling point, use a sealed vessel designed for microwave synthesis. This allows for superheating of the solvent, which can further accelerate the reaction.[20]

Comparison of Conventional vs. Microwave Heating

FeatureConventional HeatingMicrowave Heating
Heating Mechanism Conduction and convectionDirect interaction with polar molecules
Heating Speed SlowRapid
Temperature Gradient Present (vessel walls are hotter)More uniform
Typical Reaction Time Hours to daysSeconds to minutes

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • In a microwave-safe reaction vial, combine the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: target temperature (e.g., 120-150 °C), maximum pressure, and reaction time (e.g., 5-30 minutes).

  • Start the microwave irradiation.

  • After the reaction is complete, cool the vial to a safe temperature before opening.

  • Proceed with the standard workup and purification.

Guide 4: Enhancing Control and Efficiency with Flow Chemistry

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters compared to batch processing.[23] This can be particularly advantageous for highly exothermic reactions, reactions involving unstable intermediates, or for process scale-up.[24][25][26]

Q: My batch reaction is difficult to control or gives inconsistent results. Could flow chemistry be a solution?

A: Flow chemistry provides excellent control over temperature, pressure, and reaction time (residence time), leading to more consistent and reproducible results.[23] It is also inherently safer for handling hazardous reagents and intermediates, as only small quantities are reacting at any given time.[25]

Troubleshooting in Flow Chemistry

  • Problem: Clogging of the reactor.

  • Potential Cause: Formation of solid byproducts or precipitation of the product.

  • Troubleshooting Steps:

    • Improve Solubility: Use a solvent system where all reactants, intermediates, and products are soluble.

    • Use a Wider Diameter Reactor: This can help to prevent blockages.

    • Implement In-line Filtration: A filter can be placed before the reactor to remove any particulate matter.

  • Problem: Low conversion.

  • Potential Cause: Insufficient residence time.

  • Troubleshooting Steps:

    • Decrease the Flow Rate: This will increase the time the reactants spend in the heated zone of the reactor.

    • Use a Longer Reactor Coil: This also increases the reactor volume and thus the residence time.

    • Increase the Temperature: As with batch reactions, higher temperatures generally lead to faster rates.

Visualization of a Basic Flow Chemistry Setup

G Reagent A Reagent A Pump A Pump A Reagent A->Pump A T-Mixer T-Mixer Pump A->T-Mixer Reagent B Reagent B Pump B Pump B Reagent B->Pump B Pump B->T-Mixer Reactor Coil Reactor Coil T-Mixer->Reactor Coil Back Pressure Regulator Back Pressure Regulator Reactor Coil->Back Pressure Regulator Product Collection Product Collection Back Pressure Regulator->Product Collection

Caption: Schematic of a simple continuous flow reactor system.

Guide 5: Employing Highly Reactive Reagents and Protecting Groups

Sometimes, the most direct approach to overcoming low reactivity is to use a more reactive reagent. However, this often comes with challenges related to safety and selectivity.

Q: How can I safely use highly reactive reagents like organolithiums?

A: The safe handling of highly reactive reagents is paramount.[27][28][29][30]

  • Always work under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air or moisture.[30]

  • Use appropriate personal protective equipment (PPE) , including safety glasses, a flame-resistant lab coat, and suitable gloves.[27][30][31]

  • Never work alone. [30]

  • Have appropriate quenching agents and fire extinguishing equipment readily available.

Flow chemistry can be an excellent platform for using highly reactive reagents, as they can be generated and consumed in situ, minimizing the risks associated with handling and storage.[24][25]

Q: My starting material has multiple reactive sites, leading to unwanted side products. What can I do?

A: This is a classic scenario where protecting groups are essential.[32][33] A protecting group temporarily masks a reactive functional group, allowing you to perform a reaction at another site on the molecule.[33]

Strategy for Using Protecting Groups:

  • Protect: Selectively react one functional group with a protecting group.

  • React: Perform the desired reaction at the other reactive site.

  • Deprotect: Remove the protecting group to regenerate the original functional group.

The key is to choose a protecting group that is stable to the conditions of the desired reaction but can be removed under conditions that do not affect the rest of the molecule.[32]

By systematically working through these troubleshooting guides and understanding the principles behind each strategy, you can develop robust solutions for even the most challenging low-reactivity starting materials.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of synthesized Methyl 3-(3-Pyridyl)propiolate (CAS 78584-30-2).[1] Intended for researchers in synthetic chemistry and drug development, this document moves beyond mere procedural descriptions to explain the causal logic behind employing a multi-technique, orthogonal approach. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) collectively create a self-validating system for structural confirmation and purity assessment.

The Synthetic Context and the Imperative for Validation

This compound is a valuable heterocyclic building block, often synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a 3-halopyridine and methyl propiolate.[2][3] Another common route is the esterification of 3-(3-Pyridyl)propiolic acid.[4][5] Given these synthetic pathways, potential impurities could include starting materials, homo-coupled byproducts (from the alkyne), or regioisomers. Therefore, rigorous structural validation is not merely a formality but a critical step to ensure the integrity of downstream applications.

Our validation strategy is built on the principle of orthogonality, where each analytical technique provides a unique and independent piece of structural information. When combined, these data points create a comprehensive and robust confirmation of the target molecule's identity, structure, and purity.

cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Validation cluster_confirmation Data Integration & Confirmation synthesis Crude Synthesized Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Purified Sample ms Mass Spectrometry (EI/ESI) purification->ms Purified Sample ftir FT-IR Spectroscopy purification->ftir Purified Sample hplc HPLC/UPLC Analysis purification->hplc Purified Sample integration Data Integration & Interpretation nmr->integration ms->integration ftir->integration hplc->integration confirmation Structure & Purity Confirmed integration->confirmation cluster_nmr NMR Data Correlation HNMR ¹H NMR (Proton Environment & Count) COSY COSY (¹H-¹H Coupling) HNMR->COSY Correlates H4↔H5, H5↔H6 HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->HNMR Confirms Connectivity (e.g., OCH₃ protons to C=O carbon)

References

A Comparative Analysis of Synthetic Routes to Methyl 3-(3-Pyridyl)propiolate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(3-pyridyl)propiolate is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its rigid, linear structure and the presence of both a pyridine ring and a reactive propiolate functional group make it a versatile scaffold for drug discovery and the development of novel organic materials. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering researchers a comprehensive overview of the available methodologies, their underlying principles, and practical considerations for their implementation.

Route 1: The Sonogashira Coupling of 3-Bromopyridine and Methyl Propiolate

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed reaction is widely favored for its reliability, functional group tolerance, and generally high yields.[2]

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide (3-bromopyridine). Concurrently, the copper(I) salt reacts with the terminal alkyne (methyl propiolate) in the presence of a base to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂(Py) pd0->pd_complex1 Oxidative Addition (3-Bromopyridine) pd_complex2 Py-C≡C-Pd(II)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (Product) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-CO₂Me cu_acetylide->pd_complex1 cu_acetylide->cu_halide Transmetalation alkyne HC≡C-CO₂Me alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Traditional Sonogashira Coupling

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed flask, add 3-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF as the solvent, followed by triethylamine (2.0 eq).

  • Add methyl propiolate (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Variant: Copper-Free Sonogashira Coupling

Concerns over copper contamination in pharmaceutical applications have driven the development of copper-free Sonogashira protocols.[3] These methods often employ palladium catalysts with bulky, electron-rich phosphine ligands and a strong organic base in a polar aprotic solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • 3-Bromopyridine

  • Methyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed flask, add 3-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous DMF as the solvent, followed by DBU (2.0 eq).

  • Add methyl propiolate (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • After completion, cool the reaction and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Route 2: Carboxylation of 3-Ethynylpyridine followed by Esterification

This route offers a convergent approach, starting from the readily available 3-ethynylpyridine. The key steps are the carboxylation of the terminal alkyne and subsequent esterification of the resulting propiolic acid.

Mechanistic Rationale

The carboxylation of terminal alkynes can be achieved using carbon dioxide (CO₂) as a C1 source, often facilitated by a metal catalyst or a strong base.[4] In the base-mediated approach, a strong, non-nucleophilic base deprotonates the terminal alkyne to form an acetylide. This acetylide then acts as a nucleophile, attacking CO₂ to form a carboxylate salt. Subsequent acidification and esterification yield the desired product.

Diagram of the Carboxylation-Esterification Pathway

Carboxylation_Esterification start 3-Ethynylpyridine intermediate1 Pyridyl Acetylide start->intermediate1 Strong Base (e.g., n-BuLi) intermediate2 3-(3-Pyridyl)propiolic Acid intermediate1->intermediate2 1. CO₂ 2. H₃O⁺ product This compound intermediate2->product MeOH, H⁺ (Fischer Esterification) Corey_Fuchs start Pyridine-3-carbaldehyde intermediate1 1,1-Dibromo-2-(3-pyridyl)ethene start->intermediate1 PPh₃, CBr₄ intermediate2 Lithium (3-pyridyl)acetylide intermediate1->intermediate2 2 eq. n-BuLi product This compound intermediate2->product ClCO₂Me

References

Comparing the reactivity of Methyl 3-(3-Pyridyl)propiolate with other alkynes.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency and outcome of a synthetic route. Alkynes, with their rich and versatile chemistry, are foundational scaffolds in the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of Methyl 3-(3-Pyridyl)propiolate with other commonly used alkynes, supported by established chemical principles and experimental insights. We will explore how its unique electronic and structural features influence its behavior in key organic transformations.

Introduction to Alkyne Reactivity: A Tale of Two Electrons

The reactivity of an alkyne is fundamentally governed by the electron density and accessibility of its carbon-carbon triple bond. Two primary factors dictate an alkyne's chemical behavior:

  • Substitution Pattern: Terminal alkynes, possessing a weakly acidic proton (pKa ≈ 25), can be deprotonated to form acetylides, which are potent nucleophiles.[1] This reactivity is absent in internal alkynes, where the triple bond is situated between two carbon atoms.[2][3]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups directly attached to or in conjugation with the alkyne dramatically alters its reactivity. Electron-withdrawing groups (EWGs) decrease the electron density of the alkyne, making it more electrophilic and susceptible to nucleophilic attack.[4][5]

This compound is an internal alkyne that features two distinct electron-withdrawing groups in conjugation with the triple bond: a methyl ester group and a 3-pyridyl group. This unique electronic architecture renders it an "activated" alkyne, significantly influencing its reactivity profile compared to simpler alkynes.[4][6]

Comparative Analysis of Reactivity

To provide a clear comparison, we will evaluate the reactivity of this compound against two benchmark alkynes:

  • Methyl Propiolate: An activated terminal alkyne. Its reactivity is dominated by the electron-withdrawing methyl ester group.[7]

  • Phenylacetylene: A simple, non-activated terminal alkyne. It serves as a baseline for the reactivity of a terminal alkyne without strong electronic activation.

Nucleophilic Conjugate Addition (Michael Addition)

Nucleophilic conjugate addition is a cornerstone reaction for activated alkynes, enabling the formation of carbon-heteroatom and carbon-carbon bonds.[6][8] The electrophilicity of the alkyne is the primary driver of this transformation.

Reactivity Order: this compound ≈ Methyl Propiolate > Phenylacetylene

Causality: this compound and methyl propiolate are both highly susceptible to nucleophilic attack due to the polarization of the alkyne by the conjugated ester group.[4] The electron-withdrawing nature of the pyridyl ring in this compound further enhances the electrophilicity of the β-carbon, making it a highly reactive Michael acceptor. Phenylacetylene, lacking a strong activating group, is generally unreactive towards nucleophilic conjugate addition under standard conditions.

Experimental Protocol: A General Procedure for Thiol-Michael Addition to Activated Alkynes

This protocol describes a typical procedure for the conjugate addition of a thiol to an activated alkyne.

Materials:

  • Activated alkyne (e.g., this compound or Methyl Propiolate)

  • Thiol (e.g., benzyl mercaptan)

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., methanol)

Procedure:

  • To a solution of the activated alkyne (1.0 mmol) in methanol (5 mL) is added the thiol (1.1 mmol).

  • Triethylamine (0.1 mmol) is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired adduct.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic and heterocyclic systems. The reactivity of the alkyne as a dienophile or dipolarophile is enhanced by the presence of electron-withdrawing groups.[9][10]

Reactivity Order: this compound > Methyl Propiolate > Phenylacetylene

Causality: The rate of these cycloadditions is often accelerated by a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene/dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile/dipolarophile. The electron-withdrawing ester and pyridyl groups in this compound lower the energy of its LUMO, making it a more potent electrophile in these reactions compared to methyl propiolate.[11] Phenylacetylene is a significantly poorer dienophile/dipolarophile due to the lack of an electron-withdrawing group.

Experimental Protocol: General Procedure for [3+2] Cycloaddition with an Azide (Click Chemistry)

This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Terminal alkyne (e.g., Methyl Propiolate or Phenylacetylene)

  • Azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • To a solution of the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • A solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water) is then added.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is a hallmark of terminal alkynes and is generally not applicable to internal alkynes like this compound.

Reactivity Order: Methyl Propiolate ≈ Phenylacetylene > this compound (unreactive)

Causality: The mechanism of the Sonogashira coupling involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[14] As an internal alkyne, this compound lacks the requisite acidic proton and therefore does not participate in this reaction. Both methyl propiolate and phenylacetylene are excellent substrates for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with an aryl iodide.

Materials:

  • Terminal alkyne (e.g., Phenylacetylene)

  • Aryl iodide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., tetrahydrofuran)

Procedure:

  • A mixture of the aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) are added via syringe.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the coupled product.

Data Summary

Reaction TypeThis compoundMethyl PropiolatePhenylacetylene
Nucleophilic Conjugate Addition High ReactivityHigh ReactivityLow to No Reactivity
Cycloaddition ([4+2] & [3+2]) Very High ReactivityHigh ReactivityLow Reactivity
Sonogashira Coupling UnreactiveHigh ReactivityHigh Reactivity

Visualization of Reaction Pathways

Alkyne Reactivity Comparison cluster_0 Reaction Types cluster_1 Alkynes Nucleophilic\nAddition Nucleophilic Addition M3PP This compound Nucleophilic\nAddition->M3PP Excellent MP Methyl Propiolate Nucleophilic\nAddition->MP Excellent PA Phenylacetylene Nucleophilic\nAddition->PA Poor Cycloaddition Cycloaddition Cycloaddition->M3PP Excellent Cycloaddition->MP Good Cycloaddition->PA Poor Sonogashira\nCoupling Sonogashira Coupling Sonogashira\nCoupling->M3PP NR Sonogashira\nCoupling->MP Excellent Sonogashira\nCoupling->PA Excellent

Caption: Comparative reactivity of alkynes in key transformations.

Conclusion

This compound emerges as a highly versatile and reactive building block, particularly for the construction of complex molecular architectures via nucleophilic addition and cycloaddition reactions. Its enhanced electrophilicity, a consequence of the synergistic electron-withdrawing effects of the methyl ester and 3-pyridyl groups, sets it apart from less activated alkynes. However, for transformations requiring a terminal alkyne, such as the Sonogashira coupling, alternative reagents like methyl propiolate or phenylacetylene are the appropriate choice. Understanding these reactivity profiles is paramount for the strategic design of efficient and high-yielding synthetic routes in modern drug discovery and materials science.

References

Navigating the Bioactive Landscape of Pyridine Propiolates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its presence often imparts favorable pharmacokinetic properties and diverse biological activities, including antimicrobial, antiviral, and anticancer effects.[1] Within this vast chemical space, Methyl 3-(3-Pyridyl)propiolate, a molecule featuring a pyridine ring linked to a reactive propiolate group, presents an intriguing yet underexplored profile. While direct, extensive biological data on this compound remains limited in publicly accessible literature, this guide will provide a comparative analysis of its potential bioactivity by examining structurally related pyridine derivatives. By synthesizing data from various studies, we will explore the established biological activities of analogous compounds, offering a predictive framework and methodological guidance for future investigations into this promising chemical class.

The Chemical Blueprint: Understanding this compound

This compound is an organic compound characterized by a pyridine ring substituted at the 3-position with a methyl propiolate group. The key structural features that likely dictate its biological potential are:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. This moiety is a common pharmacophore known to engage in various biological interactions, including hydrogen bonding and pi-stacking with protein targets.[1]

  • The Propiolate Group: An unsaturated ester containing a carbon-carbon triple bond (alkyne). This functional group is highly electrophilic and can participate in various chemical reactions, suggesting potential for covalent interactions with biological nucleophiles within enzyme active sites or other protein targets.

The strategic combination of these two moieties suggests that this compound and its analogs could exhibit a range of biological effects. To understand this potential, we will delve into the documented activities of analogous pyridine-containing compounds.

Comparative Biological Activities of Pyridine Analogs

While specific data for this compound is scarce, the broader family of pyridine derivatives has been extensively studied. Below, we compare the activities of different classes of these compounds, providing a lens through which to view the potential of our lead molecule.

Anticancer and Cytotoxic Activity

The pyridine nucleus is a common feature in molecules exhibiting potent anticancer activity.[2][3][4][5][6][7] Studies on various pyridine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 1: Comparative Cytotoxicity of Various Pyridine Derivatives

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyridyl-glycosidesGalactopyranosyl glycoside with 4-bromophenylHepG2Not Specified (Superior to others in study)[2]
2,6-diaryl-substituted pyridinesCompound (4a)HT29 (colorectal)2.243 ± 0.217[8]
5-Pyridyl-1,3,4-oxadiazolesCompound 18MCF-7 (breast)0.010[3]
5-Pyridyl-1,3,4-oxadiazolesCompound 22MCF-7 (breast)0.012[3]
Meridine AnalogsNot Specified (4 compounds)12 Human Cancer Cell Lines0.0001 - 10[4]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazinesCompound 4eMCF-7 (breast)1 - 10[6]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazinesCompound 4fSK-MEL-28 (melanoma)1 - 10[6]
Pyridine-2,5-dicarboxylatesCompound 3aTrypanosoma cruzi≤ 56.68[9]
Pyridine-2,5-dicarboxylatesCompound 8bLeishmania mexicana≤ 161.53[9]
Benzoyl-phenoxy-acetamide Pyridine VariantsHR68Glioblastoma1.17[7][10]
Benzoyl-phenoxy-acetamide Pyridine VariantsHR73Glioblastoma3.24[7][10]
Benzoyl-phenoxy-acetamide Pyridine VariantsHR76Glioblastoma2.87[7][10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that modifications to the pyridine scaffold can lead to highly potent cytotoxic agents. The mechanism of action for these compounds varies, but often involves the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

Antimicrobial Activity

Pyridine derivatives have also shown significant promise as antimicrobial agents, with activity against both bacteria and fungi.[1][11][12][13]

Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound ClassSpecific AnalogTarget OrganismMIC (µM or µg/mL)Reference
Pyridine-3-carbonitrile derivatives4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile (4a)Escherichia coli0.013 µM[8]
Pyridine-3-carbonitrile derivatives4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile (4f)Escherichia coli0.013 µM[8]
Pyridinium SaltsCompound 3dStaphylococcus aureusNot Specified (Highest in study)[11]
N-alkylated pyridine-based organic saltsCompound 66Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[12]
N-alkylated pyridine-based organic saltsCompound 65Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antimicrobial properties of pyridinium salts are often attributed to their ability to disrupt bacterial cell membranes.[11] The hydrophobic and electronic properties of the substituents on the pyridine ring play a crucial role in determining their efficacy.[11]

Enzyme Inhibition

The pyridine moiety is a key structural feature in many enzyme inhibitors. A notable example is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[14][15][16][17][18]

Table 3: Comparative Enzyme Inhibition by Pyridine Derivatives

Compound ClassSpecific AnalogTarget EnzymeKi or IC50 (µM)Reference
1-Methyl-4-phenylpyridine (MPP+)MPP+MAO-A (human brain)Ki = 1.3[14]
1-Methyl-3-phenylpyrroles1-methyl-3-(4-trifluoromethylphenyl)pyrroleMAO-BKi = 1.30[15]
1-Methyl-3-phenylpyrroles1-methyl-3-phenylpyrroleMAO-BKi = 118[15]

Note: Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

These findings suggest that pyridine-containing compounds can be designed to selectively inhibit specific enzymes. The propiolate group in this compound could potentially act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in an enzyme's active site, leading to irreversible inhibition.

Experimental Methodologies: A Guide to Screening Biological Activity

To evaluate the biological activity of this compound and its analogs, a systematic screening approach is essential. The following protocols are based on standard methodologies reported in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (Example: MAO-A Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (e.g., human MAO-A) and its substrate (e.g., kynuramine) in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 or Ki value by fitting the data to appropriate enzyme inhibition models.

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the research and development process for novel pyridine derivatives, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be targeted.

Biological_Activity_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of this compound & Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Target_ID Target Identification & Validation Cytotoxicity->Target_ID Enzyme->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Efficacy in Animal Models Pathway_Analysis->Animal_Models Toxicity Toxicology & Pharmacokinetics Animal_Models->Toxicity

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Hypothetical_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridylpropiolate Analog (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by a pyridine-based inhibitor.

Conclusion and Future Directions

While the biological activity of this compound remains to be fully elucidated, the extensive research on analogous pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide highlight the significant anticancer, antimicrobial, and enzyme-inhibitory potential within this chemical class. The presence of the reactive propiolate moiety suggests a unique opportunity for the design of targeted covalent inhibitors.

Future research should focus on the systematic synthesis and screening of a library of this compound analogs to establish clear structure-activity relationships. This should involve modifications to the ester group, substitutions on the pyridine ring, and alterations to the propiolate linker. By employing the experimental methodologies outlined, researchers can efficiently profile the biological activities of these novel compounds and uncover their therapeutic potential. The journey from a promising scaffold to a clinically viable drug is arduous, but the rich chemical landscape of pyridine derivatives offers a fertile ground for discovery.

References

Purity assessment of Methyl 3-(3-Pyridyl)propiolate using chromatography and spectroscopy.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of Methyl 3-(3-Pyridyl)propiolate

This guide provides a comprehensive comparison of premier analytical techniques for the quantitative and qualitative purity assessment of this compound. As a key intermediate in pharmaceutical synthesis and materials science, rigorous characterization of this molecule is paramount. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most suitable methods for their applications.

Introduction: The Imperative for Purity

This compound (CAS No. 78584-30-2) is a heterocyclic aromatic compound featuring a pyridine ring and a methyl propiolate functional group. This unique structure makes it a valuable building block, but also introduces specific analytical challenges. The basic nitrogen of the pyridine ring can lead to undesirable interactions in chromatography, while the alkyne group can be reactive. Impurities, whether from starting materials, by-products, or degradation, can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a complete purity profile.

This guide will compare four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC) for routine purity analysis and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the specific detection of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination (assay) without the need for a specific reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of unknown impurities.

Orthogonal Approaches: Chromatographic Purity Assessment

Chromatographic methods separate the analyte from its impurities, allowing for their individual detection and quantification. The choice between liquid and gas chromatography is fundamentally dictated by the analyte's volatility and thermal stability.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

For a compound like this compound, which is expected to be a non-volatile solid or high-boiling liquid, Reversed-Phase HPLC (RP-HPLC) is the premier choice for purity determination.[2][3] It excels at separating compounds based on their hydrophobicity.

Causality Behind Method Design: The primary challenge in analyzing pyridine-containing compounds is their basicity, which can cause strong interactions with acidic residual silanol groups on standard silica-based columns, leading to poor peak shape (tailing).[4] To counteract this, our protocol incorporates a mobile phase additive (acid) to suppress the silanol activity and ensure the analyte is in a single ionic state, producing sharp, symmetrical peaks. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable timeframe.[3]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This stationary phase provides excellent retention for aromatic compounds.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.[3]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

  • Data Analysis: Purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. Method validation should be performed according to ICH or USP guidelines.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is ideal for the parent compound, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials.[8][9][10] Its high sensitivity and the specificity of the mass spectrometer make it an indispensable tool for a comprehensive purity assessment.[8][9]

Causality Behind Method Design: The choice of a low-polarity column (like a 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of volatile organic compounds.[10] A programmed temperature gradient is essential to elute compounds with varying boiling points effectively.[10] Mass spectrometry detection provides definitive identification by comparing fragmentation patterns to established libraries (e.g., NIST).[10]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector: Splitless mode, 250 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: m/z 35-500.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1-5 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library. Quantify using an internal or external standard method.

Absolute Purity & Structural Confirmation: Spectroscopic Methods

Spectroscopic techniques provide information about the molecule's structure and can be used for highly accurate quantification.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a powerful tool for determining the absolute purity (or assay) of a substance without requiring a reference standard of the analyte itself.[11][12] The method relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[13]

Causality Behind Method Design: The accuracy of qNMR hinges on selecting a high-purity, stable internal standard that has resonances that do not overlap with the analyte signals.[14] Furthermore, acquisition parameters must be carefully chosen to ensure full relaxation of all nuclei between pulses, which is critical for accurate integration. A long relaxation delay (D1) is the most crucial parameter for this.

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Sample: this compound, accurately weighed.

    • Internal Standard: A certified reference material with known purity (e.g., Maleic Anhydride), accurately weighed.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the sample and ~5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[14] Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, P = Purity. The subscript 'x' denotes the analyte and 'std' denotes the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When unknown peaks are detected by HPLC, LC-MS is the ultimate tool for their identification.[15][16] It provides the molecular weight of the impurities and, through fragmentation analysis (MS/MS), offers clues to their structure.[15][17]

Causality Behind Method Design: By coupling the HPLC method described in section 2.1 with a mass spectrometer, we can obtain mass information for every eluting peak. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to its polarity and the presence of a basic nitrogen, which is readily protonated in the positive ion mode.[17]

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Use the same HPLC method as in section 2.1, ensuring the mobile phase additives (e.g., formic acid) are volatile and compatible with the MS source.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan mode to detect all ions. A data-dependent MS/MS scan can be added to automatically fragment the most intense ions for structural information.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC).

    • Extract ion chromatograms for the expected molecular weight of the parent compound ([M+H]⁺) and any potential impurities.

    • Propose elemental formulas and potential structures for impurities based on their accurate mass and fragmentation patterns.

Comparative Analysis of Techniques

The optimal analytical strategy involves leveraging the strengths of each technique. No single method provides a complete picture of a compound's purity.

Parameter HPLC-UV GC-MS qNMR LC-MS
Primary Purpose Routine purity, quantification of non-volatile impuritiesIdentification & quantification of volatile impuritiesAbsolute purity (assay), structural confirmationIdentification of unknown impurities
Selectivity Moderate to HighHighHighVery High
Sensitivity Good (ppm range)Excellent (ppb range)[8]Moderate (requires mg of sample)Excellent (ppb-ppt range)[15]
Quantification Relative (Area %)Quantitative with standardsAbsolute (Primary Method)[11][12]Semi-quantitative without standards
Information Retention time, UV spectrumRetention time, mass spectrumChemical structure, molar ratiosRetention time, accurate mass, MS/MS fragments
Limitations Requires UV chromophore, co-elution possibleOnly for volatile & thermally stable compounds[1]Lower sensitivity, can be complex for overlapping signalsResponse factor varies, quantification is complex

Visualizing the Analytical Workflow

A logical, structured workflow ensures a comprehensive and efficient purity assessment.

PurityWorkflow cluster_0 Phase 1: Initial Screening & Routine QC cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Report Sample Sample of Methyl 3-(3-Pyridyl)propiolate HPLC HPLC-UV Analysis (Section 2.1) Sample->HPLC Decision1 Purity > 99%? No unknown peaks > 0.1%? HPLC->Decision1 qNMR qNMR for Absolute Purity (Assay) (Section 3.1) Decision1->qNMR Yes LCMS LC-MS for Impurity ID (Section 3.2) Decision1->LCMS No (Unknowns Present) GCMS GC-MS for Residual Solvents (Section 2.2) qNMR->GCMS Report Comprehensive Certificate of Analysis (Purity, Assay, Impurity Profile) GCMS->Report LCMS->qNMR

Caption: A comprehensive workflow for the purity assessment of this compound.

HPLC_Troubleshooting Start Run Initial HPLC Method CheckPeakShape Peak Tailing Observed? Start->CheckPeakShape AdjustpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckPeakShape->AdjustpH Yes CheckResolution Poor Resolution Between Peaks? CheckPeakShape->CheckResolution No AdjustpH->CheckResolution ModifyGradient Adjust Gradient Slope (Make it shallower) CheckResolution->ModifyGradient Yes End Optimized Method CheckResolution->End No ChangeColumn Switch Stationary Phase (e.g., Phenyl-Hexyl) ModifyGradient->ChangeColumn Still Poor ModifyGradient->End Improved ChangeColumn->End

Caption: A logical workflow for troubleshooting common HPLC issues for basic analytes.

Conclusion and Recommendations

The purity assessment of this compound requires an orthogonal analytical strategy. No single technique can provide a complete profile.

  • For routine quality control and relative purity determination, a validated RP-HPLC-UV method is the most efficient and robust choice.

  • To establish an absolute purity value for a reference standard or for critical applications, ¹H qNMR is the definitive method, providing SI-traceable results.[18]

  • For a comprehensive impurity profile, the analysis must be supplemented with GC-MS to detect volatile impurities and residual solvents.

  • To identify unknown impurities detected during HPLC analysis, LC-MS is indispensable for providing molecular weight and structural information.

By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the quality, safety, and consistency of their material, adhering to the highest standards of scientific integrity and regulatory compliance.

References

A Senior Application Scientist’s Guide to Reproducibility and Robustness in Experiments Utilizing Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and material science, the choice of reagents is a critical determinant of experimental success. Among the diverse palette of chemical tools, Methyl 3-(3-Pyridyl)propiolate stands out as a versatile building block for the synthesis of complex heterocyclic structures. This guide provides an in-depth analysis of its applications, focusing on the crucial aspects of reproducibility and robustness that underpin the validity of any scientific investigation. We will delve into established protocols, compare its performance with viable alternatives, and offer insights grounded in mechanistic principles to empower you to design and execute experiments with confidence.

Unveiling this compound: A Versatile Synthon

This compound, with the chemical formula C₉H₇NO₂ and CAS number 78584-30-2, is a propiolate ester featuring a pyridine ring.[1][2][3] This unique combination of an electron-withdrawing ester group and a nitrogen-containing aromatic heterocycle imparts a rich and varied reactivity profile. The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of material and medicinal chemistry.[4]

The core of its reactivity stems from the electrophilic nature of the carbon-carbon triple bond, making it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions.[5][6] This reactivity is the foundation for its application in constructing diverse molecular scaffolds.

Core Applications and Experimental Protocols

The primary application of this compound, inferred from the broader class of propiolate esters, is in the synthesis of heterocyclic compounds. These reactions are prized for their ability to rapidly build molecular complexity from relatively simple starting materials.

[3+2] Cycloaddition Reactions for Heterocycle Synthesis

One of the most powerful applications of propiolate esters is their participation in [3+2] cycloaddition reactions to form five-membered heterocycles. These reactions are known for their high degree of regioselectivity and stereoselectivity, which are crucial for the synthesis of specific isomers of biologically active molecules.

Representative Protocol: Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative

This protocol is adapted from analogous reactions involving methyl propiolate and serves as a representative workflow.[7]

Objective: To synthesize a substituted pyrrolo[1,2-b]pyridazine via a [3+2] cycloaddition reaction.

Materials:

  • Pyridazinium ylide (generated in situ)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridazinium salt precursor in the anhydrous solvent.

  • Add triethylamine (1.1 equivalents) to the solution to generate the pyridazinium ylide in situ. Stir the mixture at room temperature for 15 minutes. The color of the solution may change, indicating the formation of the ylide.

  • To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrrolo[1,2-b]pyridazine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The pyridazinium ylide is a reactive intermediate that can be sensitive to oxygen and moisture. An inert atmosphere is crucial to prevent its degradation and ensure a high yield of the desired product.

  • Anhydrous Solvent: Water can react with the ylide and quench the reaction. The use of a dry solvent is therefore essential for reproducibility.

  • Slow Addition: The dropwise addition of this compound helps to control the reaction rate and minimize the formation of side products.

Diagram of the Experimental Workflow:

experimental_workflow start Start dissolve Dissolve Pyridazinium Salt in Anhydrous Solvent start->dissolve add_tea Add Triethylamine (TEA) (Generate Ylide) dissolve->add_tea add_propiolate Add this compound (Dropwise) add_tea->add_propiolate react Stir at Room Temperature (12-24h) add_propiolate->react concentrate Concentrate Under Reduced Pressure react->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Workflow for the synthesis of a pyrrolo[1,2-b]pyridazine derivative.

Ensuring Reproducibility and Robustness

The reproducibility and robustness of an experimental protocol are the cornerstones of reliable scientific data. While no specific studies on the reproducibility of reactions with this compound were found, we can draw upon general principles of organic synthesis to identify key parameters that require stringent control.

Key Factors Influencing Reproducibility:

ParameterRationale for ControlPotential Impact of Variability
Purity of Reagents Impurities in starting materials can act as catalysts or inhibitors, or participate in side reactions.Lower yields, formation of unexpected byproducts, difficulty in purification.
Solvent Quality The presence of water or other impurities in the solvent can quench reactive intermediates.Inconsistent reaction rates, lower yields, and potential for side reactions.
Reaction Temperature Reaction rates are highly sensitive to temperature.Variations in reaction time, product distribution, and yield.
Atmosphere Control Reactive intermediates can be sensitive to oxygen and moisture.Degradation of reagents, leading to lower yields and inconsistent results.
Rate of Addition The concentration of reactants can influence the selectivity of the reaction.Formation of oligomers or other side products, especially in reactions with highly reactive species.

Self-Validating Systems for Trustworthiness:

To ensure the trustworthiness of your results, it is essential to build self-validating systems into your experimental design. This includes:

  • Positive and Negative Controls: Running reactions with known outcomes alongside your experiment.

  • Replicate Experiments: Performing the experiment multiple times to assess the variability of the results.

  • Thorough Characterization: Using multiple analytical techniques (e.g., NMR, Mass Spectrometry, IR) to confirm the identity and purity of the product.

Comparative Analysis with Alternatives

While this compound is a valuable reagent, it is important to consider alternative synthetic strategies for introducing the 3-pyridyl moiety. The choice of reagent will often depend on the specific target molecule and the desired reaction pathway.

Alternative Reagents and Methods:

Alternative Reagent/MethodDescriptionAdvantagesDisadvantages
Sonogashira Coupling of 3-Halopyridines A cross-coupling reaction between a terminal alkyne and a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) catalyzed by palladium and copper.[8][9][10]Wide substrate scope, well-established and reliable methodology.Requires a pre-functionalized pyridine, potential for catalyst contamination of the product.
Direct C-H Arylation Direct coupling of a C-H bond on a pyridine ring with a suitable coupling partner.Atom-economical, avoids the need for pre-functionalization.Often requires specific directing groups, can suffer from issues with regioselectivity.
Synthesis from Pyridine-3-carboxaldehyde Conversion of the aldehyde to an alkyne through various established synthetic routes (e.g., Corey-Fuchs or Seyferth-Gilbert homologation).Readily available starting material.Multi-step synthesis, may involve harsh reagents.

Comparative Performance Metrics (Hypothetical):

MetricThis compound (Cycloaddition)Sonogashira CouplingDirect C-H Arylation
Step Economy High (builds complexity quickly)ModerateHigh
Atom Economy Moderate to HighLow to ModerateHigh
Substrate Scope Dependent on the cycloaddition partnerBroadDeveloping
Regioselectivity Often highHigh (defined by halide position)Can be challenging to control
Reaction Conditions Often mildCan require elevated temperaturesOften requires specific catalysts and conditions

Logical Relationship Diagram:

logical_relationship goal Synthesis of 3-Pyridyl Containing Heterocycles m3pp This compound (Cycloaddition) goal->m3pp Direct Approach sonogashira Sonogashira Coupling (3-Halopyridine + Alkyne) goal->sonogashira Convergent Approach ch_arylation Direct C-H Arylation goal->ch_arylation Atom-Economical Approach aldehyde_route Synthesis from Pyridine-3-carboxaldehyde goal->aldehyde_route Linear Synthesis

Caption: Alternative synthetic strategies for 3-pyridyl heterocycles.

Conclusion: A Call for Rigorous Experimentation

This compound is a promising reagent for the synthesis of complex nitrogen-containing heterocycles. While direct, comprehensive studies on its experimental reproducibility and robustness are not yet prevalent in the literature, a thorough understanding of the principles of organic synthesis allows for the design of reliable and repeatable experiments.

By exercising stringent control over key reaction parameters, incorporating self-validating systems, and critically evaluating alternative synthetic routes, researchers can confidently employ this compound to advance their research goals. The insights provided in this guide are intended to serve as a foundation for the development of robust and reproducible protocols, ultimately contributing to the integrity and progress of scientific discovery.

References

The Next Generation of Cysteine Bioconjugation: A Comparative Analysis of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Stable and Selective Thiol Bioconjugates

The site-specific modification of proteins is a foundational technique in modern drug development, enabling the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic probes, and novel biomaterials.[1][2] Among the proteinogenic amino acids, cysteine, with its unique nucleophilic thiol group and relatively low abundance, has become the residue of choice for achieving precise, site-selective conjugation.[3]

For years, the industry has relied heavily on N-substituted maleimides as the go-to reagent for cysteine modification. Their popularity stems from rapid reaction kinetics and high selectivity for thiols under physiological conditions.[4][5] However, a critical flaw shadows this chemistry: the instability of the resulting succinimide linkage. This bond is susceptible to a retro-Michael reaction, particularly in the high-thiol environment of plasma (e.g., in the presence of glutathione or albumin), leading to payload dissociation and potential off-target toxicity.[3][6]

This guide introduces and benchmarks Methyl 3-(3-Pyridyl)propiolate, an electron-deficient alkyne, as a compelling alternative. We will dissect its performance against the industry-standard maleimide chemistry, providing a data-driven comparison of reaction kinetics, conjugate stability, and experimental considerations. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for creating robust and stable bioconjugates.

The Contenders: A Mechanistic Overview

At its core, the chemistry discussed here is the thiol-Michael addition, a conjugate addition of a nucleophilic thiol to an electron-deficient alkene or alkyne. The effectiveness and stability of this reaction are dictated by the nature of the "Michael acceptor."

This compound: The Stability-Focused Challenger

This compound is an activated alkyne. Its reactivity stems from the strong electron-withdrawing effect of the adjacent pyridyl and ester groups, which polarizes the carbon-carbon triple bond, making it highly susceptible to nucleophilic attack by a thiolate anion.

The key advantage of this reaction is the final product: a stable thioenol ether. Unlike the maleimide adduct, this linkage is not prone to reversal under physiological conditions, offering a significant improvement in in vivo and in vitro conjugate stability. However, the reactivity of the pyridyl ring itself is a critical factor. Standard vinyl or alkynyl pyridines exhibit only moderate reaction rates.[7] To achieve ultrafast kinetics, the pyridine nitrogen must be quaternized to dramatically increase its electron-withdrawing capacity.[8] As a non-quaternized reagent, this compound is predicted to have a moderate, controllable reaction rate that often benefits from base catalysis to facilitate the formation of the reactive thiolate species.

N-Substituted Maleimides: The High-Reactivity Incumbent

Maleimides are the established benchmark for cysteine conjugation. The cyclic imide structure renders the double bond highly electrophilic, leading to very rapid reaction rates with thiols at neutral pH (typically pH 6.5-7.5).[3] The reaction proceeds quickly and selectively, making it a workhorse in bioconjugation.

The primary drawback, however, is the reversibility of the thioether bond formed. The succinimide ring can undergo elimination in a retro-Michael reaction, releasing the maleimide and the free thiol. This process is accelerated by the presence of other thiols, which can engage in an exchange reaction, leading to conjugate degradation.[4] This instability is a major liability for ADCs and other therapeutics that must remain intact in the bloodstream to function correctly.[6]

Head-to-Head Comparison: Performance Metrics

The choice of reagent involves a critical trade-off between reaction speed and conjugate stability. The following table summarizes the key performance differences.

FeatureThis compoundN-Substituted MaleimideRationale & References
Reaction Mechanism Thiol-Michael AdditionThiol-Michael AdditionBoth reagents function as Michael acceptors for thiols.[9][10]
Reaction Product Stable Thioenol EtherThioether (Succinimide Ring)The propiolate forms a fundamentally more stable covalent bond.
Reaction Kinetics Moderate (Controllable)Very FastMaleimide kinetics are typically in the range of 10² - 10³ M⁻¹s⁻¹.[4] Non-quaternized pyridyl alkynes are expected to be slower, requiring catalysis or longer reaction times.[7][8]
Conjugate Stability High . Resistant to hydrolysis and thiol exchange.Low to Moderate . Prone to retro-Michael reaction and thiol exchange.The instability of maleimide conjugates is a well-documented issue.[3][6] Alternatives like 3-arylpropiolonitriles (APNs) and pyridyl propiolates are designed specifically to overcome this by forming irreversible adducts.[3]
Reaction Conditions pH 7-9, often requires base catalyst (e.g., DIPEA) or elevated temperature.pH 6.5-7.5, typically proceeds without a catalyst at room temperature.The thiol-Michael addition is base-catalyzed, as the thiolate anion is the active nucleophile.[10][11] Maleimides are sufficiently reactive to proceed quickly at neutral pH.
Key Advantage Conjugate Stability: Forms a permanent, irreversible bond.Reaction Speed: Extremely rapid and efficient conjugation.The primary motivation for seeking alternatives to maleimides is to improve long-term stability.[3]
Key Disadvantage Slower reaction kinetics may require process optimization.Conjugate Instability: Payload can dissociate in vivo.The retro-Michael reaction is the Achilles' heel of maleimide chemistry.[4]

Visualizing the Chemistry: Reaction Mechanisms

The fundamental difference in the stability of the final conjugates can be understood by examining their chemical structures and reaction pathways.

Caption: Thiol-Michael addition to this compound.

Caption: Reversibility of the maleimide-thiol adduct via retro-Michael reaction.

Experimental Protocols & Field-Proven Insights

Translating chemical theory into practice requires robust, validated protocols. Below are representative step-by-step methodologies for labeling a model cysteine-containing peptide.

Protocol 1: Labeling with this compound

Objective: To conjugate a cysteine-containing peptide with this compound.

Materials:

  • Cysteine-containing peptide (e.g., Glutathione, GSH)

  • This compound (CAS 78584-30-2)[12]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Analytical HPLC-MS system

Methodology:

  • Peptide Preparation (Reduction):

    • Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1 mM.

    • Add a 5-fold molar excess of TCEP solution. Rationale: TCEP is a potent, thiol-free reducing agent that effectively cleaves any disulfide bonds, ensuring the cysteine residue is in its free, nucleophilic thiol state.

    • Incubate for 30 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF. Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reagent without interfering with the reaction.

  • Conjugation Reaction:

    • To the reduced peptide solution, add a 10-fold molar excess of the this compound stock solution.

    • Add DIPEA to a final concentration of 20 mM. Rationale: DIPEA is a non-nucleophilic organic base. It catalyzes the reaction by increasing the population of the highly reactive thiolate anion (R-S⁻) without competing in the Michael addition.

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. Rationale: The moderate reaction rate necessitates a longer incubation period compared to maleimides to ensure complete conversion.

  • Analysis:

    • Monitor the reaction progress by taking aliquots at various time points.

    • Quench the reaction by adding an excess of a small molecule thiol like β-mercaptoethanol.

    • Analyze the aliquots by HPLC-MS to identify the starting peptide, the conjugated product, and any side products. The desired product will have a mass increase corresponding to the addition of one molecule of this compound (161.16 Da).

Protocol 2: Benchmark Labeling with a Maleimide Reagent

Objective: To conjugate the same cysteine-containing peptide with a standard maleimide reagent for direct comparison.

Materials:

  • Cysteine-containing peptide (e.g., Glutathione, GSH)

  • N-Ethylmaleimide (NEM)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.0

  • Anhydrous Dimethylformamide (DMF)

  • Analytical HPLC-MS system

Methodology:

  • Peptide Preparation (Reduction):

    • Follow the same procedure as in Protocol 1 to prepare a 1 mM solution of reduced peptide.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-Ethylmaleimide in anhydrous DMF.

  • Conjugation Reaction:

    • To the reduced peptide solution, add a 3 to 5-fold molar excess of the NEM stock solution. Rationale: The high reactivity of the maleimide allows for a lower excess of reagent and eliminates the need for a base catalyst.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Rationale: The reaction is typically complete within this timeframe due to the rapid kinetics of the thiol-maleimide reaction.[4]

  • Analysis:

    • Monitor and analyze the reaction using the same HPLC-MS method described in Protocol 1. The desired product will have a mass increase corresponding to the addition of one molecule of NEM (125.13 Da).

General Experimental Workflow

A successful bioconjugation experiment, regardless of the specific reagent, follows a structured workflow to ensure reproducibility and high-quality results.

workflow start Start: Cysteine-Containing Protein/Peptide step1 Step 1: Thiol Reduction (e.g., with TCEP) start->step1 step2 Step 2: Buffer Exchange / Desalting (Removal of excess reducing agent) step1->step2 step4 Step 4: Conjugation Reaction (Incubate protein and reagent under optimal pH and temperature) step2->step4 step3 Step 3: Reagent Preparation (Dissolve in appropriate solvent like DMF) step3->step4 step5 Step 5: Quenching (Optional) (Add excess small molecule thiol) step4->step5 step6 Step 6: Purification (e.g., SEC, Dialysis to remove excess reagent) step5->step6 end_node End: Purified, Characterized Bioconjugate step6->end_node

Caption: General experimental workflow for cysteine-specific bioconjugation.

Conclusion and Future Outlook

The selection of a bioconjugation reagent is a critical decision with profound implications for the stability and efficacy of the final product. While maleimides offer the advantage of speed, the inherent instability of the resulting conjugate is a significant liability, particularly for therapeutics intended for in vivo use.

This compound emerges as a powerful alternative, addressing the primary weakness of maleimide chemistry. By forming a stable, irreversible thioenol ether linkage, it provides the chemical robustness required for demanding applications. While its reaction kinetics are more moderate and may require optimization through catalysis or longer incubation times, this is a worthwhile trade-off for the dramatic improvement in conjugate stability. For researchers and drug developers prioritizing the long-term integrity of their bioconjugates, pyridyl propiolates and related electron-deficient alkynes represent the future of stable, cysteine-specific modification.

References

A Senior Application Scientist's Guide to the "Magic Methyl" Effect in Pyridyl-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Single Carbon

In the intricate world of drug design, the addition or removal of a single methyl group can unexpectedly transform a moderately active compound into a highly potent drug candidate. This phenomenon, affectionately termed the "magic methyl" effect, describes the dramatic and often non-intuitive enhancement in a molecule's biological activity resulting from this seemingly minor structural modification.[1][2][3] While the methyl group is the smallest and most common alkyl substituent, its impact on a drug's pharmacodynamic and pharmacokinetic properties can be profound.[4] Over 67% of top-selling small-molecule drugs in 2011 contained at least one methyl group, underscoring its significance in medicinal chemistry.[1][5]

This guide provides an in-depth comparison of methylated versus unmethylated pyridyl compounds, offering experimental data and protocols to illustrate the tangible benefits of strategically incorporating the "magic methyl." We will explore the mechanistic underpinnings of this effect, from conformational restriction and metabolic blocking to the enhancement of binding affinity, with a specific focus on its relevance to the privileged pyridine scaffold.

The Mechanistic Pillars of the "Magic Methyl" Effect

The remarkable improvements in drug efficacy attributed to the magic methyl effect are not mystical but are grounded in well-defined physicochemical principles. The strategic placement of a methyl group can influence a molecule's properties in several synergistic ways.[6]

Conformational Control and Pre-organization

One of the most powerful aspects of the magic methyl effect is its ability to restrict the conformational flexibility of a molecule.[7] By introducing steric hindrance, a methyl group can lock a molecule into a bioactive conformation—the specific three-dimensional shape required for optimal binding to its biological target.[8] This pre-organization reduces the entropic penalty of binding, leading to a more favorable free energy of binding and, consequently, higher potency.

A classic example involves the ortho-methylation of a biaryl system, which can induce a torsional twist. This forces the aryl rings into a perpendicular orientation that may mimic the bound conformation within a protein's active site, leading to a significant increase in binding affinity.[1]

Metabolic Shielding

Drug metabolism, primarily occurring in the liver, is a major determinant of a drug's half-life and overall exposure.[9] A common metabolic pathway is oxidation by cytochrome P450 (CYP) enzymes. Placing a methyl group at or near a metabolically labile site—a "soft spot"—can sterically hinder the approach of metabolizing enzymes, thereby blocking or slowing down the drug's breakdown.[2] This enhanced metabolic stability leads to a longer half-life and improved pharmacokinetic profile.[10]

Enhanced Binding Affinity via Hydrophobic Interactions

The binding pockets of many protein targets contain hydrophobic regions. A methyl group, being lipophilic, can favorably occupy these pockets, displacing water molecules and forming beneficial van der Waals interactions.[7] This can lead to a significant increase in binding affinity.[2] It has been suggested that a single methyl group optimally positioned within a hydrophobic pocket can boost potency by as much as 10-fold.[1][2]

Modulation of Physicochemical Properties

The addition of a methyl group can also fine-tune a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. While methylation generally increases lipophilicity, in some cases, by disrupting planarity and symmetry, it can paradoxically lead to increased aqueous solubility.[7][11] This modulation is critical for achieving the optimal balance of properties required for good oral bioavailability and cell permeability.

Visualizing the "Magic Methyl" Effect: A Mechanistic Overview

MagicMethyl_Mechanisms cluster_causes Addition of Methyl Group cluster_effects Physicochemical & Pharmacological Consequences cluster_outcomes Overall Therapeutic Improvement Methyl Strategic Methylation Conformation Conformational Restriction Methyl->Conformation Steric hindrance Metabolism Metabolic Shielding Methyl->Metabolism Enzyme blocking Binding Enhanced Hydrophobic Interactions Methyl->Binding Fills hydrophobic pockets Properties Modulated Physicochemical Properties Methyl->Properties Alters LogP/Solubility Potency Increased Potency (Lower IC50/Ki) Conformation->Potency PK Improved Pharmacokinetics Metabolism->PK Binding->Potency Properties->PK Selectivity Enhanced Selectivity Potency->Selectivity

Caption: Key mechanisms of the "magic methyl" effect.

The Pyridine Scaffold: A Fertile Ground for "Magic Methyl" Application

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target interactions. The electron-deficient nature of the pyridine ring also affects its metabolic profile compared to a simple phenyl ring. These characteristics make pyridyl compounds particularly interesting candidates for strategic methylation.

Case Study: Enhancing Potency in EZH2 Inhibitors

The discovery of the FDA-approved anticancer drug Tazemetostat provides a compelling example of the power of methylation on a pyridyl-containing scaffold.[7] In the optimization process, researchers found that the addition of methyl groups at specific positions on the molecule, including on a pyridone moiety, resulted in a staggering >100,000-fold improvement in activity.[7]

Further studies on related EZH2 inhibitors demonstrated that adding a second methyl group to a pyridine ring led to enhanced selectivity over other methyltransferases.[12][13]

Case Study: Improving Pharmacokinetics in Neurokinin-3 Receptor (NK3R) Antagonists

In the development of NK3R antagonists, a lead compound was optimized by introducing a methyl group onto the terminal pyridine ring. This modification, in conjunction with another methylation, resulted in a significant increase in potency, achieving low nanomolar activity.[13] This highlights how iterative methylation strategies can be used to fine-tune the properties of pyridyl-containing molecules.

Comparative Data: The Measurable Impact of Pyridine Methylation

To objectively assess the "magic methyl" effect, we must turn to quantitative data. The following table summarizes the impact of methylation on key pharmacological parameters for representative pyridyl-containing compounds.

Compound PairTargetModificationIC50 / Ki (Unmethylated)IC50 / Ki (Methylated)Fold ImprovementReference
EZH2 Inhibitor Analogs EZH2Addition of a second methyl group to the pyridine ring~500 nM~20 nM~25x[13]
NK3R Antagonists NK3RMethylation at C6 of the terminal pyridine ring~100 nM~5 nM~20x[13]
p38α MAP Kinase Inhibitors p38αortho-methylation of a biaryl system (one ring is pyridine)2.3 µM10 nM>200x[8]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's potency. A lower value indicates higher potency.[14][15]

Experimental Protocols for Evaluating the "Magic Methyl" Effect

Validating the impact of a methyl group requires rigorous experimental testing. Below are standardized, step-by-step protocols for key in vitro assays.

Experimental Workflow: From Synthesis to Data

Experimental_Workflow cluster_synthesis Compound Generation cluster_assays In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synth_U Synthesize Unmethylated Analog Stability Metabolic Stability Assay Synth_U->Stability Binding Target Binding Assay Synth_U->Binding Synth_M Synthesize Methylated Analog Synth_M->Stability Synth_M->Binding Data Calculate t1/2, Clint, IC50, Ki Stability->Data Binding->Data Compare Compare Analogs Data->Compare

Caption: Workflow for assessing the magic methyl effect.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life (t½) and intrinsic clearance (Clint).[16]

Objective: To compare the metabolic stability of a methylated pyridyl compound versus its unmethylated analog.

Materials:

  • Test compounds (methylated and unmethylated analogs), 10 mM in DMSO.

  • Pooled human liver microsomes (HLM), 20 mg/mL.

  • 0.1 M Phosphate buffer, pH 7.4.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compound with known metabolic stability (e.g., Verapamil - high clearance, Diazepam - low clearance).

  • Acetonitrile with an internal standard for quenching and protein precipitation.

  • 96-well plates.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to 1 mg/mL with 0.1 M phosphate buffer.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stock to 100 µM in buffer (final assay concentration will be 1 µM, with 1% DMSO).

  • Incubation:

    • In a 96-well plate, add 98 µL of the diluted HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 2 µL of the 100 µM compound working solution to the appropriate wells to initiate the reaction. Mix gently.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the reaction wells and add it to a new plate containing 100 µL of ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the protein.

  • Sample Processing and Analysis:

    • Seal the quench plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural log of the percent parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Self-Validation: The inclusion of high and low clearance positive controls validates the metabolic competency of the liver microsomes and the overall assay performance.

Protocol 2: Target Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a compound to its target protein by measuring its ability to compete with a known, labeled ligand.[17]

Objective: To determine the Ki of a methylated pyridyl compound and its unmethylated analog for their target protein.

Materials:

  • Purified target protein.

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled) with a known dissociation constant (Kd).

  • Test compounds (methylated and unmethylated analogs) at a range of concentrations.

  • Assay buffer specific to the target protein.

  • Filter plates (e.g., 96-well glass fiber filters) and vacuum manifold for separation of bound and free ligand (for radioligand assays).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand (typically at or below its Kd), and the serially diluted test compounds.

    • Add the purified target protein to initiate the binding reaction. The final volume should be consistent across all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium. This time should be determined experimentally.[17]

  • Separation and Detection:

    • For Radioligand Assays: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter traps the protein-ligand complexes. Wash the filters with ice-cold assay buffer to remove unbound labeled ligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • For Fluorescence-Based Assays: Measure the fluorescence signal (e.g., fluorescence polarization) directly in the assay plate using a plate reader.

  • Data Analysis:

    • Plot the measured signal (e.g., CPM or mP) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[18]

Self-Validation: The assay includes controls for total binding (labeled ligand + protein, no competitor) and non-specific binding (labeled ligand + protein + a saturating concentration of an unlabeled competitor) to ensure the observed signal is specific to the target.

Conclusion: A Call for Strategic Methylation

The "magic methyl" effect is a powerful and validated strategy in modern drug discovery.[19] For researchers working with pyridyl-containing compounds, the strategic introduction of a methyl group offers a compelling avenue to enhance potency, selectivity, and pharmacokinetic properties. The decision to methylate should not be serendipitous but rather a data-driven hypothesis based on an understanding of the target's structure and the molecule's metabolic liabilities.

By employing the rigorous experimental protocols outlined in this guide, drug development professionals can systematically evaluate the impact of methylation, objectively compare alternatives, and ultimately unlock the full therapeutic potential of their lead compounds. The "magic" lies not in the methyl group itself, but in its intelligent and purposeful application.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Compliance, Towards a Culture of Safety

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. Methyl 3-(3-Pyridyl)propiolate, a versatile building block in organic synthesis, requires a disposal protocol that respects its unique chemical properties. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal. Our objective is to move beyond mere regulatory compliance, fostering a deep understanding of the chemical principles that underpin these essential safety procedures. Adherence to the protocols outlined herein, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

Part 1: Hazard Profile and Risk Assessment

The pyridine group renders the molecule toxic and imparts a strong, unpleasant odor. Pyridine itself is flammable and harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The methyl propiolate group, an activated alkyne and an ester, contributes to its classification as a flammable liquid and a skin, eye, and respiratory irritant.[4][5][6][7]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred Properties & RationaleKey Precautions
Flammability Highly Flammable Liquid and Vapor. [4][5][7] The propiolate ester structure suggests a low flash point. Vapors may form explosive mixtures with air.[4][8]Keep away from heat, sparks, open flames, and other ignition sources.[1][4][9][10] Use non-sparking tools and explosion-proof equipment.[4][9][10]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [1] The pyridine moiety is known for its systemic toxicity, affecting the central nervous system, liver, and kidneys.[3]Avoid all direct contact. Do not breathe vapors.[1][3][8] All handling must occur in a certified chemical fume hood.[2][3]
Irritation Causes skin, eye, and respiratory irritation. [5][6][7] Activated alkynes and esters are known irritants.Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, compatible gloves, and a lab coat.[2][3]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases. [5][6] The alkyne can undergo energetic reactions, and the ester is susceptible to hydrolysis.Store away from incompatible materials.[3] Do not mix with other waste streams unless compatibility is confirmed.[11]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE and utilize proper engineering controls.

  • Engineering Controls : All transfers and handling of this compound must be performed inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]

  • Hand Protection : Wear butyl rubber or other compatible gloves as determined by your institution's EHS office. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[2][3]

  • Eye Protection : Chemical safety goggles are mandatory.[2][3]

  • Skin and Body Protection : A fully buttoned, flame-resistant lab coat should be worn to protect against splashes.[2]

Part 3: Standard Disposal Protocol (Primary Recommendation)

The universally recommended and safest method for the disposal of this compound is as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12]

Step-by-Step Waste Collection Procedure:

  • Container Selection : Designate a clean, dry, and chemically compatible container for liquid waste. The container must have a secure, tight-fitting lid.

  • Labeling : Attach a hazardous waste tag to the container before adding the first drop of waste.[3][13] The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents used.

  • Waste Accumulation : Carefully transfer the waste into the labeled container inside a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Segregation : Store the waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[3][13]

  • Storage : Keep the waste container tightly closed when not in use.[3][13] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked and provides secondary containment.[14]

  • Disposal Request : Once the container is full or waste is no longer being generated, submit a chemical collection request to your institution's EHS department or licensed hazardous waste contractor.[3][13]

Disposal Decision Workflow

G cluster_main Disposal Decision Process start Waste Generated: This compound q1 Is the container empty (i.e., only trace residue)? start->q1 q2 Is this a small spill (<100 mL)? start->q2 proc1 Triple rinse with a suitable solvent (e.g., acetone). Collect rinsate as hazardous waste. q1->proc1 Yes proc3 Bulk liquid waste or contaminated debris. q1->proc3 No q2->proc3 No proc4 Absorb with inert material (e.g., vermiculite, sand). q2->proc4 Yes proc2 Dispose of defaced, empty container per institutional guidelines. proc1->proc2 end_node Collect in a labeled, sealed container. Dispose of as Hazardous Waste via EHS. proc3->end_node proc4->end_node

Caption: Decision workflow for segregating and disposing of this compound waste.

Part 4: Spill Management

Immediate and appropriate action is required in the event of a spill to contain and clean the material safely.

  • Small Spills (<100 mL) :

    • Ensure the area is well-ventilated; work within a fume hood if possible.[1]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][2]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][9]

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills (>100 mL) :

    • Evacuate all non-essential personnel from the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • If it is safe to do so, remove all ignition sources from the area.[1][9]

    • Prevent the spill from entering drains.[1][8]

Part 5: Advanced Protocol: Chemical Degradation of Bulk Waste

Disclaimer : This procedure is intended only for experienced research professionals seeking to reduce the reactivity and hazard of bulk quantities of this compound prior to collection. It is a chemical reaction that generates heat and should be performed with extreme caution. This protocol is not a substitute for final disposal via a licensed hazardous waste contractor.

Principle of Degradation : This protocol utilizes base-catalyzed hydrolysis to convert the methyl propiolate ester into a water-soluble carboxylate salt (3-(3-Pyridyl)propiolate) and methanol. This transformation reduces the compound's flammability and volatility.

Experimental Protocol: Saponification

  • Setup : In a chemical fume hood, equip a three-necked flask with a magnetic stirrer, an addition funnel, and a thermometer. Place the flask in an ice-water bath to control the reaction temperature.

  • Preparation : Prepare a 2 M solution of sodium hydroxide (NaOH) in water. For every 1 mole of this compound waste, you will need approximately 1.2 moles of NaOH.

  • Dilution : Dilute the this compound waste with an equal volume of tetrahydrofuran (THF) or a similar water-miscible solvent to improve solubility and control the reaction rate.

  • Reaction : Slowly add the aqueous NaOH solution to the stirred, cooled waste solution via the addition funnel. Monitor the internal temperature closely and maintain it below 30°C. The reaction is exothermic.

  • Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the hydrolysis is complete.

  • Neutralization : Cool the flask again in an ice bath. Slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl). Use pH paper or a calibrated pH meter to monitor the pH.[15][16]

  • Final Disposal : The resulting aqueous solution, containing the sodium salt of the carboxylic acid, methanol, and NaCl, must still be collected as hazardous waste. Transfer it to a properly labeled hazardous waste container for disposal through your EHS office.

References

A Senior Application Scientist's Guide to Handling Methyl 3-(3-Pyridyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized reagents is paramount. Methyl 3-(3-Pyridyl)propiolate, a molecule combining the reactive functionalities of a propiolate ester and a pyridine ring, offers significant potential in synthetic chemistry. However, its unique structure also necessitates a nuanced understanding of its handling requirements to ensure both experimental success and, most importantly, laboratory safety. This guide provides an in-depth, experience-driven protocol for the safe and effective use of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Understanding the Inherent Hazards: A Tale of Two Functional Groups

The key to safely handling this compound lies in understanding the properties of its two core components: the electrophilic alkyne of the propiolate group and the basic, nucleophilic nitrogen of the pyridine ring.

  • The Propiolate Moiety: Methyl propiolate itself is a flammable liquid and a lachrymator, meaning it can cause tearing.[1] Propiolate esters are known to be potent dienophiles and are reactive towards nucleophiles due to the electron-withdrawing nature of the ester group, which makes the alkyne electrophilic.[2] This reactivity is the basis for its utility in synthesis but also demands caution to prevent unintended reactions.

  • The Pyridine Moiety: Pyridine and its derivatives are known for their distinctive, unpleasant odor and potential health risks upon exposure.[3][4] Pyridine is flammable and can be harmful if inhaled, ingested, or absorbed through the skin, potentially affecting the nervous system, liver, and kidneys.[5] The nitrogen atom in the pyridine ring also imparts basic properties to the molecule.

Therefore, this compound should be treated as a flammable, irritant, and potentially toxic compound.

Essential Personal Protective Equipment (PPE): Your First and Last Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of the liquid, which can cause serious eye irritation. A face shield offers broader protection, especially during larger-scale operations.
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including pyridine.[6] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Flame-resistant lab coat.Protects against splashes and provides a layer of protection in case of a fire, given the compound's flammability.
Respiratory Protection Use in a certified chemical fume hood.The compound's volatility and the potential for respiratory irritation from both the propiolate and pyridine components make a fume hood essential to prevent inhalation.[3][4]

Procedural Workflow for Handling this compound

The following diagram and step-by-step guide outline the standard operational procedure for handling this compound, from initial preparation to post-reaction quenching.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_hood Verify Fume Hood Function prep_start->prep_hood prep_setup Assemble Glassware prep_hood->prep_setup handle_weigh Weigh/Measure in Hood prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench Quench Reaction Carefully handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose of Waste cleanup_waste->cleanup_disposal

Caption: Workflow for Handling this compound

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble and inspect all glassware for cracks or defects. Ensure it is dry to prevent any unwanted reactions.

  • Handling and Reaction:

    • Conduct all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood.[3]

    • Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source for this flammable liquid.[7]

    • If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).

    • Keep the container tightly closed when not in use to minimize the release of vapors.[3]

  • Cleanup and Decontamination:

    • Quench the reaction mixture using appropriate and controlled procedures. Be mindful of potentially exothermic reactions.

    • Decontaminate all glassware that has been in contact with this compound. A preliminary rinse with a suitable solvent (e.g., acetone), followed by washing with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

spill_start Spill Occurs spill_alert Alert Personnel & Evacuate if Necessary spill_start->spill_alert spill_ignite Eliminate Ignition Sources spill_alert->spill_ignite spill_contain Contain Spill with Absorbent Material spill_ignite->spill_contain spill_absorb Absorb the Spilled Liquid spill_contain->spill_absorb spill_collect Collect Contaminated Material spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose

Caption: Spill Response Workflow

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large or if there is a fire, evacuate the area and activate the fire alarm.

    • Eliminate all ignition sources (e.g., turn off hot plates, unplug equipment).[8]

  • Containment and Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]

    • Once contained, absorb the spilled liquid with the absorbent material.

    • Carefully scoop the contaminated absorbent into a labeled, sealable container for hazardous waste disposal.[10]

    • Clean the spill area with soap and water.

    • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound and its associated waste.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated absorbent materials from spills, and solvent rinses from cleaning glassware, must be collected as hazardous waste.[11]

  • Labeling and Storage: Collect the waste in a clearly labeled, sealed container that is compatible with the chemical. The label should include "Hazardous Waste" and the chemical name. Store the waste container in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not pour this chemical down the drain.[12]

By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.